molecular formula C154H248N36O45 B1611699 Pardaxin CAS No. 67995-63-5

Pardaxin

Katalognummer: B1611699
CAS-Nummer: 67995-63-5
Molekulargewicht: 3323.8 g/mol
InChI-Schlüssel: CTVQQQPWNOVEAG-QDOPKCMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pardaxin is a 33-amino acid cationic and amphipathic polypeptide originally isolated from the marine fish species Pardachirus marmoratus (the Red Sea Moses sole) . This natural peptide is a subject of extensive research due to its potent, multifaceted biological activities. Its primary research applications include investigating novel anticancer mechanisms, developing new antibacterial agents, and studying the wound healing process . In oncology research, this compound has demonstrated significant antitumor activity across various models. Studies show it inhibits proliferation and induces apoptosis in human oral squamous cell carcinoma (OSCC), cervical carcinoma (HeLa), and fibrosarcoma (HT-1080) cell lines . Its mechanism involves a cascade of events: it targets the endoplasmic reticulum to trigger calcium release , induces reactive oxygen species (ROS) production, disrupts mitochondrial membrane potential, and activates stress-related pathways like c-FOS and c-JUN, leading to caspase-dependent and independent apoptosis . Promisingly, in vivo studies in mice and dogs have shown that this compound administration can significantly reduce tumor volume . As an antimicrobial peptide (AMP), this compound exhibits a membrane-lytic mechanism of action against a broad spectrum of bacteria . It is known to form voltage-dependent pores or ion channels in lipid bilayers, disrupting cellular integrity . Research has effectively utilized this compound to clear methicillin-resistant Staphylococcus aureus (MRSA) infections in mouse wound models, where it also enhanced wound closure and re-epithelialization by modulating immune responses and increasing vascular endothelial growth factor (VEGF) expression . The peptide is supplied as a lyophilized powder with a molecular weight of approximately 3382 Da . Its sequence is H-GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE-OH (some sources note a variant ending with GDQE) . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C154H248N36O45/c1-23-84(16)122(186-150(230)123(85(17)24-2)185-131(211)95(48-36-38-56-156)169-146(226)114-50-40-58-190(114)153(233)124(86(18)25-3)187-140(220)102(63-82(12)13)172-126(206)87(19)162-133(213)104(65-92-43-31-27-32-44-92)174-138(218)103(166-116(200)67-157)64-91-41-29-26-30-42-91)149(229)182-111(76-196)145(225)183-112(77-197)152(232)189-57-39-49-113(189)147(227)176-100(61-80(8)9)134(214)175-105(66-93-45-33-28-34-46-93)139(219)168-94(47-35-37-55-155)132(212)188-125(90(22)198)151(231)177-101(62-81(10)11)135(215)173-99(60-79(6)7)137(217)179-108(73-193)142(222)164-89(21)128(208)184-121(83(14)15)148(228)161-70-119(203)167-107(72-192)141(221)163-88(20)127(207)171-98(59-78(4)5)136(216)180-109(74-194)144(224)181-110(75-195)143(223)178-106(71-191)129(209)160-68-117(201)159-69-118(202)165-96(51-53-115(158)199)130(210)170-97(154(234)235)52-54-120(204)205/h26-34,41-46,78-90,94-114,121-125,191-198H,23-25,35-40,47-77,155-157H2,1-22H3,(H2,158,199)(H,159,201)(H,160,209)(H,161,228)(H,162,213)(H,163,221)(H,164,222)(H,165,202)(H,166,200)(H,167,203)(H,168,219)(H,169,226)(H,170,210)(H,171,207)(H,172,206)(H,173,215)(H,174,218)(H,175,214)(H,176,227)(H,177,231)(H,178,223)(H,179,217)(H,180,216)(H,181,224)(H,182,229)(H,183,225)(H,184,208)(H,185,211)(H,186,230)(H,187,220)(H,188,212)(H,204,205)(H,234,235)/t84-,85-,86-,87-,88-,89-,90+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,121-,122-,123-,124-,125-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQQQPWNOVEAG-QDOPKCMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H248N36O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67995-63-5
Record name Pardaxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067995635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of Pardaxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Bioactive Peptide from the Red Sea Sole (Pardachirus marmoratus)

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pardaxin, a potent pore-forming peptide secreted by the Red Sea sole, Pardachirus marmoratus. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the associated signaling pathways.

Introduction to this compound

This compound is a 33-amino acid polypeptide toxin that constitutes a significant component of the defensive secretion of the Red Sea sole.[1][2][3] This amphipathic peptide is characterized by a helix-hinge-helix structural motif, which is common to many membrane-active peptides, including both antibacterial and cytotoxic agents.[1][3] this compound exhibits a range of biological activities, including ichthyotoxicity, potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, and selective cytotoxicity towards cancer cells.[1][2][4] Its primary mechanism of action involves the formation of pores in cell membranes, leading to disruption of cellular integrity and function.[3][5] Several isoforms of this compound have been identified, with minor variations in their amino acid sequences that can influence their biological activity.[5]

Physicochemical Properties and Amino Acid Sequence

This compound is a cationic peptide with a molecular weight of approximately 3.5 kDa.[6] The primary amino acid sequence of the most studied isoform of this compound is:

NH₂-G-F-F-A-L-I-P-K-I-I-S-S-P-L-F-K-T-L-L-S-A-V-G-S-A-L-S-S-S-G-G-Q-E-COOH [7]

A notable isoform features a substitution of Glycine (G) at position 31 with Aspartic acid (D), which has been shown to reduce its hemolytic activity.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Residues 33[1][2][3]
Molecular Weight ~3500 Da[6]
Structure Helix-hinge-helix[1][3]
N-terminal sequence NH₂-Gly-Phe-Phe[6]

Experimental Protocols

This section details the methodologies for the collection of the crude venom, followed by the isolation and purification of this compound, and various bioactivity assays to characterize its function.

Venom Extraction from Pardachirus marmoratus

The collection of venom from the Red Sea sole is a critical first step. While specific "milking" protocols for Pardachirus marmoratus are not extensively detailed in the literature, general methods for fish venom extraction can be adapted. A common and humane approach involves mechanical pressure or a sponge-in-a-tube method to absorb the secretion from the venom glands located at the base of the dorsal and anal fins.[8][9]

Protocol: Venom Extraction

  • Anesthetize the fish in a sterile solution of clove powder (e.g., 0.125 g/L) for 3-4 minutes.

  • Once anesthetized, position the fish to access the dorsal and anal fin spines.

  • Gently apply pressure at the base of the spines using a synthetic sponge held within a collection tube (e.g., an Eppendorf tube) to absorb the secreted venom. This method minimizes contamination and allows for the fish to recover.[8][9]

  • Alternatively, the secreted mucus containing the toxins can be collected by gentle scraping.

  • The collected crude venom can be lyophilized and stored at -20°C for further processing.

Isolation and Purification of this compound

The purification of this compound from the crude venom is typically a multi-step process involving a combination of chromatographic techniques to separate the peptide from other components of the venom.

Workflow for this compound Isolation and Purification

Pardaxin_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification CrudeVenom Crude Venom (Lyophilized Secretion) GelFiltration Gel Filtration Chromatography (e.g., Sephadex G-100) CrudeVenom->GelFiltration Initial Fractionation IonExchange Ion-Exchange Chromatography (e.g., QAE-Sephadex) GelFiltration->IonExchange Separation by Charge RP_HPLC Reverse-Phase HPLC (e.g., C18 Column) IonExchange->RP_HPLC High-Resolution Purification Purethis compound Purified this compound RP_HPLC->Purethis compound Final Product

Caption: General workflow for the isolation and purification of this compound.

Protocol: Multi-step Chromatography

  • Gel Filtration Chromatography (Initial Fractionation):

    • Reconstitute the lyophilized crude venom in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0).

    • Apply the sample to a gel filtration column (e.g., Sephadex G-100) equilibrated with the same buffer.

    • Elute the proteins and collect fractions. Monitor the elution profile by measuring absorbance at 280 nm.

    • Pool the fractions containing the toxic activity, which can be identified by a preliminary bioassay (e.g., hemolytic assay).

  • Ion-Exchange Chromatography (Separation by Charge): [6]

    • Further purify the active fractions from gel filtration using a cation-exchange column (as this compound is cationic). A common choice is a QAE-Sephadex column.[6]

    • Equilibrate the column with a low ionic strength buffer (e.g., 0.05 M ammonium acetate, pH 6.7).[6]

    • Apply the sample and wash the column with the equilibration buffer.

    • Elute the bound peptides using a stepwise or linear gradient of increasing salt concentration (e.g., up to 2.0 M ammonium acetate).[6]

    • Collect fractions and identify those with this compound activity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Resolution Purification): [6]

    • Perform the final purification step using RP-HPLC on a C18 column (e.g., Spherisorb ODS 2).[6]

    • Equilibrate the column with an aqueous mobile phase containing a low concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid (TFA) in water).

    • Apply the sample and elute with a linear gradient of an organic solvent (e.g., acetonitrile) containing the ion-pairing agent (e.g., 25% to 85% acetonitrile (B52724) in 0.1% TFA over 30 minutes).[6]

    • Monitor the elution at a wavelength of 210-220 nm.[6]

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.

Table 2: Summary of Chromatographic Conditions for this compound Purification

Chromatography StepColumn TypeMobile Phase / EluentGradientDetectionReference
Gel Filtration Sephadex G-1000.1 M Ammonium Acetate, pH 5.0Isocratic280 nm[6]
Ion-Exchange QAE-SephadexBuffer A: 0.05 M Ammonium Acetate, pH 6.7; Buffer B: 2.0 M Ammonium AcetateStepwise increase in Buffer BBioassay[6]
Reverse-Phase HPLC C18 (Spherisorb ODS 2)A: 0.1% TFA in Water; B: 0.1% TFA in AcetonitrileLinear gradient from 25% to 85% B over 30 min226 nm[6]
Bioactivity Assays

This assay measures the ability of this compound to lyse red blood cells.

Protocol:

  • Prepare a suspension of fresh human red blood cells (hRBCs) in a buffered saline solution (e.g., 10 mM HEPES buffered saline).

  • Incubate a fixed number of hRBCs (e.g., ~2x10⁷ cells) with varying concentrations of this compound for 30 minutes at 37°C.[2]

  • Centrifuge the samples to pellet the intact cells.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Use a solution of 0.1% Triton X-100 to induce 100% hemolysis as a positive control, and buffer alone as a negative control.

The minimum inhibitory concentration (MIC) is determined to quantify the antibacterial potency of this compound.

Protocol:

  • Prepare a suspension of the test bacteria (e.g., E. coli) in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of ~10⁵ CFU/mL.

  • In a 96-well microtiter plate, prepare serial dilutions of this compound in the growth medium.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 16-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Calcein (B42510) Leakage Assay: This assay measures the release of a fluorescent dye from liposomes upon membrane disruption by this compound.

Protocol:

  • Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM).

  • Remove the unencapsulated calcein by gel filtration.

  • Add varying concentrations of this compound to the liposome (B1194612) suspension.

  • Monitor the increase in fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm. The increase in fluorescence corresponds to the dequenching of calcein as it is released from the liposomes.

  • Complete lysis can be achieved by adding a detergent like Triton X-100 to determine the maximum fluorescence.

N-phenyl-1-naphthylamine (NPN) Uptake Assay: This assay assesses the permeabilization of the outer membrane of Gram-negative bacteria.

Protocol:

  • Prepare a suspension of mid-log phase Gram-negative bacteria (e.g., E. coli) in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[10]

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.[10]

  • Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

  • Add this compound at various concentrations and record the increase in fluorescence intensity. The increase in fluorescence indicates the uptake of NPN into the hydrophobic environment of the bacterial outer membrane, signifying its disruption.[10][11]

Signaling Pathways of this compound-Induced Cell Death

In cancer cells, this compound induces apoptosis through multiple interconnected signaling pathways. The primary event is the interaction with and disruption of cellular membranes, particularly the endoplasmic reticulum and mitochondria.

ER Stress and Calcium-Mediated c-FOS Activation

This compound targets the endoplasmic reticulum, leading to the release of intracellular calcium stores.[12] This increase in cytosolic calcium activates downstream signaling cascades that culminate in the expression of the transcription factor c-FOS, a key regulator of apoptosis.[12]

Signaling Pathway: ER Stress and c-FOS Activation

Caption: this compound-induced ER stress and c-FOS-mediated apoptosis.
Mitochondria-Mediated Apoptosis

This compound also acts on mitochondria, causing a disruption of the mitochondrial membrane potential (MMP).[1][4] This leads to the accumulation of reactive oxygen species (ROS) and the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, ultimately leading to apoptosis.[1][4]

Signaling Pathway: Mitochondria-Mediated Apoptosis

Pardaxin_Mitochondria_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Acts on MMP_Disruption Disruption of Mitochondrial Membrane Potential (MMP) Mitochondria->MMP_Disruption Causes ROS_Accumulation ROS Accumulation MMP_Disruption->ROS_Accumulation Leads to Cytochrome_c_Release Cytochrome c Release MMP_Disruption->Cytochrome_c_Release Induces Caspase_Activation Caspase-3/7 Activation ROS_Accumulation->Caspase_Activation Activates Cytochrome_c_Release->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

References

The Core Mechanism of Pardaxin on Cancer Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a 33-amino acid antimicrobial peptide (AMP) originally isolated from the Red Sea Moses sole (Pardachirus marmoratus), has emerged as a promising candidate in anticancer research. Its potent and selective cytotoxicity against a range of cancer cells, while exhibiting minimal toxicity to normal cells, has spurred investigations into its precise mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions and signaling cascades initiated by this compound at the cancer cell membrane, leading to cell death. The information presented herein is a synthesis of key findings from multiple studies, intended to serve as a comprehensive resource for researchers in oncology and drug development.

I. Initial Interaction: Targeting the Cancer Cell Membrane

The initial and critical step in this compound's anticancer activity is its interaction with the cancer cell membrane. Unlike normal cells, cancer cell membranes often exhibit a net negative charge due to the overexpression of anionic molecules such as phosphatidylserine (B164497) (PS) and O-glycosylated mucins in their outer leaflet.[1][2] this compound, being a cationic peptide, is electrostatically attracted to these anionic components, facilitating its accumulation on the cancer cell surface.[1][3] This selective binding is a key determinant of its tumor-specific action.[2][4][5]

II. Membrane Permeabilization and Pore Formation

Following its binding to the cancer cell membrane, this compound induces membrane permeabilization. It is understood to have a helix-hinge-helix structure, with its N-terminal α-helix inserting into the lipid bilayer.[6] This insertion disrupts the membrane integrity, leading to the formation of pores or channels.[7][8][9] Transmission electron microscopy has shown that this compound treatment leads to disrupted cell membranes in cancer cells.[10][11] This process of membrane lysis contributes directly to necrotic cell death in some contexts.[12]

III. Induction of Apoptosis: A Multi-pronged Attack

Beyond direct membrane disruption, a significant body of evidence indicates that this compound is a potent inducer of apoptosis (programmed cell death) in cancer cells.[7][13][14] This is achieved through the activation of multiple interconnected signaling pathways.

A. The Intrinsic (Mitochondrial) Pathway

This compound can translocate across the plasma membrane and interact with intracellular organelles, most notably the mitochondria.[1][7] This interaction triggers the intrinsic apoptotic pathway through several key events:

  • Disruption of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a significant loss of MMP in various cancer cell lines.[7][8][15]

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function results in the overproduction of intracellular and mitochondrial ROS.[3][6][15] This oxidative stress is a critical mediator of this compound-induced apoptosis.[7][15]

  • Release of Cytochrome c: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[1][7]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, this compound has been shown to activate initiator caspase-9 and executioner caspases-3 and -7.[3][6][7][13] The activation of these caspases is a point of no return in the apoptotic process, leading to the cleavage of cellular substrates and ultimately, cell death.[6]

B. Endoplasmic Reticulum (ER) Stress Pathway

In addition to the mitochondrial pathway, this compound has been shown to target the endoplasmic reticulum (ER).[16] This interaction leads to:

  • Increased Intracellular Calcium: this compound treatment causes a rise in intracellular calcium levels.[12][16]

  • Induction of c-FOS: The elevated calcium signaling leads to the induction of the transcription factor c-FOS, which plays a role in mediating cell death.[16]

IV. Cell Cycle Arrest

This compound has also been observed to interfere with the cell cycle progression of cancer cells. Studies on oral squamous cell carcinoma cells (SCC-4) have demonstrated that this compound can induce G2/M phase arrest, thereby inhibiting cell proliferation.[13][17] This effect is likely mediated by the regulation of cell cycle proteins such as cyclin B1 and p53.[13]

Quantitative Data Summary

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentrations (IC50).

Cell LineCancer TypeTime (h)IC50 (µg/mL)IC50 (µM)Reference
HT-1080Human Fibrosarcoma315.74 ± 0.83~4.7[4][7]
615.40 ± 0.20~4.6[4][7]
1214.51 ± 0.18~4.3[4][7]
2414.52 ± 0.18~4.3[4][7]
PA-1Human Ovarian Cancer24-4.6[3][6]
48-3.0[3][6]
SKOV3Human Ovarian Cancer24-4.6[3][6]
48-3.0[3][6]

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound.

Visualizing the Mechanism of Action

To better illustrate the complex interplay of pathways involved in this compound's anticancer effects, the following diagrams have been generated using the DOT language.

Pardaxin_Signaling_Pathway cluster_membrane Cancer Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum This compound This compound PS Phosphatidylserine (PS) (Anionic Lipids) This compound->PS Electrostatic Interaction Pardaxin_in Internalized This compound This compound->Pardaxin_in Translocation Pore Pore Formation PS->Pore Membrane Insertion & Disruption Lysis Cell Lysis Pore->Lysis Mito Mitochondrial Membrane Potential Disruption Pardaxin_in->Mito ER ER Targeting Pardaxin_in->ER ROS ↑ Reactive Oxygen Species (ROS) Casp37 Caspase-3/7 Activation ROS->Casp37 Mediates CytoC Cytochrome c Release Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Ca2 ↑ Intracellular Ca2+ cFOS c-FOS Induction Ca2->cFOS cFOS->Apoptosis Mito->ROS Mito->CytoC ER->Ca2

Caption: this compound's multi-pathway mechanism of action on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's effects on cancer cells.

Cell Viability Assay (MTT/MTS Assay)
  • Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to formazan (B1609692) by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][7][13]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for specific time intervals (e.g., 3, 6, 12, 24 hours).[4][7]

    • After treatment, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (Varying Concentrations & Times) start->treat add_reagent Add MTT/MTS Reagent treat->add_reagent incubate Incubate add_reagent->incubate solubilize Solubilize Formazan (for MTT) incubate->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability read->analyze

Caption: Workflow for a typical MTT/MTS cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[4]

  • Protocol:

    • Treat cancer cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for approximately 15 minutes.

    • Analyze the stained cells by flow cytometry.[4] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

AnnexinV_PI_Workflow start Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Measurement of Mitochondrial Membrane Potential (MMP)
  • Principle: The lipophilic cationic dye JC-1 is commonly used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is indicative of the MMP.[6]

  • Protocol:

    • Treat cells with this compound for various time points.

    • Harvest the cells and wash them with PBS.

    • Incubate the cells with JC-1 dye according to the manufacturer's protocol (e.g., 10 µM for 15-30 minutes at 37°C).[6]

    • Wash the cells to remove excess dye.

    • Analyze the cells by flow cytometry, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[6]

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. It is used to measure the expression levels of apoptosis-related proteins like caspases, Bcl-2 family members, and c-FOS.[3][13]

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer to extract total protein.[3]

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein expression to a loading control like β-actin or GAPDH.

Conclusion

This compound employs a multifaceted approach to induce cancer cell death, initiated by its selective interaction with the anionic components of the tumor cell membrane. This leads to membrane permeabilization and the activation of potent apoptotic signaling pathways, primarily through mitochondrial dysfunction and ER stress. The consistent findings across multiple cancer cell lines underscore its potential as a template for the development of novel, targeted anticancer therapeutics. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic utility.

References

Pardaxin's Apoptotic Assault on Fibrosarcoma: A Technical Guide to Induced Cellular Demise

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the apoptotic effects of Pardaxin, a marine-derived antimicrobial peptide, on fibrosarcoma cells. By elucidating the intricate signaling cascades, this document aims to provide a comprehensive resource for researchers and drug development professionals exploring novel anti-cancer therapeutic strategies. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual pathway diagrams, we illuminate the process by which this compound selectively triggers programmed cell death in fibrosarcoma, highlighting its potential as a targeted oncological agent.

Quantitative Analysis of this compound's Cytotoxic and Apoptotic Efficacy

The anti-cancer activity of this compound has been quantified in several studies, primarily utilizing the human fibrosarcoma cell line HT-1080 and the murine fibrosarcoma cell line MN-11. The following tables summarize the key quantitative findings, offering a comparative overview of this compound's potency and apoptotic induction capabilities.

Table 1: Cytotoxicity of this compound in Fibrosarcoma Cells

Cell LineThis compound ConcentrationExposure Time% Inhibition of Cell Proliferation / ViabilityIC50 ValueCitation
HT-108015 µg/mL24 hSelectively inhibited growth compared to normal WS1 fibroblasts14.52 ± 0.18 µg/mL[1][2]
HT-108010, 12.5, 15, 20 µg/mL3, 6, 12, 24 hTime- and dose-dependent inhibition15.74 ± 0.83 µg/mL (3h), 15.40 ± 0.20 µg/mL (6h), 14.51 ± 0.18 µg/mL (12h), 14.52 ± 0.18 µg/mL (24h)[1]
MN-1113 µg/mL24 hHigh growth inhibition ratioNot specified[3][4]
MN-1113 µg/mLNot specified>90% inhibition of colony formationNot specified[3][4]
HT-1080Not specifiedNot specified>20% inhibition of colony formationNot specified[3][5]

Table 2: Induction of Apoptosis by this compound in HT-1080 Cells

ParameterThis compound TreatmentTime PointResultCitation
Apoptotic Cells (Annexin V/PI Staining)15 µg/mL6 h16.67%[6][7]
Apoptotic Cells (Annexin V/PI Staining)15 µg/mL12 h39.40%[6][7]
Condensed Nuclei (Hoechst 33342 Staining)15 µg/mL12 hIncreased from 1.44% to 25.96%[6]
Mitochondrial Membrane Potential (MMP)15 µg/mL3 hDecreased to 87.77% of control[1][6]
Mitochondrial Membrane Potential (MMP)15 µg/mL6 hDecreased to 65.77% of control[1][6]
Mitochondrial Membrane Potential (MMP)15 µg/mL12 hDecreased to 42.70% of control[1][6]

Core Experimental Protocols for Assessing this compound-Induced Apoptosis

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the analysis of this compound's effects on fibrosarcoma cells.

Cell Viability and Proliferation (MTS Assay)

This protocol is used to assess the dose- and time-dependent effects of this compound on the viability and proliferation of fibrosarcoma cells.

  • Cell Seeding: Plate HT-1080 or MN-11 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 12.5, 15, 20 µg/mL) for different durations (e.g., 3, 6, 12, 24 hours).

  • MTS Reagent Addition: Following treatment, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for a specified period (e.g., 1-4 hours) at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. IC50 values can be determined by fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat fibrosarcoma cells with this compound (e.g., 15 µg/mL) for the desired time points (e.g., 3, 6, 12 hours). Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Nuclear Morphology Assessment (Hoechst 33342 Staining)

This technique visualizes changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis.

  • Cell Culture and Treatment: Grow fibrosarcoma cells on coverslips and treat with this compound (e.g., 15 µg/mL for 12 hours).

  • Staining: Fix the cells and stain with Hoechst 33342, a fluorescent DNA-binding dye.

  • Microscopy: Observe the stained cells under a fluorescence microscope.

  • Analysis: Identify and count apoptotic cells, characterized by brightly stained, condensed, or fragmented nuclei, compared to the uniformly stained nuclei of viable cells.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Cell Treatment: Treat fibrosarcoma cells with this compound (e.g., 15 µg/mL) for various durations (e.g., 3, 6, 12 hours).

  • Staining: Incubate the cells with a fluorescent dye sensitive to MMP, such as JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which reflects the state of the mitochondrial membrane potential.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.

  • Protein Extraction: Lyse this compound-treated and untreated control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., procaspase-3, procaspase-7, cytochrome c).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to compare protein expression levels between treated and control samples.

Visualizing the Pathways: this compound's Molecular Assault on Fibrosarcoma

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound to induce apoptosis in fibrosarcoma cells. These visualizations provide a clear and concise overview of the complex molecular interactions.

Overview of this compound-Induced Apoptosis in Fibrosarcoma Cells

This diagram provides a high-level summary of the primary mechanisms by which this compound triggers apoptosis in fibrosarcoma cells.

Pardaxin_Apoptosis_Overview This compound This compound CellMembrane Cancer Cell Membrane This compound->CellMembrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation ROS->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: High-level overview of this compound-induced apoptosis in fibrosarcoma.

The Intrinsic (Mitochondrial) Apoptosis Pathway Triggered by this compound

This diagram details the sequence of events in the mitochondrial-mediated apoptotic pathway initiated by this compound.

Pardaxin_Intrinsic_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2 Bcl-2 Family (Regulation) ROS->Bcl2 CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Bcl2->MMP

Caption: this compound's activation of the intrinsic apoptotic pathway.

The Extrinsic (Death Receptor) Apoptosis Pathway and NF-κB Signaling

This diagram illustrates the proposed involvement of the death receptor pathway and its interplay with NF-κB signaling in response to this compound in murine fibrosarcoma.

Pardaxin_Extrinsic_Pathway This compound This compound DeathReceptor Death Receptor Signaling This compound->DeathReceptor NFkB ↓ NF-κB Pathway (p65 downregulation) This compound->NFkB Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Casp37 Caspase-3/7 (Executioner) Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed extrinsic pathway and NF-κB modulation by this compound.

Experimental Workflow for Investigating this compound-Induced Apoptosis

This diagram outlines a logical workflow for the experimental investigation of this compound's apoptotic effects on fibrosarcoma cells.

Experimental_Workflow Start Start: Fibrosarcoma Cell Culture Treatment This compound Treatment (Dose & Time Course) Start->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability ApoptosisDetection Apoptosis Detection (Annexin V/PI) Treatment->ApoptosisDetection Data Data Analysis & Interpretation Viability->Data Mechanism Mechanism of Action (Western Blot, MMP) ApoptosisDetection->Mechanism Mechanism->Data

Caption: Workflow for studying this compound-induced apoptosis.

References

Pardaxin: A Dual-Threat Peptide for Antimicrobial and Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms and Applications of Pardaxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a 33-amino acid peptide originally isolated from the skin mucus of the Red Sea Moses sole fish (Pardachirus marmoratus) and the Pacific Peacock sole (Pardachirus pavoninus).[1][2] Initially recognized for its potent shark-repellent properties, this compound has emerged as a molecule of significant interest in the biomedical field due to its dual functionality as a broad-spectrum antimicrobial agent and a selective anticancer peptide.[1][2] Its unique helix-hinge-helix structure enables it to interact with and disrupt cell membranes, forming the basis of its cytotoxic activity against both microbial pathogens and malignant cells.[1][3][4] This technical guide provides a comprehensive overview of the antimicrobial and anticancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex biological pathways it modulates.

Antimicrobial Activity

This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][5][6] Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity.[3][7] The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[2][8] Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or ion channels, which causes leakage of intracellular contents and ultimately cell death.[1][3][7] This membrane-disrupting mechanism is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliClinical Strain390[3][9]
Escherichia coliATCC 25922450[3][9]
Methicillin-resistant Staphylococcus aureus (MRSA)6.25[5]

Anticancer Activity

This compound has demonstrated selective cytotoxicity against a variety of cancer cell lines while exhibiting lower toxicity towards normal cells.[1][10][11] This selectivity is attributed to the differences in membrane composition between cancerous and non-cancerous cells, particularly the higher abundance of negatively charged phospholipids, such as phosphatidylserine (B164497), on the outer leaflet of cancer cell membranes.[8][12]

The anticancer mechanism of this compound is multifaceted, involving both direct membrane disruption and the induction of programmed cell death (apoptosis) through several signaling pathways.[13][14][15]

Key Anticancer Mechanisms:
  • Membrane Permeabilization: Similar to its antimicrobial action, this compound can directly disrupt the plasma membrane of cancer cells, leading to cell lysis.[15]

  • Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways.[13][15]

    • Mitochondrial (Intrinsic) Pathway: this compound can translocate into the cell and target mitochondria, causing a disruption of the mitochondrial membrane potential.[13][14][16] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and the executioner caspases-3/7), ultimately leading to apoptosis.[13][14][16]

    • Reactive Oxygen Species (ROS) Production: Treatment with this compound has been shown to increase the intracellular levels of ROS.[13][14] Elevated ROS can damage cellular components and further promote apoptosis by activating stress-related pathways and contributing to mitochondrial dysfunction.[13][14]

    • Endoplasmic Reticulum (ER) Stress: this compound can target the endoplasmic reticulum, causing ER stress and the release of intracellular calcium.[10] This disruption in calcium homeostasis can activate apoptotic signaling pathways.[10]

    • c-FOS Induction: this compound treatment has been linked to the induction of the c-FOS transcription factor, which plays a role in mediating cell death in cancer cells.[10]

    • Death Receptor (Extrinsic) Pathway: There is evidence to suggest that this compound can also induce apoptosis through the death receptor pathway by modulating the expression of key signaling molecules like NF-κB.[11][15]

Quantitative Anticancer Data

The anticancer potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
PA-1Human Ovarian Cancer4.624[14][17]
PA-1Human Ovarian Cancer3.048[14][17]
SKOV3Human Ovarian Cancer4.624[14][17]
SKOV3Human Ovarian Cancer3.048[14][17]
HT-1080Human Fibrosarcoma~4.4 (14.52 µg/mL)24[17]
MN-11Murine Fibrosarcoma>3.9 (>13 µg/mL)24[17]
HeLaHuman Cervical Carcinoma13.85 µg/mLNot Specified[17]
HeLa299Human Cervical Carcinoma14.63 µg/mLNot Specified[17]
CaSkiHuman Cervical Carcinoma14.87 µg/mLNot Specified[17]
C33AHuman Cervical Carcinoma14.14 µg/mLNot Specified[17]
SCC-4Oral Squamous Cell CarcinomaDose-dependent inhibition observed24[18][19]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity. The following are standard protocols for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.[20]

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[20]

  • Peptide Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).[12] Serial two-fold dilutions of the peptide are then prepared in a 96-well polypropylene (B1209903) microtiter plate.[20]

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[20]

Cell Viability Assay: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • This compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24 or 48 hours).[14]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the log of the peptide concentration.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[13][21]

  • Cell Treatment: Cells are treated with this compound for the desired time.[13]

  • Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).[13][21]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[13][21]

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Pardaxin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum This compound This compound Membrane Cancer Cell Membrane (Negative Charge) This compound->Membrane Electrostatic Interaction & Pore Formation Mito Mitochondrial Membrane Potential Disruption This compound->Mito ER ER Stress This compound->ER ROS ROS Increase Membrane->ROS CytoC Cytochrome c ROS->CytoC Casp9 Pro-Caspase-9 Casp9_act Activated Caspase-9 Casp9->Casp9_act Casp37 Pro-Caspase-3/7 Casp9_act->Casp37 Casp37_act Activated Caspase-3/7 Casp37->Casp37_act Apoptosis Apoptosis Casp37_act->Apoptosis CytoC_release Release Mito->CytoC_release CytoC_release->CytoC Ca2 Ca2+ Release ER->Ca2 Ca2->Mito Anticancer_Workflow cluster_assays Bioassays cluster_data Data Analysis start Cancer Cell Culture pardaxin_treatment Treat with this compound (Dose-Response) start->pardaxin_treatment incubation Incubation (24-72h) pardaxin_treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis mechanism Mechanism Assays (e.g., Western Blot, ROS) incubation->mechanism ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_analysis Pathway Elucidation mechanism->pathway_analysis

References

Pardaxin Structure-Activity Relationship: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin is a 33-amino acid pore-forming antimicrobial peptide (AMP) originally isolated from the venom of the Moses sole fish (Pardachirus marmoratus). It exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and neurotoxic effects. Its amphipathic α-helical structure is crucial for its primary mechanism of action, which involves the disruption of cell membranes through pore formation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to aid in the research and development of novel therapeutic agents.

Core Structure and Mechanism of Action

This compound's primary sequence is Gly-Phe-Phe-Ala-Leu-Ile-Pro-Lys-Ile-Ile-Ser-Ser-Pro-Leu-Phe-Lys-Thr-Leu-Leu-Ser-Ala-Val-Gly-Ser-Ala-Leu-Ser-Ser-Ser-Gly-Gly-Gln-Glu. Its structure is characterized by a helix-hinge-helix motif, which is a common feature among many membrane-active peptides[1]. This conformation allows the peptide to insert into lipid bilayers, leading to the formation of ion channels or pores that disrupt the membrane integrity of target cells[2]. The interaction of this compound with membranes is highly dependent on the lipid composition, with different effects observed in zwitterionic versus anionic lipid environments[2].

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its primary and secondary structures. Modifications to its amino acid sequence, such as truncations and substitutions, have been shown to significantly impact its antimicrobial potency, anticancer efficacy, and hemolytic activity.

Antimicrobial Activity

This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria[3]. SAR studies have revealed that both the N-terminal and C-terminal regions of the peptide are important for its antimicrobial action. Truncated analogues have been synthesized to identify the minimal active sequence and to dissociate antimicrobial activity from toxicity.

Peptide/AnalogueSequenceTarget OrganismMIC (µg/mL)Reference
This compoundGFFALIPKIISSPLFKTLLSAVGSALSSSGGQEE. coli (clinical strain)390[4]
This compoundGFFALIPKIISSPLFKTLLSAVGSALSSSGGQEE. coli (ATCC 25922)450[4]
This compoundGFFALIPKIISSPLFKTLLSAVGSALSSSGGQEMethicillin-resistant S. aureus (MRSA)6.25[3]
18P (this compound 1-18 amide)GFFALIPKIISSPLFKTL-NH₂E. coli>50[5]
18A ([Ala⁷]-Pardaxin 1-18 amide)GFFALIAKIISSPLFKTL-NH₂E. coli25[5]
18Q ([Ala⁷, Gln⁹, Gln¹⁵]-Pardaxin 1-18 amide)GFFALIAQIISSPLFQTL-NH₂E. coli>50[5]
Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including fibrosarcoma, cervical carcinoma, and ovarian cancer[6][7][8][9][10]. Its anticancer mechanism is multifaceted, involving not only membrane disruption but also the induction of apoptosis through several signaling pathways[11][12]. Key mechanisms include the generation of reactive oxygen species (ROS), activation of caspases, and modulation of stress-activated protein kinases (SAPKs) like JNK and p38[1][11]. Furthermore, this compound can target the endoplasmic reticulum and induce c-FOS expression, leading to cancer cell death.

Peptide/AnalogueCancer Cell LineIC₅₀ (µg/mL)Incubation Time (h)Reference
This compoundHT-1080 (Fibrosarcoma)14.5224[6][13]
This compoundHeLa (Cervical Carcinoma)13.85-[6]
This compoundCaSki (Cervical Carcinoma)14.87-[6]
This compoundC33A (Cervical Carcinoma)14.14-[6]
This compoundMN-11 (Murine Fibrosarcoma)>1324[6][14]
This compoundSCC-4 (Oral Squamous Cell Carcinoma)Dose-dependent reduction in viability-[10]
This compoundPA-1 (Ovarian Cancer)~15 (4.6 µM)24[8]
This compoundSKOV3 (Ovarian Cancer)~15 (4.6 µM)24[8]
Hemolytic Activity

A significant consideration for the therapeutic application of AMPs is their toxicity to host cells, often assessed by their hemolytic activity against red blood cells. Structure-activity relationship studies have aimed to design this compound analogues with reduced hemolytic activity while retaining potent antimicrobial or anticancer effects. It has been shown that the C-terminal region of this compound is associated with its hemolytic activity[1].

Peptide/AnalogueSequenceHemolytic ActivityErythrocyte SourceReference
This compoundGFFALIPKIISSPLFKTLLSAVGSALSSSGGQELow at 15 µg/mLHuman[9][15]
18P (this compound 1-18 amide)GFFALIPKIISSPLFKTL-NH₂Not hemolytic-[5][16]
18A ([Ala⁷]-Pardaxin 1-18 amide)GFFALIAKIISSPLFKTL-NH₂Hemolytic-[5][16]
18Q ([Ala⁷, Gln⁹, Gln¹⁵]-Pardaxin 1-18 amide)GFFALIAQIISSPLFQTL-NH₂Hemolytic-[5][16]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues

This protocol outlines the manual Fmoc-based solid-phase synthesis of a this compound analogue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/DTT/water (90:5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in water/ACN and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Couple Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize FinalPeptide Pure Peptide Lyophilize->FinalPeptide

Solid-Phase Peptide Synthesis Workflow.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in CAMHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in CAMHB in the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Bacteria Bacterial Culture Inoculum Prepare Inoculum (5x10^5 CFU/mL) Bacteria->Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Peptide Peptide Stock Dilutions Serial Dilutions in 96-well plate Peptide->Dilutions Dilutions->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Read Determine MIC (Visual/OD600) Incubate->Read

Broth Microdilution Assay Workflow.

MTT Assay for Cytotoxicity (IC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells to determine cell viability and the cytotoxic potential of a compound.

Materials:

  • Test peptide

  • Cancer cell line (e.g., HT-1080, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the peptide concentration that causes 50% inhibition of cell viability (IC₅₀) from a dose-response curve.

Cells Cancer Cells Seed Seed Cells in 96-well plate Cells->Seed Treat Treat with Peptide Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

MTT Assay Workflow for Cytotoxicity.

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs).

Materials:

  • Test peptide

  • Fresh human or sheep red blood cells

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile 96-well V-bottom plates

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (1000 x g for 5 minutes). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the test peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well. Include a positive control (Triton X-100) and a negative control (PBS). Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

RBCs Red Blood Cells Wash Wash RBCs with PBS RBCs->Wash Incubate Incubate RBCs with Peptide Wash->Incubate Dilute Peptide Serial Dilutions Dilute->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Read Measure Absorbance (450 nm) Supernatant->Read Calculate Calculate % Hemolysis Read->Calculate

Hemolysis Assay Workflow.

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells through multiple interconnected signaling pathways. A key event is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. This compound also activates stress-activated protein kinases (SAPKs) such as JNK and p38, which contribute to the apoptotic signaling cascade. Furthermore, this compound has been shown to target the endoplasmic reticulum, leading to an increase in intracellular calcium and the induction of the transcription factor c-FOS, which plays a role in promoting cell death.

This compound This compound Membrane Cancer Cell Membrane Disruption This compound->Membrane ER Endoplasmic Reticulum This compound->ER ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Ca2 ↑ [Ca²⁺]i ER->Ca2 cFOS c-FOS Induction Ca2->cFOS Apoptosis Apoptosis cFOS->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis JNK_p38->Apoptosis

References

Pardaxin's Interaction with Lipid Bilayers: A Technical Guide to Pore Formation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardaxin, a 33-amino acid peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), has garnered significant interest for its potent antimicrobial and antitumor activities.[1][2][3] Its primary mechanism of action involves the direct disruption of cell membranes through the formation of pores, leading to leakage of intracellular contents and subsequent cell death.[1][4] This technical guide provides an in-depth analysis of the molecular interactions between this compound and lipid bilayers, detailing the mechanisms of pore formation, the influence of membrane composition, and the key experimental protocols used to elucidate these processes. Quantitative data from various biophysical studies are summarized in structured tables for comparative analysis, and critical pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a cationic, amphipathic peptide with a helix-hinge-helix structure.[5] Its ability to selectively target and disrupt microbial and cancerous cell membranes, with relatively low hemolytic activity compared to other pore-forming peptides like melittin, makes it a promising candidate for therapeutic development.[1][6] Understanding the precise mechanisms of its interaction with lipid bilayers is crucial for optimizing its therapeutic potential and designing novel analogues with enhanced specificity and efficacy. This guide synthesizes current knowledge on this compound-membrane interactions, focusing on the biophysical principles governing pore formation.

Mechanisms of this compound-Lipid Bilayer Interaction

This compound's interaction with lipid bilayers is a multi-step process that is highly dependent on the lipid composition of the target membrane. The two predominant models describing its action are the barrel-stave and the carpet mechanisms.[4][7]

  • Barrel-Stave Model: In this model, this compound monomers first bind to the membrane surface. Upon reaching a critical concentration, these monomers insert into the lipid bilayer and aggregate to form a transmembrane pore. The hydrophobic faces of the amphipathic helices align with the lipid acyl chains, while the hydrophilic faces line the aqueous channel.[8] Solid-state NMR studies have shown that this compound adopts a transmembrane orientation in DMPC bilayers, which is consistent with the barrel-stave mechanism.[7][8]

  • Carpet Model: In this mechanism, this compound peptides accumulate on the surface of the lipid bilayer, forming a "carpet-like" layer. This accumulation disrupts the packing of the lipid headgroups, leading to membrane thinning and eventually causing the formation of transient pores or micelles, resulting in membrane collapse.[4][7] This mechanism is favored in bilayers composed of POPC or those containing anionic lipids like POPG.[4][5][7]

The choice between these mechanisms is significantly influenced by the lipid environment:

  • Zwitterionic vs. Anionic Lipids: this compound readily forms pores in zwitterionic vesicles (e.g., composed of PC lipids), often through a barrel-stave mechanism.[9] In contrast, the presence of anionic lipids (e.g., PG) tends to promote the carpet mechanism, leading to complete membrane lysis.[9]

  • Influence of Cholesterol: Cholesterol, a key component of eukaryotic cell membranes, reduces this compound's ability to disrupt bilayers.[7] It is thought to increase the rigidity and thickness of the membrane, hindering the insertion and aggregation of the peptide required for pore formation.[10] This contributes to this compound's selectivity for bacterial membranes, which lack cholesterol.

The following diagram illustrates the proposed mechanisms of this compound interaction with lipid bilayers.

Pardaxin_Mechanisms cluster_0 Barrel-Stave Mechanism cluster_1 Carpet Mechanism P1 This compound Monomers B1 Surface Accumulation P1->B1 Binding M1 Lipid Bilayer (e.g., DMPC) I1 Monomer Aggregation B1->I1 Insertion F1 Transmembrane Pore I1->F1 Pore Formation P2 This compound Monomers B2 Carpet-like Accumulation P2->B2 Binding M2 Lipid Bilayer (e.g., POPC/POPG) D1 Lipid Displacement B2->D1 Membrane Destabilization F2 Membrane Lysis D1->F2 Micellization/Lysis

Caption: Mechanisms of this compound interaction with lipid bilayers.

Quantitative Analysis of this compound-Membrane Interactions

A variety of biophysical techniques have been employed to quantify the interaction of this compound with lipid bilayers. The following tables summarize key quantitative data from these studies.

Table 1: Pore Characteristics and Stoichiometry
ParameterValueLipid SystemMethodReference
Pore Stoichiometry 6 ± 3 monomersPhosphatidylcholine/phosphatidylserine/cholesterol LUVsVesicle Leakage Assay & Theoretical Modeling[9]
Pore Diameter (Estimated) LargeBacterial model membranesElectrophysiology[11]
Ion Selectivity (PK:PCl:PNa) 1.28:1.00:0.56Bilayer membranes at the tip of a patch pipetteElectrophysiology[12]
Table 2: Binding Affinity and Thermodynamics (this compound Pa4 with LPS)
ParameterTemperatureValueMethodReference
Association Constant (Ka) 298 K~0.1 µM⁻¹Isothermal Titration Calorimetry (ITC)[1]
313 K~0.15 µM⁻¹Isothermal Titration Calorimetry (ITC)[1]
Enthalpy Change (ΔH) 298 KEndothermicIsothermal Titration Calorimetry (ITC)[1]
Free Energy Change (ΔG) 298 K-Isothermal Titration Calorimetry (ITC)[1]
Entropy Change (ΔS) 298 K-Isothermal Titration Calorimetry (ITC)[1]
Table 3: Effect of this compound on Lipid Bilayer Properties
Lipid SystemPeptide:Lipid RatioEffectMethodReference
POPE 1:50,000Reduced fluid lamellar-to-inverted hexagonal phase transition temperatureDifferential Scanning Calorimetry (DSC)[7]
DMPC, DPPC, POPC -Significant change in deuterium (B1214612) order parameters of acyl chainsMolecular Dynamics (MD) Simulations[5]
POPG -No significant effect on membrane structure and stabilityMolecular Dynamics (MD) Simulations[5]
DMPC -C-terminal helix has a transmembrane orientationSolid-State NMR[7][8]
POPC -C-terminal helix is heterogeneously oriented on the lipid surfaceSolid-State NMR[7][8]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of this compound-membrane interactions. Below are methodologies for key experiments.

Vesicle Leakage Assay (Calcein Release)

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Methodology:

  • Vesicle Preparation:

    • Prepare a lipid film of the desired composition (e.g., DOPC or DOPC/DOPG) by evaporating the solvent from a lipid solution under a stream of nitrogen.

    • Hydrate the lipid film with a buffer (e.g., 10 mM Tris, pH 8.0) containing a self-quenching concentration of calcein (B42510) (e.g., 40 mM).

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

    • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[9]

  • Fluorescence Measurement:

    • Place the vesicle suspension in a cuvette in a fluorescence spectrophotometer.

    • Set the excitation and emission wavelengths for calcein (e.g., 490 nm and 515 nm, respectively).[9]

    • Record the baseline fluorescence.

    • Add this compound to the desired final concentration and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence for 100% leakage.

    • Calculate the percentage of leakage as a function of time.

The following diagram illustrates the workflow for a vesicle leakage assay.

Vesicle_Leakage_Workflow start Start prep Vesicle Preparation (Lipid film hydration with calcein) start->prep extrude Extrusion (Formation of LUVs) prep->extrude purify Purification (Removal of external calcein) extrude->purify measure Fluorescence Measurement (Baseline reading) purify->measure add_pdx Add this compound measure->add_pdx monitor Monitor Fluorescence Increase add_pdx->monitor lyse Add Detergent (100% leakage) monitor->lyse analyze Data Analysis (% Leakage vs. Time) lyse->analyze end End analyze->end ITC_Analysis raw_data Raw ITC Data (Heat flow vs. Time) integrated_heat Integrated Heat per Injection raw_data->integrated_heat binding_isotherm Binding Isotherm (Heat vs. Molar Ratio) integrated_heat->binding_isotherm fitting Fit to Binding Model binding_isotherm->fitting thermo_params Thermodynamic Parameters (Ka, n, ΔH) fitting->thermo_params calculated_params Calculated Parameters (ΔG, ΔS) thermo_params->calculated_params Pardaxin_Signaling This compound This compound membrane Cancer Cell Membrane This compound->membrane Interaction er Endoplasmic Reticulum membrane->er ER Targeting ca_influx Increased Intracellular Ca²⁺ er->ca_influx Ca²⁺ Release c_fos c-FOS Induction ca_influx->c_fos apoptosis Apoptosis c_fos->apoptosis

References

The Dual Onslaught of Pardaxin: Targeting the Endoplasmic Reticulum and Igniting c-FOS to Induce Cancer Cell Demise

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the intricate molecular mechanisms of Pardaxin, a potent antimicrobial peptide with promising anticancer properties. We will explore its targeted assault on the endoplasmic reticulum (ER) and the subsequent induction of the proto-oncogene c-FOS, a critical axis in its cell-killing activity. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in the field of peptide-based cancer therapeutics.

Introduction: this compound as a Selective Anticancer Agent

This compound, a 33-amino acid peptide first isolated from the Red Sea Moses sole (Pardachirus marmoratus), has demonstrated significant cytotoxic activity against a variety of cancer cell lines while exhibiting lower toxicity towards normal cells.[1][2][3] Its unique helix-hinge-helix structure allows it to interact with and disrupt cellular membranes, a key feature of its biological activity.[1][4] This guide focuses on the intracellular mechanisms that follow membrane interaction, specifically the targeting of the endoplasmic reticulum and the pivotal role of c-FOS in orchestrating cell death.

The Initial Strike: Targeting the Endoplasmic Reticulum and Dysregulating Calcium Homeostasis

A crucial event in this compound's mechanism of action is its specific targeting of the endoplasmic reticulum (ER).[5][6] Immunocytochemistry has confirmed the localization of this compound to the ER, but not the Golgi apparatus or mitochondria, in treated cancer cells.[5][6] This targeted interaction leads to ER stress and a subsequent increase in intracellular calcium levels.[1][5] The disruption of calcium signaling is a key trigger for the downstream events leading to apoptosis.[5]

Signaling Pathway: ER Targeting and Calcium Release

ER_Targeting cluster_ER ER Compartment This compound This compound Cell_Membrane Cancer Cell Membrane This compound->Cell_Membrane Binds & Penetrates ER Endoplasmic Reticulum (ER) Cell_Membrane->ER Targets Ca_Store Ca²⁺ Store Cytosolic_Ca Increased Cytosolic Ca²⁺ ER->Cytosolic_Ca Releases Ca²⁺ Apoptosis Downstream Apoptotic Pathways Cytosolic_Ca->Apoptosis

Caption: this compound targets the ER, leading to the release of stored calcium.

The Master Switch: c-FOS Induction and its Central Role in Cell Death

Transcriptome analysis of this compound-treated cancer cells revealed a significant induction of the gene encoding c-FOS, a component of the AP-1 transcription factor complex.[5] This upregulation of c-FOS is not a mere consequence of cellular stress but a central mediator of this compound-induced cell death.[5] Studies have shown that overexpression of c-FOS dramatically increases cell death, while its knockdown confers resistance to this compound, both in vitro and in vivo.[5]

Quantitative Analysis of this compound-Induced Effects

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on cancer cell viability and c-FOS expression.

Table 1: Dose-Dependent Effect of this compound on HT-1080 Cell Viability and c-FOS Expression (4h Treatment)

This compound (µg/mL)Relative c-FOS Expression (Fold Change vs. Mock)Cell Viability (% of Mock)
5~2.5[7]~90%[7]
10~4.0[7]~75%[7]
15~5.5[7]~50%[7]
20~7.0[7]~30%[7]

Table 2: Time-Dependent Effect of this compound (20 µg/mL) on HT-1080 Cell Viability and c-FOS Expression

Time (hours)Relative c-FOS Expression (Fold Change vs. Mock)Cell Viability (% of Mock)
0.5~1.5[7]~100%[7]
1~3.0[7]~95%[7]
2~5.0[7]~70%[7]
4~7.0[7]~30%[7]

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48h
PA-1Ovarian Cancer~3.1[8]~3.0[8]
SKOV3Ovarian Cancer~4.6[8]~3.5[8]
HT-1080Fibrosarcoma~14.5 µg/mL (~4.2 µM)[3]Not Reported

Orchestrating Apoptosis: The Downstream Signaling Cascade

The induction of c-FOS, coupled with ER stress and calcium dysregulation, initiates a cascade of events culminating in apoptosis. This process involves the generation of reactive oxygen species (ROS), which further stresses the cell and contributes to mitochondrial dysfunction.[1][2][8]

Signaling Pathway: From ER Stress to Apoptosis

Apoptosis_Pathway This compound This compound ER ER Targeting & ER Stress This compound->ER cFOS c-FOS Induction This compound->cFOS Activates Ca_Release Ca²⁺ Release ER->Ca_Release ER->cFOS UPR ROS ROS Production Ca_Release->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis cFOS->Apoptosis Mediates Caspase Caspase Activation Mitochondria->Caspase Cytochrome c Release Caspase->Apoptosis

Caption: this compound triggers parallel pathways leading to apoptosis.

This compound treatment leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of effector caspases such as caspase-3 and -7.[2][9] The process is also linked to the unfolded protein response (UPR), a known consequence of ER stress.[1][10]

Experimental Protocols

This section provides a summary of key experimental methodologies used to investigate the effects of this compound.

Cell Viability Assay (MTS Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Method:

    • Seed cancer cells (e.g., HT-1080, PA-1, SKOV3) in 96-well plates and allow them to adhere overnight.[2][8]

    • Treat cells with various concentrations of this compound (e.g., 0-20 µM or 0-20 µg/mL) for different time points (e.g., 3, 6, 12, 24, 48 hours).[2][8]

    • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for c-FOS Expression
  • Objective: To quantify the expression of c-FOS protein following this compound treatment.

  • Method:

    • Treat cells (e.g., HT-1080) with this compound at desired concentrations and time points.[7]

    • Lyse the cells and collect total protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against c-FOS.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize c-FOS expression to a loading control (e.g., GAPDH).[7]

Immunocytochemistry for this compound Localization
  • Objective: To visualize the subcellular localization of this compound.

  • Method:

    • Culture cells (e.g., HT-1080) on coverslips.

    • Treat with biotinylated this compound.[6]

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against biotin (B1667282) and co-stain with antibodies for organelle markers (e.g., calnexin (B1179193) for ER, giantin for Golgi, prohibitin for mitochondria).[6]

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips and visualize using a confocal microscope.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays Cell_Culture Cancer Cell Culture (e.g., HT-1080) Pardaxin_Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Pardaxin_Treatment MTS Cell Viability (MTS Assay) Pardaxin_Treatment->MTS WB Protein Expression (Western Blot) Pardaxin_Treatment->WB ICC Subcellular Localization (Immunocytochemistry) Pardaxin_Treatment->ICC Data_Analysis Data Analysis & Interpretation MTS->Data_Analysis WB->Data_Analysis ICC->Data_Analysis

Caption: A typical workflow for in vitro studies of this compound's effects.

Conclusion and Future Directions

This compound presents a compelling case as a novel anticancer agent with a multi-pronged mechanism of action. Its ability to specifically target the ER, induce c-FOS, and trigger a robust apoptotic response highlights its potential for therapeutic development. Future research should focus on optimizing its delivery to tumor sites, further elucidating the upstream regulators of c-FOS induction, and exploring its efficacy in combination with other chemotherapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of this compound and its role in the fight against cancer.

References

Pardaxin's Disruption of Intracellular Calcium Signaling: A Catalyst for Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pardaxin, a 33-amino-acid polypeptide derived from the Red Sea Moses sole (Pardachirus marmoratus), has emerged as a potent antimicrobial and antitumor agent.[1][2] Its efficacy against various cancer cell lines is increasingly attributed to its profound impact on fundamental cellular processes, most notably intracellular calcium (Ca²⁺) signaling. This technical guide synthesizes current research to provide a detailed examination of the molecular mechanisms through which this compound modulates Ca²⁺ homeostasis in tumor cells, the downstream signaling cascades it triggers, and the ultimate induction of programmed cell death. We present quantitative data from key studies, detailed experimental protocols for assessing its effects, and visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

The Core Mechanism: Targeting Intracellular Calcium Stores

This compound's primary mechanism for initiating cell death in tumors involves the disruption of intracellular Ca²⁺ homeostasis. Unlike many agents that create pores in the plasma membrane, evidence points to this compound specifically targeting the endoplasmic reticulum (ER), the cell's principal Ca²⁺ reservoir.[3]

Immunocytochemistry studies have demonstrated that this compound localizes to the ER, without significant accumulation in the Golgi apparatus or mitochondria.[3] This targeted action leads to the release of stored Ca²⁺ from the ER into the cytoplasm, causing a rapid and significant increase in the cytosolic Ca²⁺ concentration. This disruption of calcium signaling is a critical initiating event; blocking cellular calcium signaling has been shown to negate this compound-induced cell death, confirming its central role in the peptide's anticancer activity.[3]

Downstream Signaling Cascades Activated by Calcium Dysregulation

The sudden elevation of intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream events that collectively drive the cell towards apoptosis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The depletion of ER Ca²⁺ stores disrupts protein folding, leading to ER stress and activation of the Unfolded Protein Response (UPR). Proteomic analyses of this compound-treated cells reveal the upregulation of proteins involved in the UPR, which, when prolonged and severe, shifts from a pro-survival to a pro-apoptotic signal.[4]

Mitochondrial Overload and Oxidative Stress

The elevated cytosolic Ca²⁺ is taken up by mitochondria, leading to mitochondrial Ca²⁺ overload. This disrupts the mitochondrial membrane potential (MMP) and impairs the function of the electron transport chain.[5][6][7] The consequence is twofold:

  • Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction leads to the accumulation of ROS.[4][5][6][7][8] This oxidative stress further damages cellular components and contributes to apoptosis. Scavenging ROS has been shown to alleviate this compound-induced cell death, highlighting its importance.[4]

  • Release of Pro-Apoptotic Factors: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[7]

Activation of Transcription Factors and Caspases

The combination of Ca²⁺ signaling and ROS production activates key transcription factors and executioner proteins:

  • c-FOS Induction: this compound treatment leads to the induction of the c-FOS gene, an AP-1 transcription factor.[3] Overexpression of c-FOS enhances cell death, while its knockdown confers resistance to this compound, establishing it as a crucial mediator of the peptide's effects.[3]

  • Caspase Activation: The signaling cascade converges on the activation of caspases, the primary executioners of apoptosis. This compound has been shown to activate initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[1][5][6][7][8] This activation leads to the cleavage of cellular substrates, DNA fragmentation, and the morphological changes characteristic of apoptosis.

The overall signaling pathway is visualized below.

Pardaxin_Signaling This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Targets Ca_Cytosol ↑ Cytosolic Ca²⁺ ER->Ca_Cytosol Ca²⁺ Release Mito Mitochondria Ca_Cytosol->Mito Ca²⁺ Uptake cFOS ↑ c-FOS Expression Ca_Cytosol->cFOS MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Ca²⁺ Overload ROS ↑ Reactive Oxygen Species (ROS) ROS->cFOS Activates Apoptosis Apoptosis cFOS->Apoptosis Promotes MMP->ROS CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis Executes

This compound-induced apoptotic signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative impact of this compound on various tumor cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Tumor Cell Lines

Cell Line Cancer Type IC₅₀ Value Exposure Time Reference
HT-1080 Human Fibrosarcoma 14.52 µg/mL (~4.4 µM) 24 h [9]
PA-1 Human Ovarian Cancer 4.6 µM 24 h [8][10]
PA-1 Human Ovarian Cancer 3.0 µM 48 h [8][10]
SKOV3 Human Ovarian Cancer 4.6 µM 24 h [9]
SKOV3 Human Ovarian Cancer 3.12 µM Not Specified [9]

| SCC-4 | Oral Squamous Cell Carcinoma| Dose-dependent viability reduction | 24 h |[2][11] |

Table 2: Induction of Apoptosis and Mitochondrial Disruption by this compound

Cell Line Treatment Effect Measurement Reference
HT-1080 15 µg/mL this compound 16.7% Apoptotic Cells Annexin V/PI Staining [5]
HT-1080 15 µg/mL this compound 39.4% Apoptotic Cells Annexin V/PI Staining [5]
HT-1080 15 µg/mL this compound 57.3% Loss of MMP JC-1 Staining [7]
PA-1 5 µM this compound 26.2% TUNEL-Positive Cells TUNEL Assay [8]
SKOV3 5 µM this compound 35.3% TUNEL-Positive Cells TUNEL Assay [8]
PA-1 5 µM this compound 8.6-fold decrease in JC-1 aggregate/monomer ratio JC-1 Staining [8]

| SKOV3 | 5 µM this compound | 6.9-fold decrease in JC-1 aggregate/monomer ratio | JC-1 Staining |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. The following are standard protocols for key experiments.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol uses a fluorescent indicator dye, such as Fura-2 AM, to measure changes in intracellular calcium.[12][13]

Materials:

  • Fura-2 AM (acetoxymethyl ester) dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other physiological buffer

  • Anhydrous DMSO

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.

Procedure:

  • Cell Seeding: Seed tumor cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Allow them to adhere overnight.

  • Dye Loading Solution: Prepare a 1 mM stock solution of Fura-2 AM in DMSO. For the loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (0.02% final concentration) to aid dye dispersal.

  • Cell Loading: Remove the culture medium from the wells and wash once with HBS. Add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Discard the loading solution and wash the cells twice with HBS to remove extracellular dye. Add 100 µL of fresh HBS to each well.

  • De-esterification: Incubate at room temperature for 30 minutes in the dark to allow cellular esterases to cleave the AM group, trapping the dye inside the cells.

  • Measurement: a. Place the plate in the fluorescence reader. b. Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm for several cycles. c. Inject this compound at the desired concentration. d. Immediately begin recording the fluorescence ratio changes over time to capture the calcium transient.

Data Analysis: The ratio of the fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm is calculated. This ratio is directly proportional to the intracellular calcium concentration.

Calcium_Workflow cluster_prep Cell & Dye Preparation cluster_measure Measurement cluster_analysis Data Analysis Seed 1. Seed cells in 96-well plate Load 2. Load cells with Fura-2 AM Seed->Load Wash 3. Wash to remove excess dye Load->Wash Baseline 4. Measure baseline fluorescence ratio (340/380nm) Wash->Baseline Inject 5. Inject this compound Baseline->Inject Record 6. Record fluorescence ratio change over time Inject->Record Analyze 7. Calculate ratio and plot [Ca²⁺]i vs. time Record->Analyze

Experimental workflow for intracellular calcium measurement.
Apoptosis Detection via Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][14]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time (e.g., 6, 12, 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: a. Add 5 µL of Annexin V-FITC to the cell suspension. b. Add 5-10 µL of PI solution. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • FITC-negative / PI-negative: Live cells

    • FITC-positive / PI-negative: Early apoptotic cells

    • FITC-positive / PI-positive: Late apoptotic or necrotic cells

Conclusion and Future Directions

This compound exerts its potent antitumor effects by fundamentally disrupting intracellular calcium signaling. By targeting the endoplasmic reticulum, it initiates a signaling cascade involving Ca²⁺ release, mitochondrial dysfunction, ROS production, and the activation of the c-FOS and caspase-dependent apoptotic pathways. The quantitative data consistently demonstrate its ability to induce cell death across various cancer types at low micromolar concentrations.

For drug development professionals, this compound represents a promising peptide-based therapeutic. Its mechanism, centered on the universal and critical pathway of calcium signaling, suggests potential for broad applicability. Future research should focus on optimizing its delivery, evaluating its efficacy and safety in more complex in vivo models, and exploring potential synergistic combinations with existing chemotherapeutic agents that may also modulate calcium signaling or oxidative stress. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for advancing these research and development efforts.

References

Investigating the Immunomodulatory Properties of Pardaxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a 33-amino acid antimicrobial peptide (AMP) originally isolated from the Red Sea Moses sole (Pardachirus marmoratus), has garnered significant interest for its potent antimicrobial and anticancer activities.[1] Beyond its direct cytotoxic effects on pathogens and cancer cells, emerging evidence suggests that this compound possesses notable immunomodulatory properties. These properties, which involve the modulation of immune cell differentiation, activation, and signaling pathways, are critical for a comprehensive understanding of its therapeutic potential.

This technical guide provides an in-depth overview of the current knowledge regarding the immunomodulatory effects of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel immunomodulatory agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound's interaction with the immune system.

Effects on Myeloid Cell Differentiation and Function

This compound has been shown to induce the differentiation of leukemic monocytic cell lines, such as THP-1 and U937, into macrophage-like cells. This process is characterized by morphological changes, alterations in cell surface marker expression, and the acquisition of mature macrophage functions.

Quantitative Data on Myeloid Cell Differentiation

The table below summarizes the key quantitative findings from studies investigating the effect of this compound on the differentiation of THP-1 and U937 cells.

Cell LineTreatmentParameter MeasuredResultReference
THP-125 µg/mL this compound for 5 days% CD11b Positive CellsIncreased from 26.8% to 44.3%[2]
U93725 µg/mL this compound for 5 days% CD11b Positive CellsIncreased from 45.4% to 55.9%[2]
THP-15, 10, 25, 50 µg/mL this compound for 5 daysPhagocytic Ability (relative)Dose-dependent increase[2]
U9375, 10, 25, 50 µg/mL this compound for 5 daysPhagocytic Ability (relative)Dose-dependent increase[2]
THP-125 µg/mL this compound for 5 daysSuperoxide (B77818) Anion Production (relative)Significant increase[2]
U93725 µg/mL this compound for 5 daysSuperoxide Anion Production (relative)Significant increase[2]
THP-125 µg/mL this compound for 5 daysCell Cycle Arrest (G0/G1 Phase)Significant increase in G0/G1 population[2]
U93725 µg/mL this compound for 5 daysCell Cycle Arrest (G0/G1 Phase)Significant increase in G0/G1 population[2]

Modulation of Cytokine Production

This compound has been observed to influence the production of various cytokines, key mediators of the immune response. The nature of this modulation appears to be context-dependent, with effects varying based on the model system and the specific cytokine.

Quantitative Data on Cytokine Modulation

The following table presents quantitative data on the effects of this compound on cytokine levels, primarily from in vivo studies involving tumor-bearing mice.

Model SystemTreatmentCytokine MeasuredEffectReference
Murine Fibrosarcoma (in vivo)10 mg/kg & 25 mg/kg this compound for 14 daysSerum TNF-αDecreased compared to untreated control[3]
Murine Fibrosarcoma (in vivo)10 mg/kg & 25 mg/kg this compound for 14 daysSerum IL-1βDecreased compared to untreated control[3]
Murine Fibrosarcoma (in vivo)5, 10, & 25 mg/kg this compound for 14 daysSerum MIP-1αSignificantly decreased at all doses compared to untreated control[3]
Murine Fibrosarcoma (in vivo)This compound treatment for 14 daysIFN-γDownregulated[3]

Involvement in Apoptosis and Related Signaling

A significant aspect of this compound's bioactivity, particularly in the context of its anti-cancer effects, is the induction of apoptosis. This programmed cell death is intricately linked to immunomodulation, as the clearance of apoptotic cells and the release of cellular contents can influence the immune response.

Quantitative Data on Apoptosis Induction

The table below summarizes the quantitative effects of this compound on apoptosis-related parameters in cancer cell lines.

Cell LineTreatmentParameter MeasuredResultReference
HT-108015 µg/mL this compoundIC50 (3, 6, 12, 24h)15.74, 15.40, 14.51, 14.52 µg/mL respectively[4]
HT-108015 µg/mL this compound for 12hCaspase-3/7 ActivationSignificant increase in the percentage of apoptotic cells[4]
HT-108015 µg/mL this compoundMitochondrial Membrane Potential (MMP) Loss (3, 6, 12h)Decreased to 87.77%, 65.77%, and 42.70% of control, respectively[4]
HT-108015 µg/mL this compound for 4hReactive Oxygen Species (ROS) ProductionSignificant increase in H2DCFDA fluorescence[5]
HeLaThis compound treatmentCaspase 8 ActivityIncreased[6]
MN-11This compound treatmentCaspase-7 ActivationActivated[3]
MN-11This compound treatmentCaspase-9Downregulated[3]

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory and cytotoxic effects through the modulation of specific intracellular signaling pathways. The TLR2/MyD88 and NF-κB pathways have been identified as key players in these processes.

TLR2/MyD88 Signaling Pathway

In leukemic cells, this compound has been shown to induce differentiation and maturation through the Toll-like receptor 2 (TLR2) and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[2]

TLR2_MyD88_Signaling This compound This compound TLR2 TLR2 This compound->TLR2 MyD88 MyD88 TLR2->MyD88 Activates Downstream Downstream Signaling MyD88->Downstream Differentiation Differentiation & Maturation Downstream->Differentiation Phagocytosis Increased Phagocytosis Differentiation->Phagocytosis Superoxide Increased Superoxide Production Differentiation->Superoxide

This compound-induced TLR2/MyD88 signaling pathway in leukemic cells.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and immunity, is also implicated in this compound's mechanism of action. Studies suggest that this compound-induced apoptosis may occur through the death receptor/NF-κB signaling pathway.[3]

NF_kB_Signaling cluster_cytoplasm Cytoplasm This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor This compound->p65 Downregulates IKK IKK Complex DeathReceptor->IKK Activates NFkB NF-κB (p65/p50) IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Apoptosis Apoptosis Nucleus->Apoptosis Induces Gene Expression for

Proposed role of this compound in the NF-κB signaling pathway leading to apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's immunomodulatory properties.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on target cells.

Materials:

  • Target cells (e.g., THP-1, U937, HT-1080)

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Phagocytosis Assay

Objective: To assess the phagocytic activity of macrophage-like cells after this compound treatment.

Materials:

  • Differentiated macrophage-like cells (e.g., from THP-1 or U937)

  • 24-well tissue culture plates

  • Fluorescently labeled particles (e.g., fluorescent latex beads or pHrodo™ E. coli BioParticles™)

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (for quenching extracellular fluorescence)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed and differentiate THP-1 or U937 cells with this compound in a 24-well plate.

  • Wash the cells twice with PBS.

  • Add the fluorescently labeled particles suspended in serum-free medium to the cells at a predetermined particle-to-cell ratio.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells three times with cold PBS to remove non-phagocytosed particles.

  • (Optional) Add Trypan Blue solution for a few minutes to quench the fluorescence of surface-bound, non-internalized particles.

  • Wash the cells again with PBS.

  • Analyze the cells using a fluorescence microscope to visualize phagocytosis or a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

Superoxide Anion Production (NBT Assay)

Objective: To measure the production of superoxide anions by this compound-treated cells.

Materials:

  • Differentiated macrophage-like cells

  • 96-well tissue culture plates

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • Potassium phosphate (B84403) buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed and differentiate cells with this compound in a 96-well plate.

  • Wash the cells with pre-warmed PBS.

  • Add 100 µL of NBT solution (1 mg/mL) to each well.

  • Stimulate the cells by adding PMA (e.g., 100 ng/mL). Include an unstimulated control.

  • Incubate the plate for 1-2 hours at 37°C.

  • Discard the supernatant and wash the cells gently with PBS.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is proportional to the amount of superoxide produced.

Western Blot for MyD88 Expression

Objective: To determine the effect of this compound on the expression of the MyD88 protein.

Materials:

  • This compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against MyD88

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against MyD88 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression of MyD88.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures used to investigate the immunomodulatory properties of this compound.

Cell_Differentiation_Workflow Start Start: Monocytic Cell Line (e.g., THP-1) Treatment Treat with this compound (e.g., 25 µg/mL for 5 days) Start->Treatment Analysis Analyze Differentiation Treatment->Analysis CD11b Flow Cytometry for CD11b Expression Analysis->CD11b Phagocytosis Phagocytosis Assay (Fluorescent Beads) Analysis->Phagocytosis Superoxide Superoxide Assay (NBT) Analysis->Superoxide Result Result: Macrophage-like Phenotype CD11b->Result Phagocytosis->Result Superoxide->Result

Workflow for assessing this compound-induced myeloid cell differentiation.

Apoptosis_Analysis_Workflow Start Start: Cancer Cell Line (e.g., HT-1080) Treatment Treat with this compound (e.g., 15 µg/mL) Start->Treatment Analysis Analyze Apoptosis Treatment->Analysis Caspase Caspase Activity Assay Analysis->Caspase MMP Mitochondrial Membrane Potential Assay Analysis->MMP ROS ROS Production Assay Analysis->ROS Result Result: Induction of Apoptosis Caspase->Result MMP->Result ROS->Result

Workflow for investigating this compound-induced apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant immunomodulatory properties, in addition to its well-documented antimicrobial and anticancer effects. Its ability to induce the differentiation and functional maturation of myeloid cells, modulate cytokine production, and trigger apoptotic pathways highlights its complex interactions with the immune system.

However, the current understanding of this compound's immunomodulatory activities is still in its early stages and is predominantly based on studies using cancer cell lines. To fully elucidate its therapeutic potential as an immunomodulatory agent, future research should focus on:

  • Investigating the direct effects of this compound on primary immune cells , including macrophages, dendritic cells, and lymphocytes (T and B cells), to understand its impact on a healthy immune system.

  • Conducting comprehensive in vitro cytokine profiling to determine the precise nature of this compound's influence on the secretion of pro- and anti-inflammatory cytokines by various immune cell types.

  • Evaluating the impact of this compound on lymphocyte proliferation and activation to understand its role in adaptive immunity.

  • Exploring the effect of this compound on dendritic cell maturation and antigen presentation , key processes in initiating T cell-mediated immune responses.

  • Further delineating the signaling pathways involved in this compound-mediated immunomodulation in primary immune cells.

A deeper understanding of these aspects will be crucial for the rational design of this compound-based therapeutics for a range of diseases where immune modulation is a key therapeutic strategy, including infectious diseases, cancer, and autoimmune disorders. This technical guide serves as a foundation for these future investigations, providing a structured overview of the current knowledge and the methodologies to expand it.

References

Pardaxin as a Potential Shark Repellent: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardaxin, a polypeptide toxin isolated from the Red Sea Moses sole fish (Pardachirus marmoratus), has demonstrated significant potential as a shark repellent.[1][2] This technical guide provides an in-depth analysis of the core mechanism of action by which this compound exerts its repellent effects. The primary mode of action is the formation of voltage-dependent, ion-permeable pores in the cell membranes of the shark's gills and pharynx, leading to severe physiological distress.[1][3][4] This document summarizes key quantitative data, details experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The search for effective and non-lethal shark repellents is a significant area of research, driven by the need to protect humans and mitigate bycatch in commercial fishing. This compound, a 33-amino acid polypeptide, has been a focal point of this research due to its potent repellent activity.[5][6] Unlike broad-spectrum toxins, this compound's effects are targeted and its mechanism offers a unique avenue for the development of novel repellent technologies. Understanding the precise molecular interactions and physiological consequences of this compound exposure is critical for its potential application.

Mechanism of Action

The repellent action of this compound is not mediated through the shark's primary sensory systems like olfaction, but rather through direct interaction with the epithelial cells of the gills and pharynx.[3][4] When a shark encounters this compound in the water, the peptide rapidly targets these tissues, inducing a violent struggling response.[3]

Pore Formation in Cell Membranes

At the molecular level, this compound functions as a pore-forming toxin.[7][8] Its amphipathic helical structure allows it to insert into the lipid bilayer of cell membranes.[1][9] Once inserted, this compound monomers aggregate to form ion-permeable pores, a process that has been described by the "barrel-stave" model.[7] This model proposes three successive steps:

  • Binding: this compound rapidly binds to the outer surface of the cell membrane.[7]

  • Insertion: The peptide then inserts itself into the lipid bilayer.[7]

  • Aggregation: Multiple this compound monomers aggregate in a parallel orientation to form a central aqueous pore.[7]

The C-terminus of the peptide is believed to be more exposed to the aqueous phase, contributing to the ordered structure of the pore.[7]

Disruption of Ion Homeostasis

The formation of these pores creates a non-specific pathway for the flux of ions, including Na+, K+, and Ca2+, across the cell membrane.[3] This disrupts the natural ion gradients that are essential for cellular function and homeostasis. The influx of Na+ and Ca2+ into the cells of the gill and pharyngeal epithelium is a key trigger for the subsequent physiological cascade.[3]

Physiological Consequences

The disruption of ion balance leads to a series of detrimental physiological effects:

  • Depolarization: The uncontrolled ion flux causes depolarization of the cell membrane.[3]

  • Na+-K+ ATPase Inhibition: this compound has been shown to affect the Na+-K+ ATPase in the gills of fish.[3]

  • Increased Intracellular Ca2+: The influx of extracellular Ca2+ through the newly formed pores, and potentially through voltage-gated calcium channels activated by depolarization, leads to a significant increase in intracellular calcium concentration.[3]

  • Neurotoxic Effects: At the neuromuscular junction, this compound has been observed to increase the spontaneous release of neurotransmitters, indicating a presynaptic neurotoxic effect.[3]

  • Histopathological Effects: The overall disruption of cellular function leads to tissue damage in the gills and pharynx.[3]

This cascade of events results in acute distress, pain, and dysfunction of the respiratory system, compelling the shark to retreat from the source of the this compound.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's activity.

ParameterValueSpecies/SystemReference
Repellent Concentration 10µL/ml to 20µL/ml of secretionAtlantic sharpnose shark (Rhizoprionodon terraenovae), Spiny dogfish (Squalus acanthias)[10]
Pore Formation Concentration 10⁻⁶ M (Critical Micellar Concentration)Aqueous solution[3]
Pore-forming Activity (this compound I vs. II) This compound I is 5-10 times more activeArtificial lipid membranes and liposomes[8]
Na+ Current Induction 2.2 µequiv cm⁻²h⁻¹Killifish opercular epithelium[3]
Monomers per Pore 4-6 moleculesIn solution[2]

Table 1: Summary of Quantitative Data for this compound Activity.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Lipid Bilayer Conductance Measurements
  • Objective: To demonstrate the pore-forming activity of this compound in an artificial membrane system.

  • Methodology:

    • A lipid bilayer, typically composed of phosphatidylethanolamine, is formed at the tip of a micropipette using the double-dip method.[3]

    • The bilayer separates two aqueous compartments, and a voltage is clamped across the membrane.

    • This compound is added to the solution on one side of the bilayer.

    • The current across the bilayer is monitored using a voltage clamp apparatus. An increase in current indicates the formation of ion-permeable channels.[3][8]

Fluorescence Assay for Intracellular Ca2+
  • Objective: To measure changes in intracellular calcium concentration in response to this compound.

  • Methodology:

    • Target cells (e.g., chromaffin cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.[3]

    • The cells are then exposed to this compound in the presence or absence of extracellular Ca2+.

    • Changes in intracellular Ca2+ are measured by monitoring the fluorescence of the dye using a fluorometer. An increase in fluorescence indicates an influx of Ca2+.[3]

Isolated Tissue Preparations (Killifish Opercular Epithelium)
  • Objective: To study the effect of this compound on ion transport in a relevant biological tissue.

  • Methodology:

    • The opercular epithelium from a killifish (Fundulus heteroclitus) is dissected and mounted in a Ussing chamber, separating the mucosal (seawater) and serosal (blood) sides.[3]

    • The short-circuit current (Isc), a measure of active ion transport, is monitored.

    • This compound is added to the mucosal side, and changes in the Isc are recorded. A transient stimulation followed by inhibition of the Isc is indicative of this compound's effect on ion transport.[3]

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Pardaxin_Mechanism cluster_membrane Cell Membrane (Gill Epithelium) cluster_ions Ion Flux cluster_cellular_effects Cellular Effects cluster_physiological_response Physiological Response This compound This compound Monomers Binding Binding to Membrane This compound->Binding Insertion Insertion into Bilayer Binding->Insertion Aggregation Aggregation (4-6 Monomers) Insertion->Aggregation Pore Ion-Permeable Pore Aggregation->Pore Na_Influx Na+ Influx Pore->Na_Influx Ca_Influx Ca2+ Influx Pore->Ca_Influx K_Efflux K+ Efflux Pore->K_Efflux Depolarization Membrane Depolarization Na_Influx->Depolarization Intracellular_Ca Increased Intracellular Ca2+ Ca_Influx->Intracellular_Ca K_Efflux->Depolarization ATPase_Inhibition Na+/K+ ATPase Inhibition Depolarization->ATPase_Inhibition Distress Physiological Distress ATPase_Inhibition->Distress Intracellular_Ca->Distress Repulsion Shark Repulsion Distress->Repulsion

Caption: Proposed signaling pathway of this compound's repellent action.

Experimental_Workflow cluster_lipid_bilayer Lipid Bilayer Conductance cluster_calcium_assay Intracellular Calcium Assay cluster_tissue_prep Isolated Tissue Preparation LB1 Form Lipid Bilayer LB2 Apply Voltage Clamp LB1->LB2 LB3 Add this compound LB2->LB3 LB4 Measure Current Increase LB3->LB4 CA1 Load Cells with Fura-2 CA2 Add this compound CA1->CA2 CA3 Measure Fluorescence Change CA2->CA3 TP1 Mount Opercular Epithelium TP2 Monitor Short-Circuit Current TP1->TP2 TP3 Add this compound to Mucosal Side TP2->TP3 TP4 Record Isc Changes TP3->TP4

Caption: Workflow for key experiments on this compound's mechanism.

Conclusion

The mechanism of action of this compound as a shark repellent is a well-defined process involving the formation of ion-permeable pores in the membranes of the gill and pharyngeal epithelial cells. This leads to a catastrophic disruption of ion homeostasis, causing acute physiological distress and a powerful repellent effect. The data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and professionals interested in the development of novel, bio-inspired shark repellent technologies. Further research into the structure-activity relationship of this compound and its analogues could lead to the design of more stable and potent synthetic repellents.[11][12]

References

Methodological & Application

Synthesis and Purification of Pardaxin Peptide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin is a 33-amino acid pore-forming antimicrobial peptide (AMP) originally isolated from the Red Sea Moses sole (Pardachirus marmoratus). It exhibits a broad spectrum of biological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as promising anticancer properties.[1][2] The mechanism of action of this compound primarily involves the disruption of cell membranes, leading to pore formation and subsequent cell lysis.[3] In cancer cells, this compound has been shown to induce apoptosis through the intrinsic pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[4][5]

This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes, enabling its investigation as a potential therapeutic agent. The methodologies described are based on standard solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).

This compound Peptide Sequence and Properties

The primary amino acid sequence of this compound (Pardachirus marmoratus) is:

G-F-F-A-L-I-P-K-I-I-S-S-P-L-F-K-T-L-L-S-A-V-G-S-A-L-S-S-S-G-G-Q-E

PropertyValue
Molecular Formula C₁₅₃H₂₅₄N₄₀O₄₅S₀
Molecular Weight 3357.9 g/mol
Amino Acid Count 33
Theoretical pI 6.09
Net Charge at pH 7 +1

Synthesis of this compound Peptide

This compound can be synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow for this compound Synthesis

G Resin Start: Swell Fmoc-Glu(OtBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Amino Acid Coupling: Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for all 32 residues Wash2->Repeat Cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitate with cold ether Cleavage->Precipitation CrudePeptide Collect Crude this compound Precipitation->CrudePeptide G Crude Dissolve Crude this compound in Solvent A Inject Inject onto C18 RP-HPLC Column Crude->Inject Gradient Apply Linear Gradient (Solvent A to Solvent B) Inject->Gradient Monitor Monitor Elution at 220 nm Gradient->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions by Analytical HPLC and Mass Spectrometry Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to obtain Pure this compound Pool->Lyophilize G This compound This compound Membrane Cancer Cell Membrane Interaction (Pore Formation) This compound->Membrane ROS Increased Intracellular ROS Membrane->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (DNA fragmentation, cell death) Casp3->Apoptosis

References

Application Notes and Protocols: Assessing Pardaxin Cytotoxicity in HeLa Cells using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a 33-amino acid antimicrobial peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), has demonstrated potent anticancer activity against various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in human cervical carcinoma (HeLa) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, a process that can be quantified spectrophotometrically.[4]

Mechanism of Action of this compound in HeLa Cells

This compound induces apoptosis in HeLa cells through a multi-faceted mechanism involving several signaling pathways.[6][7] Key events in this compound-induced apoptosis in HeLa cells include:

  • Endoplasmic Reticulum (ER) Targeting: this compound has been shown to target the endoplasmic reticulum, a critical organelle involved in protein folding and calcium homeostasis.[8]

  • Induction of c-FOS: The peptide activates the transcription factor c-FOS, which plays a crucial role in cell death.[8]

  • Reactive Oxygen Species (ROS) Production: this compound treatment leads to an accumulation of ROS, which contributes to cellular damage and apoptosis.[1][6][9]

  • Caspase Activation: The apoptotic cascade is mediated through the activation of caspases, including caspase-3, caspase-7, and caspase-8.[1][2]

  • Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][3]

  • Unfolded Protein Response (UPR): Proteomic analyses have revealed that this compound triggers the UPR, a cellular stress response.[6][7]

Experimental Protocols

Materials and Reagents
  • HeLa cells

  • This compound (synthetic)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Microplate reader

Cell Culture
  • HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are subcultured regularly using trypsin-EDTA to maintain exponential growth.[10]

MTT Assay Protocol
  • Cell Seeding:

    • Harvest HeLa cells during their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[11]

    • Include wells with medium only to serve as a blank for absorbance readings.[12]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile deionized water or an appropriate solvent.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include untreated control wells containing medium only.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[4][11]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[11]

Data Analysis
  • Calculate Cell Viability:

    • The percentage of cell viability is calculated using the following formula:

  • Determine IC50 Value:

    • The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the log of this compound concentration.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells after 24h Treatment
This compound Concentration (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2500.085100.0
51.0500.07084.0
100.8750.06570.0
150.6250.05050.0
200.4000.04032.0
250.2500.03020.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

This compound-Induced Apoptotic Signaling Pathway in HeLa Cells

Pardaxin_Signaling_Pathway This compound This compound Plasma_Membrane Plasma Membrane This compound->Plasma_Membrane Interacts with Mitochondrion Mitochondrion This compound->Mitochondrion Caspase8 Caspase-8 Activation This compound->Caspase8 ER Endoplasmic Reticulum Plasma_Membrane->ER Targets ROS ROS Production ER->ROS UPR Unfolded Protein Response (UPR) ER->UPR Mitochondrion->ROS Caspase37 Caspase-3/7 Activation Mitochondrion->Caspase37 c_FOS c-FOS Induction ROS->c_FOS Apoptosis Apoptosis c_FOS->Apoptosis Caspase8->Caspase37 Caspase37->Apoptosis

Caption: this compound-induced apoptotic pathways in HeLa cells.

Experimental Workflow for MTT Assaydot

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HeLa cells in\n96-well plate"]; Incubate_24h_1 [label="Incubate for 24h"]; Treat_this compound [label="Treat with varying\nconcentrations of this compound"]; Incubate_Treatment [label="Incubate for desired\ntreatment period"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate for 4h"]; Solubilize [label="Solubilize formazan\ncrystals with DMSO"]; Measure_Absorbance [label="Measure absorbance\nat 570 nm"]; Analyze_Data [label="Analyze data and\ncalculate cell viability"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h_1; Incubate_24h_1 -> Treat_this compound; Treat_this compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; }

References

Application Notes: Detection of Pardaxin-Induced Apoptosis using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pardaxin is a potent antimicrobial peptide, originally isolated from the Red Sea Moses sole, which has demonstrated significant antitumor activity.[1] It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis, or programmed cell death.[1][2][3] A key method for identifying and quantifying apoptotic cells is through Annexin V and Propidium Iodide (PI) dual staining, followed by flow cytometry analysis.[4] This protocol provides a detailed methodology for researchers to effectively utilize this assay to study the apoptotic effects of this compound on cancer cells.

Annexin V is a calcium-dependent protein that has a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.[4] By using both stains, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6][7]

Signaling Pathway for this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[1][8] The process is initiated by the accumulation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential (MMP).[1][9] This depolarization results in the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then associates with Apoptotic Protease Activating Factor-1 (APAF-1) and procaspase-9 to form the apoptosome, which activates caspase-9.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving cellular substrates.[1][10][11]

Pardaxin_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Cyt c, APAF-1, Procaspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC₅₀ (µg/mL) IC₅₀ (µM) Citation
HT-1080 Human Fibrosarcoma 3 15.74 ± 0.83 ~4.75 [1][9]
HT-1080 Human Fibrosarcoma 6 15.40 ± 0.20 ~4.65 [1][9]
HT-1080 Human Fibrosarcoma 12 14.51 ± 0.18 ~4.38 [1][9]
HT-1080 Human Fibrosarcoma 24 14.52 ± 0.18 ~4.38 [1][9]
PA-1 Human Ovarian Cancer 24 - 4.6 [8][12]

| SKOV3 | Human Ovarian Cancer | 24 | - | 3.0 |[8][12] |

Table 2: Apoptosis Induction in HT-1080 Cells Treated with 15 µg/mL this compound

Treatment Time (h) Total Apoptotic Cells (%) Citation
6 16.67 [1][13]

| 12 | 39.40 |[1][13] |

Table 3: Mitochondrial Membrane Potential (MMP) in HT-1080 Cells Treated with 15 µg/mL this compound

Treatment Time (h) MMP Compared to Control (%) Citation
3 87.77 [1][13]
6 65.77 [1][13]

| 12 | 42.70 |[1][13] |

Experimental Protocol: Annexin V/PI Staining

This protocol details the steps for inducing apoptosis in cancer cells with this compound and subsequent staining with Annexin V and PI for flow cytometry analysis.

Staining_Workflow start Start step1 1. Cell Seeding & Culture (e.g., HT-1080 cells) start->step1 step2 2. This compound Treatment (e.g., 15 µg/mL for 3, 6, 12h) step1->step2 step3 3. Cell Harvesting (Collect floating and adherent cells) step2->step3 step4 4. Cell Washing (Wash with cold PBS) step3->step4 step5 5. Resuspend in Binding Buffer step4->step5 step6 6. Staining (Add Annexin V-FITC & PI) step5->step6 step7 7. Incubation (15-20 min at room temp, in dark) step6->step7 step8 8. Flow Cytometry Analysis (Analyze within 1 hour) step7->step8 end_node End step8->end_node

Caption: Experimental workflow for Annexin V/PI staining.

Materials

  • Cancer cell line (e.g., HT-1080 human fibrosarcoma)

  • Complete cell culture medium

  • This compound solution

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • Flow cytometry tubes (12 x 75 mm)

  • Microcentrifuge

  • Flow cytometer

Procedure

1. Cell Preparation and Treatment a. Seed cells (e.g., HT-1080) in appropriate culture plates or flasks and grow to about 70-80% confluency. b. Treat the cells with the desired concentration of this compound (e.g., 15 µg/mL for HT-1080 cells) for various time points (e.g., 3, 6, and 12 hours).[1][13] Include an untreated control group.

2. Cell Harvesting a. Following treatment, collect the culture medium, which contains floating apoptotic cells. b. Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method (e.g., using an EDTA solution or a cell scraper) to maintain membrane integrity.[4] c. Combine the detached adherent cells with the cells collected from the culture medium. d. Centrifuge the cell suspension at 300-600 x g for 5 minutes at room temperature.[14]

3. Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14] b. Discard the supernatant and wash the cell pellet once with cold 1X PBS and once with 1X Binding Buffer.[14] c. Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4] d. Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[4] e. Add 5 µL of Annexin V-FITC conjugate to the cell suspension.[14] f. Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[4][14] g. Add 5 µL of Propidium Iodide (PI) solution.[4] h. Add 400 µL of 1X Binding Buffer to each tube before analysis.

4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer immediately, preferably within one hour. b. Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells. c. Acquire data and analyze the distribution of cells into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells.
  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells.[1][15]

By following this protocol, researchers can reliably quantify the apoptotic effects of this compound, providing valuable insights for drug development and cancer biology studies.

References

Application Notes and Protocols for In Vivo Xenograft Mouse Models for Testing Pardaxin Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pardaxin is a 33-amino acid antimicrobial peptide (AMP) originally isolated from the marine flatfish Pardachirus marmoratus.[1][2] Beyond its antimicrobial properties, this compound has demonstrated significant anticancer activity against a range of cancer cell lines, including fibrosarcoma, oral squamous cell carcinoma (OSCC), and cervical carcinoma.[3][4][5] AMPs represent a promising class of therapeutic agents due to their potential for selective toxicity toward cancer cells, whose membranes often differ in composition from normal cells.[2] this compound is believed to induce cancer cell death through multiple mechanisms, including membrane disruption, induction of apoptosis via reactive oxygen species (ROS) generation, and targeting of the endoplasmic reticulum.[2][6][7]

These application notes provide detailed protocols and summarized data for evaluating the in vivo anticancer efficacy of this compound using xenograft and carcinogen-induced animal models. The information is compiled from published studies to guide researchers in designing and executing preclinical trials.

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects by initiating several interconnected signaling cascades that culminate in apoptosis and cell death. Key pathways include the induction of the unfolded protein response (UPR), activation of c-Jun and c-FOS, generation of reactive oxygen species (ROS), and engagement of both intrinsic and extrinsic apoptotic pathways.[1][5][6]

  • ER Stress and c-FOS Induction: this compound can target the endoplasmic reticulum (ER), leading to an increase in intracellular calcium levels.[6] This disruption of ER homeostasis triggers a signaling cascade that upregulates the transcription factor c-FOS, a key component of the AP-1 transcription factor, which subsequently promotes cell death.[6] Knockdown of c-FOS has been shown to induce resistance to this compound in both in vitro and in vivo models.[6]

  • Apoptotic Pathways: this compound treatment leads to the accumulation of ROS, which disrupts the mitochondrial membrane potential.[2][7] This initiates the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the effector caspase-3/7.[7][8] Concurrently, this compound can activate the extrinsic pathway through death receptors, leading to the activation of caspase-8.[3][9] In some cancer cell types, such as oral squamous cell carcinoma, this compound-induced apoptosis is marked by increased expression of cleaved caspase-3.[4] Furthermore, it can arrest the cell cycle at the G2/M phase, inhibiting cell proliferation.[4]

Pardaxin_Signaling_Pathway_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Disrupts G2M G2/M Phase Arrest This compound->G2M ROS ROS Production ↑ Membrane->ROS DeathReceptor Death Receptor Pathway Membrane->DeathReceptor Mito Mitochondrial Membrane Disruption ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8 Caspase-8 Activation Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis DeathReceptor->Casp8 G2M->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Pardaxin_ER_Stress_Pathway This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Targets Calcium Intracellular Ca²⁺ ↑ ER->Calcium cFOS c-FOS Gene Induction Calcium->cFOS AP1 AP-1 Activation cFOS->AP1 CellDeath Cell Death AP1->CellDeath

Caption: this compound-induced ER stress and c-FOS signaling.

Experimental Workflow for Xenograft Model

The following diagram outlines the typical workflow for assessing this compound's efficacy in a subcutaneous xenograft mouse model.

Experimental_Workflow A 1. Cell Culture (e.g., MN-11 Fibrosarcoma) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection (5 x 10⁵ cells in PBS) B->C D 4. Tumor Growth (to ~100 mm³) C->D E 5. Randomization into Groups D->E F 6. Treatment Initiation E->F G Vehicle Control (e.g., PBS) F->G H This compound Treatment (e.g., 5-25 mg/kg/day) F->H I 7. Monitoring (2-3x / week) - Tumor Volume - Body Weight - Clinical Signs G->I H->I J 8. Study Endpoint (e.g., Day 14 or Max Tumor Size) I->J K 9. Euthanasia & Tissue Collection J->K L 10. Data Analysis (Tumor Growth Inhibition) K->L

Caption: Experimental workflow for a this compound xenograft study.

Detailed Experimental Protocols

This protocol is based on the methodology for a murine fibrosarcoma xenograft model.[3][9]

Protocol 1: Murine Fibrosarcoma Xenograft Model

1. Materials and Reagents

  • Cell Line: Murine fibrosarcoma MN-11 cells.

  • Animals: 5-6 week old female C57BL/6 mice.[3][9]

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin/Streptomycin.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

    • This compound (synthetic peptide).

    • Vehicle for injection (e.g., sterile PBS).

  • Equipment:

    • Laminar flow hood.

    • CO₂ incubator (37°C, 5% CO₂).

    • Centrifuge.

    • Hemocytometer or automated cell counter.

    • Digital calipers.

    • Syringes (1 mL) and needles (e.g., 27G).

2. Cell Culture and Preparation

  • Culture MN-11 cells in standard medium until they reach 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in sterile PBS.

  • Perform a cell count and assess viability (should be >95%).

  • Adjust the cell concentration to 5 x 10⁶ cells/mL in sterile PBS. Keep on ice.

3. Animal Handling and Tumor Implantation

  • Allow mice to acclimatize for at least one week under specific pathogen-free conditions.[9]

  • Inject a single-cell suspension of 5 x 10⁵ MN-11 cells in 0.1 mL of PBS subcutaneously into the left flank of each mouse.[3][9]

  • Monitor the animals for recovery and general health.

4. Tumor Monitoring and Group Randomization

  • Begin monitoring for palpable tumors approximately 7 days post-implantation.[3]

  • Once tumors are palpable, measure tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2 .

  • When the average tumor volume reaches approximately 100 mm³, randomize mice into treatment and control groups (n=5 per group).[9]

5. This compound Formulation and Administration

  • Prepare fresh solutions of this compound in the vehicle (PBS) daily.

  • Administer this compound via intratumoral or subcutaneous injection daily for the duration of the study (e.g., 7 to 14 days).[3][10]

  • Example treatment groups:

    • Vehicle Control: PBS injection.

    • Low Dose: 5 mg/kg/day.[10]

    • Medium Dose: 10 mg/kg/day.[10]

    • High Dose: 25 mg/kg/day.[3][10]

6. Efficacy and Tolerability Assessment

  • Tumor Volume: Continue measuring tumor volumes 2-3 times per week.

  • Body Weight: Record the body weight of each animal at the same frequency to monitor for systemic toxicity.[11]

  • Clinical Observations: Monitor animals daily for signs of distress, changes in behavior, or adverse reactions at the injection site.

  • Endpoint: Conclude the study after the planned duration (e.g., 14 days) or when tumors in the control group reach a predetermined maximum size as per institutional guidelines.[3]

7. Data Analysis

  • Calculate the average tumor volume for each group at each time point.

  • Plot mean tumor volume ± SEM over time for each group.

  • At the study endpoint, calculate the Tumor Growth Inhibition (TGI) percentage.

  • Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of differences between treatment and control groups.

Quantitative Data Summary

The following tables summarize quantitative results from published in vivo studies on this compound's anticancer efficacy.

Table 1: Summary of this compound Efficacy in Murine Fibrosarcoma Xenograft Model

Cancer TypeCell LineAnimal ModelTreatment AdministrationDose (per day)DurationKey FindingsCitations
FibrosarcomaMN-11C57BL/6 MiceSubcutaneous5 mg/kg (0.1 mg)7 & 14 daysModest reduction in tumor volume compared to control.[10][11]
FibrosarcomaMN-11C57BL/6 MiceSubcutaneous10 mg/kg (0.2 mg)7 & 14 daysSignificant reduction in tumor volume.[10][11]
FibrosarcomaMN-11C57BL/6 MiceSubcutaneous25 mg/kg (0.5 mg)7 & 14 daysSubstantially lower tumor growth rate; significant inhibition of tumor growth. No notable side effects on body weight.[3][9][10][11]

Table 2: Summary of this compound Efficacy in Hamster Oral Carcinoma Model

Cancer TypeCarcinogenAnimal ModelTreatment AdministrationDose (per day)DurationKey FindingsCitations
Oral Squamous Cell CarcinomaDMBAHamster Buccal PouchTopical Painting25 mg/kg bw6 weeksSignificantly lowered mean tumor volume.[4]
Oral Squamous Cell CarcinomaDMBAHamster Buccal PouchTopical Painting75 mg/kg bw6 weeksDose-dependent reduction in tumor burden; Reduced serum levels of PGE₂ compared to the DMBA-only group.[4]

References

Determining the Antimicrobial Potency of Pardaxin: Protocols for MIC Assessment against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Pardaxin, a marine fish-derived antimicrobial peptide (AMP), has demonstrated promising activity against a range of pathogens, including Escherichia coli.[1] Accurately determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli is a critical step in evaluating its potential as a therapeutic agent. This document provides detailed application notes and standardized protocols for determining the MIC of this compound, addressing the unique challenges associated with testing antimicrobial peptides.

Application Notes: Key Considerations for Peptide Antimicrobial Susceptibility Testing

Standard antimicrobial susceptibility testing (AST) methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), often require modifications for accurately evaluating AMPs like this compound.[2][3][4] Several factors can significantly influence the in vitro activity of these peptides, potentially leading to an underestimation of their efficacy if not properly controlled.[2]

1. Peptide Adsorption: Cationic peptides like this compound have a tendency to adhere to negatively charged surfaces, such as those of standard polystyrene microtiter plates.[2][5] This adsorption reduces the effective concentration of the peptide in the assay, resulting in artificially elevated MIC values.[2] The use of low-binding materials, particularly polypropylene (B1209903), for all plates and tubes is crucial for obtaining accurate and reproducible results.[2][6][7]

2. Media Composition: The components of the growth medium can interfere with the activity of cationic AMPs.[2] Standard Mueller-Hinton Broth (MHB) may contain high concentrations of salts that can inhibit the function of these peptides.[2] It is recommended to use cation-adjusted MHB to ensure that the ionic strength of the medium does not interfere with the peptide's antimicrobial action.[2][4]

3. Peptide Stability: The stability of the this compound stock solution is critical for accurate MIC determination. Peptides can be susceptible to degradation by proteases.[2] Stock solutions should be prepared in a suitable solvent, such as sterile deionized water or 0.01% acetic acid, and stored at -80°C in the dark for short durations.[2] It is advisable to prepare fresh solutions when possible.[7]

4. Inoculum Effect: The initial concentration of bacteria can impact the MIC values of some AMPs.[2] A standardized bacterial inoculum, typically around 5 x 10^5 Colony Forming Units (CFU)/mL in the final test volume, should be consistently used to ensure reproducibility.[2][8]

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound against E. coli: broth microdilution and agar (B569324) dilution.[9][10]

Protocol 1: Broth Microdilution Assay

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][9]

Materials:

  • This compound

  • E. coli strain (e.g., ATCC 25922 as a quality control strain)[2]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[2]

  • Sterile 96-well polypropylene microtiter plates[2][6]

  • Sterile polypropylene tubes[2]

  • Solvent for this compound (e.g., sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA))[2][6]

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of E. coli.[2] b. Inoculate the colonies into 5 mL of MHB in a sterile tube.[2][6] c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.[2][8] d. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2][11]

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent.[2] b. Perform serial twofold dilutions of the this compound stock solution in sterile polypropylene tubes using MHB to obtain a range of concentrations.[12]

  • Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[2] b. Add 100 µL of each this compound dilution to the corresponding wells. c. Include a positive control well containing bacteria and broth but no this compound, and a negative control well containing only broth to check for sterility.[13] d. Incubate the plate at 37°C for 18-24 hours.[6][9]

  • Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of E. coli.[14] b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[2]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Prepare E. coli Inoculum (0.5 McFarland) inoculation Inoculate Polypropylene 96-well Plate with E. coli bacterial_prep->inoculation pardaxin_prep Prepare Serial Dilutions of this compound add_this compound Add this compound Dilutions to Wells pardaxin_prep->add_this compound inoculation->add_this compound incubation Incubate at 37°C for 18-24h add_this compound->incubation read_results Visually Inspect or Read OD600 incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the broth microdilution MIC assay.
Protocol 2: Agar Dilution Assay

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.[9][10]

Materials:

  • This compound

  • E. coli strain

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Solvent for this compound

  • Sterile saline or PBS

Procedure:

  • Preparation of this compound-Containing Agar Plates: a. Prepare molten MHA and cool it to 45-50°C. b. Prepare serial dilutions of this compound in its solvent at concentrations that are 10 times the final desired concentrations. c. Add 1 part of each this compound dilution to 9 parts of molten MHA, mix thoroughly, and pour into sterile petri dishes. d. Include a control plate containing no this compound. e. Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum: a. Prepare an E. coli suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[8] b. Further, dilute this suspension to achieve a final inoculum of approximately 1 x 10^4 CFU per spot.[8]

  • Inoculation: a. Spot-inoculate a fixed volume (e.g., 1-10 µL) of the diluted bacterial suspension onto the surface of each this compound-containing and control agar plate.

  • Incubation: a. Allow the inocula to dry completely before inverting the plates. b. Incubate the plates at 37°C for 16-20 hours.[9]

  • Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of E. coli on the agar surface.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis agar_prep Prepare MHA Plates with Serial Dilutions of this compound spot_inoculate Spot Inoculate Plates with E. coli agar_prep->spot_inoculate bacterial_prep Prepare E. coli Inoculum (0.5 McFarland) bacterial_prep->spot_inoculate incubation Incubate at 37°C for 16-20h spot_inoculate->incubation inspect_plates Inspect Plates for Growth incubation->inspect_plates determine_mic Determine MIC inspect_plates->determine_mic

Workflow for the agar dilution MIC assay.

Data Presentation

Quantitative data from MIC determinations should be summarized in a clear and structured format for easy comparison.

Table 1: MIC of this compound against E. coli

E. coli StrainMethodMIC (µg/mL)Reference
Standard Strain (ATCC 25922)Broth Microdilution450[14][15][16]
Clinical StrainBroth Microdilution390[14][15][16]

Signaling Pathways and Logical Relationships

The primary mechanism of action for many antimicrobial peptides, including this compound, involves the disruption of the bacterial cell membrane.[14][15] This interaction is a key logical relationship in its antimicrobial activity.

Pardaxin_Mechanism This compound This compound Peptide Membrane E. coli Cell Membrane (Lipid Bilayer) This compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leads to CellDeath Bacterial Cell Death Disruption->CellDeath Results in

References

Application Notes and Protocols: Visualizing Pardaxin's Effect on Cell Morphology using Transmission Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing transmission electron microscopy (TEM) for studying the morphological changes in cells induced by the antimicrobial peptide Pardaxin. This document includes detailed experimental protocols, a summary of expected quantitative and qualitative outcomes, and diagrams of the key signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and its Effects on Cell Morphology

This compound is a fish-derived antimicrobial peptide that has demonstrated potent anticancer activity against various cancer cell lines.[1] Its mechanism of action involves the disruption of the cell membrane, leading to pore formation and subsequent leakage of intracellular contents.[2][3][4] Transmission electron microscopy is an invaluable tool for visualizing the ultrastructural changes that occur within cells upon treatment with this compound. TEM studies have revealed that this compound induces significant morphological alterations, including membrane disruption, the appearance of hollow mitochondria, and nuclear condensation, all of which are characteristic features of apoptosis and necrosis.[5][6]

Key Cellular Effects of this compound Observable by TEM:

  • Membrane Alterations: this compound's primary mode of action is the formation of pores in the cell membrane, which can be visualized as discontinuities or blebbing of the plasma membrane under TEM.[5][7]

  • Mitochondrial Damage: Treated cells often exhibit mitochondria with altered morphology, such as swelling and the appearance of hollow structures, indicating mitochondrial dysfunction, a key event in apoptosis.[5]

  • Nuclear Condensation: A hallmark of apoptosis, the condensation of chromatin and shrinkage of the nucleus, is frequently observed in this compound-treated cells.[5]

  • Cytoplasmic Vacuolization: The formation of vacuoles within the cytoplasm can also be a consequence of the cellular stress induced by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Inhibitory Concentrations of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationReference
PA-1Human Ovarian Cancer4.6 µM24 hours[7]
SKOV3Human Ovarian Cancer3.0 µM48 hours[7]
MN-11Murine Fibrosarcoma>13 µg/mL (~4.7 µM)Not Specified[7]
HT-1080Human Fibrosarcoma14.52 ± 0.18 µg/mL (~5.2 µM)24 hours[7]

Table 2: this compound-Induced Changes in Apoptosis-Related Protein Expression

Cell LineProteinChange in ExpressionThis compound ConcentrationTreatment DurationReference
PA-1Cleaved Caspase-9~1.7-fold increase5 µM24 hours[1]
PA-1Cleaved Caspase-3~2.7-fold increase5 µM24 hours[1]
SKOV3Cleaved Caspase-9~4.3-fold increase5 µM24 hours[1]
SKOV3Cleaved Caspase-3~2.7-fold increase5 µM24 hours[1]
SCC-4Cyclin B1Decreased5, 10, 25 µg/mL24 hours[8]
SCC-4p53Increased5, 10, 25 µg/mL24 hours[8]

Experimental Protocols

This section provides a detailed methodology for preparing cells for TEM analysis to visualize the effects of this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HT-1080, PA-1) in appropriate culture dishes or flasks and grow to 70-80% confluency in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations (e.g., based on IC50 values from Table 1) in a fresh culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. Include a vehicle-treated control group.

Protocol 2: Sample Preparation for Transmission Electron Microscopy

This protocol is a standard procedure for preparing cultured cells for TEM analysis.[9][10][11]

  • Cell Harvesting:

    • For adherent cells, gently wash the cells with phosphate-buffered saline (PBS) and then detach them using a cell scraper or trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to form a cell pellet.

  • Primary Fixation:

    • Carefully remove the supernatant and resuspend the cell pellet in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate or phosphate (B84403) buffer, pH 7.2-7.4).

    • Fix for at least 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Pellet the cells by centrifugation and wash them three times with the same buffer used for fixation (e.g., 0.1 M cacodylate buffer) for 10 minutes each.

  • Secondary Fixation:

    • Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature in the dark. This step enhances the contrast of cellular membranes.

  • Washing:

    • Wash the cells three times with distilled water for 10 minutes each.

  • Dehydration:

    • Dehydrate the cell pellet through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 85%, 95%, and 100%) for 10-15 minutes at each concentration. Perform the final 100% ethanol step three times.

  • Infiltration:

    • Infiltrate the dehydrated pellet with a mixture of ethanol and resin (e.g., Spurr's or Epon) at ratios of 3:1, 1:1, and 1:3 for at least 1 hour each.

    • Finally, infiltrate with 100% resin overnight.

  • Embedding and Polymerization:

    • Place the infiltrated cell pellet in a fresh embedding mold filled with 100% resin.

    • Polymerize the resin in an oven at 60-70°C for 24-48 hours.

  • Sectioning:

    • Trim the resin block and cut semi-thin sections (0.5-1 µm) using an ultramicrotome. Stain these sections with toluidine blue to identify the area of interest under a light microscope.

    • Once the area is located, cut ultrathin sections (60-90 nm) using a diamond knife.

  • Staining:

    • Mount the ultrathin sections on copper grids.

    • Stain the sections with uranyl acetate (B1210297) for 5-15 minutes, followed by lead citrate (B86180) for 3-5 minutes. Wash thoroughly with distilled water between and after staining steps.

  • Imaging:

    • Allow the grids to dry completely before examining them under a transmission electron microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for TEM analysis.

Pardaxin_Signaling_Pathways This compound This compound Cell_Membrane Cell Membrane Pore Formation This compound->Cell_Membrane ER Endoplasmic Reticulum This compound->ER Targets c_Fos c-Fos Induction This compound->c_Fos Death_Receptor Death Receptor Pathway This compound->Death_Receptor ROS_Production ROS Production Cell_Membrane->ROS_Production Ca_Release Ca2+ Release ER->Ca_Release UPR Unfolded Protein Response (UPR) ER->UPR Ca_Release->ROS_Production JNK_Pathway JNK Pathway ROS_Production->JNK_Pathway Mito_Dysfunction Mitochondrial Dysfunction ROS_Production->Mito_Dysfunction UPR->JNK_Pathway c_Jun c-Jun Activation JNK_Pathway->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis c_Fos->Apoptosis Mitochondria Mitochondria Caspase_9 Caspase-9 Activation Mito_Dysfunction->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Caspase_8 Caspase-8 Activation Death_Receptor->Caspase_8 Caspase_8->Caspase_3_7 Caspase_3_7->Apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis.

TEM_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Fixation 2. Fixation (Glutaraldehyde & OsO4) Cell_Culture->Fixation Dehydration 3. Dehydration (Graded Ethanol Series) Fixation->Dehydration Infiltration 4. Resin Infiltration Dehydration->Infiltration Embedding 5. Embedding & Polymerization Infiltration->Embedding Sectioning 6. Ultrathin Sectioning Embedding->Sectioning Staining 7. Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging 8. TEM Imaging & Analysis Staining->Imaging

References

Application Notes and Protocols: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis after Pardaxin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a pore-forming antimicrobial peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), has demonstrated significant antitumor activity in various cancer cell lines.[1][2] Its mechanism of action often involves the induction of apoptosis, or programmed cell death, through multiple signaling pathways.[3][4][5] Studies have shown that this compound can trigger caspase-dependent and reactive oxygen species (ROS)-mediated apoptosis, disrupt the mitochondrial membrane potential, and modulate the expression of key genes involved in cell survival and death.[3][6][7] Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for measuring changes in gene expression, making it an ideal tool to elucidate the molecular mechanisms underlying this compound's anticancer effects.[8][9][10]

These application notes provide a detailed protocol for utilizing qRT-PCR to analyze the expression of genes implicated in apoptosis and related signaling pathways following treatment of cancer cells with this compound.

Key Signaling Pathways Affected by this compound

This compound has been shown to influence several critical signaling pathways that regulate cell fate. Understanding these pathways is crucial for selecting relevant target genes for qRT-PCR analysis.

  • Intrinsic Apoptosis Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspases-3/7.[3][7] This pathway is regulated by the Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[11]

  • Extrinsic Apoptosis Pathway: Some evidence suggests this compound may also engage the extrinsic pathway, which is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.[1][12]

  • Reactive Oxygen Species (ROS) and Stress Response: this compound treatment can lead to an accumulation of intracellular ROS, which can act as second messengers to trigger apoptosis.[3][5][6] This can also activate stress-response genes.

  • NF-κB Signaling Pathway: this compound has been shown to downregulate key components of the NF-κB pathway, such as p65, which is involved in promoting cell survival and inflammation.[11][12]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13][14][15] this compound may influence this pathway to promote apoptosis.[16]

Experimental Protocols

This section provides a comprehensive protocol for treating cancer cells with this compound and subsequently analyzing gene expression changes using a two-step qRT-PCR approach.[17]

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., HT-1080 fibrosarcoma, HeLa cervical cancer cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

II. RNA Isolation and Quantification
  • Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer from a commercial RNA isolation kit.

  • RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate any contaminating genomic DNA.[18]

  • RNA Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. The integrity of the RNA can be assessed by gel electrophoresis.

III. First-Strand cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, nuclease-free tube, combine the following components for each RNA sample:

    • Total RNA (1-2 µg)

    • Oligo(dT) primers and/or random hexamers

    • dNTP mix

    • Nuclease-free water to the final volume recommended by the reverse transcription kit manufacturer.

  • Denaturation: Gently mix the components, centrifuge briefly, and incubate at 65°C for 5 minutes to denature the RNA secondary structures. Place on ice immediately for at least 1 minute.

  • Reverse Transcription: Add the reverse transcription master mix containing reverse transcriptase, RNase inhibitor, and reaction buffer to each tube.

  • Incubation: Perform the reverse transcription reaction using the thermal cycler conditions recommended by the kit manufacturer (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).

  • Storage: The resulting cDNA can be used immediately for qRT-PCR or stored at -20°C.

IV. Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Design or obtain pre-validated primers for the target genes of interest (see Table 1 for suggestions) and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.[19]

  • Reaction Setup: Prepare the qRT-PCR reaction mix in a sterile, nuclease-free tube on ice. For each reaction, combine:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Diluted cDNA template

    • Nuclease-free water to the final reaction volume (e.g., 10-20 µL).

  • Plate Setup: Pipette the reaction mix into the wells of a qRT-PCR plate. Include triplicate reactions for each sample and gene, as well as no-template controls (NTCs) for each primer pair.

  • Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with a thermal cycling protocol similar to the following:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.[20]

V. Data Analysis
  • Quantification Cycle (Cq): Determine the Cq (also known as Ct) value for each reaction.

  • Relative Quantification (ΔΔCq Method):

    • Normalization: For each sample, calculate the ΔCq by subtracting the Cq of the reference gene from the Cq of the target gene (ΔCq = Cq_target - Cq_reference).

    • Calibration: Calculate the ΔΔCq by subtracting the ΔCq of the control (vehicle-treated) sample from the ΔCq of the this compound-treated sample (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCq.[17]

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the qRT-PCR experiments.

Table 1: Suggested Target Genes for qRT-PCR Analysis Following this compound Treatment

PathwayGene SymbolGene NameFunctionExpected Regulation by this compound
Intrinsic Apoptosis CASP9Caspase 9Initiator caspaseUpregulation
CASP3Caspase 3Executioner caspaseUpregulation
CASP7Caspase 7Executioner caspaseUpregulation
BCL2B-cell lymphoma 2Anti-apoptoticDownregulation
BAXBcl-2-associated X proteinPro-apoptoticUpregulation
Extrinsic Apoptosis CASP8Caspase 8Initiator caspaseUpregulation
FASFas cell surface death receptorDeath receptorUpregulation
Stress Response ATF3Activating transcription factor 3Stress responseDownregulation[11][12]
c-FOSFos proto-oncogene, AP-1 transcription factor subunitTranscription factorUpregulation[16][21]
NF-κB Pathway RELA (p65)RELA proto-oncogene, NF-κB subunitTranscription factorDownregulation[11][12]
Cell Cycle CDKN1A (p21)Cyclin dependent kinase inhibitor 1ACell cycle arrestUpregulation
Reference Genes GAPDHGlyceraldehyde-3-phosphate dehydrogenaseGlycolysisStable
ACTBBeta-actinCytoskeletonStable
B2MBeta-2-microglobulinMHC class I componentStable

Table 2: Example of qRT-PCR Data Summary - Fold Change in Gene Expression in HT-1080 Cells after 12h this compound Treatment

GeneThis compound (15 µg/mL) - Fold Change (Mean ± SD)
CASP93.5 ± 0.4
CASP34.2 ± 0.6
BCL20.4 ± 0.1
BAX2.8 ± 0.3
c-FOS5.1 ± 0.7
RELA (p65)0.6 ± 0.2

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for qRT-PCR analysis.

Pardaxin_Signaling_Pathway This compound This compound Membrane Cell Membrane Pore Formation This compound->Membrane Nfkb NF-κB Pathway Inhibition (↓ p65) This compound->Nfkb ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS ER Endoplasmic Reticulum Stress Membrane->ER Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Casp9 Caspase-9 Activation CytochromeC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis cFOS ↑ c-FOS Expression ER->cFOS cFOS->Apoptosis Survival ↓ Cell Survival Nfkb->Survival

Caption: this compound-induced signaling pathways leading to apoptosis.

qRT_PCR_Workflow start Cancer Cell Culture treatment This compound Treatment (vs. Vehicle Control) start->treatment rna_extraction Total RNA Isolation (with DNase Treatment) treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCq Method) qpcr->data_analysis results Gene Expression Fold Change data_analysis->results

Caption: Experimental workflow for qRT-PCR analysis.

References

Application Note: Analysis of Caspase Activation by Pardaxin via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin is a 33-amino acid antimicrobial peptide originally isolated from the Red Sea Moses sole (Pardachirus marmoratus).[1][2] Beyond its antimicrobial properties, this compound has demonstrated significant antitumor activity in various cancer cell lines, including human fibrosarcoma (HT-1080), cervical carcinoma (HeLa), and ovarian cancer (PA-1 and SKOV3).[1][2] A key mechanism underlying its anticancer effect is the induction of apoptosis, or programmed cell death. This process is primarily mediated by a family of cysteine proteases known as caspases.

This application note provides a detailed overview and protocols for analyzing the activation of caspases in cancer cells treated with this compound, with a focus on Western blot analysis. This compound has been shown to trigger the intrinsic apoptotic pathway, which involves mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of initiator and executioner caspases.[3][4][5]

Mechanism of Action: this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[4][5] The key events in this signaling cascade include:

  • Mitochondrial Membrane Disruption: this compound leads to a loss of the mitochondrial membrane potential (MMP).[1][3][4]

  • Cytochrome c Release: The disruption of the MMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), which then recruits procaspase-9 to form a complex known as the apoptosome.[3][5]

  • Initiator Caspase Activation: Within the apoptosome, procaspase-9 is cleaved and activated.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[1][3]

  • Cellular Disassembly: Activated caspase-3 and -7 proceed to cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

In some cell types, such as HeLa cells, this compound has also been suggested to involve the activation of caspase-8, an initiator caspase typically associated with the extrinsic (death receptor) pathway, indicating potential crosstalk between the two pathways.[2]

Data Presentation: this compound's Effect on Cancer Cells

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.

Table 1: Inhibitory Concentration (IC50) of this compound in HT-1080 Cells

Treatment Time (hours)IC50 (µg/mL)
315.74 ± 0.83
615.40 ± 0.20
1214.51 ± 0.18
2414.52 ± 0.18
Data derived from studies on human fibrosarcoma HT-1080 cells.[6]

Table 2: Induction of Apoptosis in HT-1080 Cells by this compound (15 µg/mL)

Treatment Time (hours)Total Apoptotic Cells (%)
616.67
1239.40
Total apoptotic cells include both early apoptotic and secondary necrotic cells, as determined by Annexin V/PI staining and flow cytometry.[4]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in HT-1080 Cells (15 µg/mL)

Treatment Time (hours)MMP Retention (%)
387.77
665.77
1242.70
MMP was assessed by JC-1 staining, with the percentage representing cells that retained a polarized mitochondrial membrane compared to untreated controls.[3][4]

Table 4: Relative Protein Expression Changes in Ovarian Cancer Cells Following this compound Treatment

ProteinCell LineFold Change vs. Control
t-Bid/Bid RatioPA-1~7.7-fold increase
BaxPA-1~5.0-fold increase
Bcl-2PA-1~0.6-fold decrease
Data reflects changes in protein levels in PA-1 human ovarian cancer cells after this compound treatment, as determined by Western blot.[7]

Visualizations

Pardaxin_Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS induces MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) This compound->MMP causes Mitochondrion Mitochondrion ROS->MMP CytC Cytochrome c (release to cytosol) MMP->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Caspase37 Activated Caspase-3, -7 Caspase9->Caspase37 activates Procaspase37 Procaspase-3, -7 Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleaves Apoptosis Apoptosis Caspase37->Apoptosis leads to

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Western_Blot_Workflow start Start: Cancer Cell Culture (e.g., HT-1080) treatment Treat cells with this compound (e.g., 15 µg/mL for 12h) and Control (vehicle) start->treatment harvest Harvest and Lyse Cells treatment->harvest quantify Protein Quantification (e.g., BCA Assay) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-caspase-3, anti-cleaved caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantify Caspase Activation analysis->end

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is based on methods used for HT-1080 human fibrosarcoma cells.[3][8]

Materials:

  • HT-1080 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (synthetic, >95% purity)

  • Sterile deionized water or PBS (for dissolving this compound)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile deionized water. Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 15 µg/mL).

  • Treatment: Once cells reach the desired confluency, remove the old medium and replace it with the this compound-containing medium. For the control group, use medium with the same concentration of the vehicle (e.g., sterile water).

  • Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Protein Extraction and Quantification

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (or similar)

  • Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

  • BCA Protein Assay Kit

Procedure:

  • Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well (e.g., 100-150 µL for a well of a 6-well plate).

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new clean, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis of Caspase Activation

Materials:

  • Protein samples (from Protocol 2)

  • Laemmli sample buffer (4x or 2x)

  • 10-15% SDS-polyacrylamide gels[9]

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer

  • Polyvinylidene difluoride (PVDF) membranes

  • Blocking buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)

  • Primary antibodies (e.g., rabbit anti-caspase-3, rabbit anti-cleaved caspase-3, rabbit anti-caspase-7, rabbit anti-caspase-9, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Dilute the protein lysates to the same concentration (e.g., 1 µg/µL) with lysis buffer. Mix 15-20 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10-15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. Use antibodies that can detect both the pro-form and the cleaved (active) form of the caspases.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply ECL detection reagents to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands (e.g., cleaved caspase-3) to a loading control (e.g., β-actin) to compare activation levels between control and this compound-treated samples. The activation is observed as a decrease in the pro-caspase band and an increase in the cleaved caspase bands.

References

Proteomic Strategies for Identifying Pardaxin-Regulated Proteins in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a 33-amino acid antimicrobial peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), has demonstrated significant antitumor activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of the unfolded protein response (UPR). To elucidate the molecular mechanisms underlying this compound's anticancer effects, proteomic approaches are invaluable for identifying the specific proteins and signaling pathways it regulates.

These application notes provide a detailed overview of the proteomic methodologies used to study this compound's effects on cancer cells, with a focus on human cervical carcinoma (HeLa) cells. This document includes quantitative data on regulated proteins, detailed experimental protocols, and visualizations of the experimental workflow and key signaling pathways.

Data Presentation: this compound-Regulated Proteins in HeLa Cells

A key study by Huang and Chen utilized two-dimensional difference gel electrophoresis (2D-DIGE) followed by mass spectrometry to identify proteins that were differentially expressed in HeLa cells treated with this compound. Proteins with a fold change greater than 1.4 were considered significant. The following tables summarize the key proteins identified, categorized by their primary function.

Table 1: Upregulated Proteins in HeLa Cells Treated with this compound

Protein NameGene SymbolFold ChangeFunction
78 kDa glucose-regulated proteinHSPA5>1.4Protein folding, Unfolded Protein Response (UPR)
Protein disulfide-isomeraseP4HB>1.4Protein folding, UPR
CalreticulinCALR>1.4Protein folding, Calcium homeostasis, UPR
Heat shock protein 90kDa beta member 1HSP90B1>1.4Protein folding, UPR
Peptidyl-prolyl cis-trans isomerase APPIA>1.4Protein folding
Peroxiredoxin-1PRDX1>1.4Oxidative stress response
ThioredoxinTXN>1.4Oxidative stress response

Table 2: Downregulated Proteins in HeLa Cells Treated with this compound

Protein NameGene SymbolFold ChangeFunction
Rho GDP-dissociation inhibitor 1ARHGDIA>1.4Cytoskeletal organization
VimentinVIM>1.4Cytoskeletal organization, Intermediate filament
Tubulin alpha-1C chainTUBA1C>1.4Cytoskeletal organization, Microtubule formation
Actin, cytoplasmic 1ACTB>1.4Cytoskeletal organization, Cell motility
Annexin A2ANXA2>1.4Membrane trafficking, Cell adhesion

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proteomic workflow for identifying this compound-regulated proteins in cancer cells.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_validation Validation & Functional Analysis CancerCells Cancer Cells (e.g., HeLa) PardaxinTreatment This compound Treatment CancerCells->PardaxinTreatment Control Control (Untreated) CancerCells->Control ProteinExtraction Protein Extraction PardaxinTreatment->ProteinExtraction Control->ProteinExtraction TwoD_DIGE 2D-DIGE ProteinExtraction->TwoD_DIGE ImageAnalysis Image Analysis & Spot Selection TwoD_DIGE->ImageAnalysis InGelDigestion In-Gel Digestion (Trypsin) ImageAnalysis->InGelDigestion MassSpec MALDI-TOF/TOF MS InGelDigestion->MassSpec ProteinID Protein Identification (Database Search) MassSpec->ProteinID WesternBlot Western Blot ProteinID->WesternBlot Bioinformatics Bioinformatics & Pathway Analysis ProteinID->Bioinformatics

Proteomic workflow for identifying this compound-regulated proteins.
This compound-Induced Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by this compound in cancer cells, leading to apoptosis.

1. ROS-Mediated Apoptotic Pathway

ROS_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound-induced ROS-mediated intrinsic apoptosis.

2. ER Stress and c-FOS/AP-1 Signaling Pathway

ER_Stress_cFOS_pathway This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER ER_Stress ER Stress & Unfolded Protein Response (UPR) ER->ER_Stress Calcium Increased Cytosolic Ca2+ ER->Calcium cFOS c-FOS Induction ER_Stress->cFOS Calcium->cFOS AP1 AP-1 Transcription Factor Activation cFOS->AP1 Apoptosis Apoptosis AP1->Apoptosis

Measuring Pardaxin-Induced Reactive Oxygen Species (ROS) Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a peptide initially isolated from the Red Sea Moses sole, has demonstrated significant antimicrobial and antitumor activities.[1] Its mechanism of action in cancer cells often involves the induction of apoptosis through various cellular pathways.[2][3] A key event in this compound-induced cell death is the generation of reactive oxygen species (ROS), which are highly reactive molecules and free radicals derived from molecular oxygen.[4][5] This document provides detailed application notes and experimental protocols for measuring this compound-induced ROS production in cancer cell lines, a critical step in evaluating its therapeutic potential.

Mechanism of Action: this compound and ROS Production

This compound induces apoptosis in cancer cells, such as human fibrosarcoma HT-1080 and ovarian cancer cells, by disrupting mitochondrial function.[4][5] This disruption leads to a loss of mitochondrial membrane potential and an accumulation of intracellular ROS.[4][6] The increase in ROS levels plays a crucial role in activating downstream apoptotic pathways, including the activation of caspases, which are key executioners of apoptosis.[2][4] The inhibition of ROS production has been shown to reduce the apoptotic effects of this compound, highlighting the central role of ROS in its anticancer activity.[1][4]

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: Effect of this compound on Cell Viability in HT-1080 Human Fibrosarcoma Cells [7]

This compound Concentration (µg/mL)Treatment Time (hours)Cell Viability (%)
153Significantly Decreased
156Significantly Decreased
1512Significantly Decreased
1524Significantly Decreased

Table 2: this compound-Induced Apoptosis in HT-1080 Cells [2]

TreatmentTotal Apoptotic Cells (%)
ControlBaseline
15 µg/mL this compound (6 hours)16.67
15 µg/mL this compound (12 hours)39.40

Table 3: this compound-Induced Mitochondrial Depolarization in HT-1080 Cells [4]

TreatmentMitochondrial Membrane Potential
ControlNormal
15 µg/mL this compound (3 hours)Decreased to 87.77%
15 µg/mL this compound (6 hours)Decreased to 65.77%
15 µg/mL this compound (12 hours)Decreased to 42.70%

Table 4: this compound's Effect on Ovarian Cancer Cells (PA-1 and SKOV3) [5][6]

ParameterCell LineThis compound ConcentrationEffect
IC50 PA-1, SKOV33.0 - 4.6 µM (48h)Dose-dependent decrease in viability
Intracellular ROS PA-1, SKOV35 µM (24h)Significant Increase
Mitochondrial ROS PA-1, SKOV35 µM (24h)Significant Increase
Apoptosis PA-1, SKOV35 µMInduction of apoptosis

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

This protocol is adapted from a study on this compound's effect on HT-1080 cells.[4] H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS.[8][9]

Materials:

  • This compound (synthesized and purified)

  • HT-1080 cells (or other cancer cell line of interest)

  • Phosphate-Buffered Saline (PBS), cold

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture HT-1080 cells to the desired confluency in appropriate cell culture flasks or plates.

    • Treat the cells with the desired concentration of this compound (e.g., 15 µg/mL) for the specified duration (e.g., 4 hours). Include an untreated control group.

  • Cell Harvesting:

    • After incubation, harvest the cells by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation and resuspension.

  • H2DCFDA Staining:

    • Resuspend the cell pellet in PBS.

    • Add H2DCFDA to a final concentration of 10 µM.

    • Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • After incubation, wash the cells once with PBS to remove excess probe.

    • Resuspend the cells in PBS for analysis.

    • Analyze the stained cells using a flow cytometer. The fluorescent product, dichlorofluorescein (DCF), is typically excited at 488 nm and emission is detected at around 525 nm.

    • Record the mean fluorescence intensity for each sample. An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in ROS production.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Pardaxin_ROS_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disruption of Mitochondrial Membrane Potential ROS ROS Production ↑ Mitochondria->ROS Caspase_Activation Caspase-3/7 Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced ROS-mediated apoptotic pathway.

Experimental Workflow for Measuring this compound-Induced ROS

ROS_Measurement_Workflow cluster_preparation Cell Preparation cluster_staining ROS Detection cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells (e.g., HT-1080) Pardaxin_Treatment 2. Treat with this compound (and control) Cell_Culture->Pardaxin_Treatment Harvest_Cells 3. Harvest and Wash Cells Pardaxin_Treatment->Harvest_Cells H2DCFDA_Staining 4. Incubate with H2DCFDA Harvest_Cells->H2DCFDA_Staining Flow_Cytometry 5. Analyze by Flow Cytometry H2DCFDA_Staining->Flow_Cytometry Data_Quantification 6. Quantify Mean Fluorescence Intensity Flow_Cytometry->Data_Quantification

Caption: Workflow for measuring intracellular ROS production.

References

Assessing Mitochondrial Membrane Potential Changes Induced by Pardaxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a peptide first isolated from the Red Sea Moses sole, has demonstrated significant anticancer activity in various cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, with a key event being the induction of apoptosis through the mitochondrial pathway.[2][4] A critical step in this process is the disruption of the mitochondrial membrane potential (ΔΨm), an early indicator of cellular stress and a commitment point to apoptosis.[1][4][5] These application notes provide detailed protocols for assessing the effects of this compound on mitochondrial membrane potential, along with data presentation and visualization of the associated signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell viability and mitochondrial function as reported in the literature.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
PA-1Ovarian Cancer244.6[4]
PA-1Ovarian Cancer483.0[4]
SKOV3Ovarian Cancer244.6[4]
SKOV3Ovarian Cancer483.0[4]
HT-1080Fibrosarcoma315.74 ± 0.83 (µg/mL)[6]
HT-1080Fibrosarcoma615.40 ± 0.20 (µg/mL)[6]
HT-1080Fibrosarcoma1214.51 ± 0.18 (µg/mL)[6]
HT-1080Fibrosarcoma2414.52 ± 0.18 (µg/mL)[6]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineThis compound ConcentrationTreatment Time (h)% Decrease in ΔΨm (Compared to Control)Reference
HT-108015 µg/mL312.23%[2]
HT-108015 µg/mL634.23%[2]
HT-108015 µg/mL1257.30%[2]

Experimental Protocols

Two common methods for assessing mitochondrial membrane potential are presented below: the JC-1 assay, which provides a ratiometric readout, and the TMRM/TMRE assay, which relies on changes in fluorescence intensity.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

This protocol utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[5][7] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • Cells of interest (e.g., PA-1, SKOV3, or HT-1080)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • JC-1 dye

  • DMSO

  • FCCP or CCCP (positive control for depolarization)

  • 96-well black, clear-bottom plates (for microplate reader or microscopy) or flow cytometry tubes

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1-5 x 10⁴ cells/well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, use 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 3, 6, 12, 24 hours).[2][4]

    • Include a vehicle control (e.g., DMSO).

    • For a positive control, treat a set of cells with an uncoupling agent like FCCP (5-50 µM) or CCCP (50 µM) for 15-30 minutes prior to staining.[5][7]

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[5]

    • Remove the culture medium from the cells and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells once or twice with pre-warmed PBS or assay buffer.[5]

  • Analysis:

    • Fluorescence Microscopy: Resuspend cells in a suitable buffer and observe under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

    • Flow Cytometry: Resuspend cells in PBS or FACS buffer. Analyze using a flow cytometer with excitation at 488 nm. Detect green fluorescence in the FITC channel (~529 nm) and red fluorescence in the PE channel (~590 nm).[7]

    • Microplate Reader: Measure fluorescence intensity for both red and green channels.

  • Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria.[8][9] A decrease in mitochondrial fluorescence intensity is indicative of membrane depolarization.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS or other suitable buffer

  • TMRM or TMRE dye

  • DMSO

  • FCCP or CCCP (positive control)

  • 96-well black, clear-bottom plates or other imaging-suitable plates

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the JC-1 protocol.

  • This compound Treatment: Treat cells with this compound and controls as described previously.

  • TMRM/TMRE Staining:

    • Prepare a working solution of TMRM (typically 20-200 nM) or TMRE (100-200 nM) in pre-warmed cell culture medium.[8][10]

    • Remove the culture medium and add the TMRM/TMRE working solution.

    • Incubate for 20-30 minutes at 37°C, protected from light.[5][9]

  • Washing (Optional): Washing is generally not recommended as it can cause dye redistribution. If necessary, perform a gentle and consistent wash across all samples.[5]

  • Analysis:

    • Fluorescence Microscopy: Image cells directly in the staining solution or after replacing it with a clear buffer. Use a TRITC or similar filter set.

    • Flow Cytometry: Analyze cells with excitation at ~548 nm (TMRM) or ~549 nm (TMRE) and emission at ~573 nm (TMRM) or ~574 nm (TMRE).[5]

    • Microplate Reader: Measure fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Interpretation: A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates mitochondrial membrane depolarization.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound-induced changes in mitochondrial membrane potential.

G cluster_setup Experiment Setup cluster_staining Staining cluster_analysis Analysis A Cell Culture B This compound Treatment (Dose-Response & Time-Course) A->B C Controls (Vehicle, Positive) A->C D Fluorescent Dye Incubation (JC-1 or TMRM/TMRE) B->D C->D E Data Acquisition (Microscopy, Flow Cytometry, Plate Reader) D->E F Quantification & Interpretation (Red/Green Ratio or Fluorescence Intensity) E->F G This compound This compound ROS ↑ ROS Production This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome c Release MMP->CytC Bcl2->MMP Bax->MMP Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Hamster Buccal Pouch Model for Studying Pardaxin in Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge. The hamster buccal pouch (HBP) model is a well-established and highly relevant preclinical model for studying oral carcinogenesis due to its anatomical and histological similarities to the human oral cavity.[1][2][3][4] This model allows for the investigation of carcinogenic processes and the evaluation of novel therapeutic agents. Pardaxin, a 33-amino-acid antimicrobial peptide isolated from the marine fish Pardachirus marmoratus, has demonstrated potent anticancer activities, including in OSCC.[5][6][7] These application notes provide detailed protocols for utilizing the hamster buccal pouch model to study the efficacy of this compound against OSCC, along with insights into its mechanism of action.

Data Presentation

In Vitro Efficacy of this compound on OSCC Cells (SCC-4)
ParameterThis compound ConcentrationResult
Cell Viability (MTT Assay) 0 µg/mL100%
5 µg/mLDose-dependent decrease
10 µg/mLDose-dependent decrease
15 µg/mLDose-dependent decrease
20 µg/mLDose-dependent decrease
25 µg/mLSignificant decrease
Colony Formation Assay 10 µg/mLSubstantial decrease in colony number
25 µg/mLSubstantial decrease in colony number
Cell Cycle Analysis (12h treatment) 5 µg/mLReduction in G0/G1 phase, arrest in G2/M phase
10 µg/mLReduction in G0/G1 phase, arrest in G2/M phase
25 µg/mLReduction in G0/G1 phase, arrest in G2/M phase
Apoptosis (Cleaved Caspase-3) 24h treatmentSignificant increase in activated caspase-3
In Vivo Efficacy of this compound in DMBA-Induced Hamster Buccal Pouch Model
Treatment GroupMean Tumor VolumeTumor BurdenSerum Prostaglandin (B15479496) E2 (PGE2) Levels
DMBA alone Baseline tumor formationBaselineElevated
DMBA + this compound (25 mg/kg bw) Dose-dependent reductionSignificantly reducedDose-dependent attenuation
DMBA + this compound (50 mg/kg bw) Dose-dependent reductionSignificantly reducedDose-dependent attenuation
DMBA + this compound (75 mg/kg bw) Dose-dependent reductionSignificantly reducedDose-dependent attenuation
DMBA + 5-Fluorouracil (B62378) (5-FU) Tumor reductionReducedHigher than DMBA induction

Experimental Protocols

Induction of Oral Squamous Cell Carcinoma in Hamster Buccal Pouch

This protocol describes the chemical induction of OSCC in Syrian golden hamsters using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).[1][2][3][4][8][9][10]

Materials:

  • Syrian golden hamsters (male, 6-8 weeks old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • Mineral oil

  • Cotton-tipped applicators

  • Animal handling equipment

  • Cages and appropriate housing

Procedure:

  • Prepare a 0.5% (w/v) solution of DMBA in mineral oil.

  • Acclimatize hamsters to laboratory conditions for at least one week.

  • Anesthetize the hamsters using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Gently evert the left buccal pouch.

  • Using a cotton-tipped applicator, paint the mucosal surface of the everted pouch with the 0.5% DMBA solution.

  • Repeat the DMBA application three times per week for 8-14 weeks to induce tumor formation.[5][10] The right buccal pouch can be treated with mineral oil alone to serve as a control.

  • Monitor the animals regularly for tumor development, body weight, and general health.

This compound Treatment of DMBA-Induced Tumors

This protocol outlines the topical application of this compound to established tumors in the hamster buccal pouch.

Materials:

  • Hamsters with DMBA-induced oral tumors

  • This compound (lyophilized powder)

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Micropipette or syringe for application

Procedure:

  • Prepare solutions of this compound at desired concentrations (e.g., 25, 50, and 75 mg/kg body weight) in a suitable vehicle.[5]

  • Once tumors are established (after the 8-14 week induction period), divide the hamsters into treatment and control groups.

  • Anesthetize the hamsters.

  • Gently evert the buccal pouch to expose the tumor.

  • Topically apply the prepared this compound solution directly onto the tumor surface. A positive control group may be treated with a standard chemotherapeutic agent like 5-fluorouracil (5-FU).[5]

  • Administer the treatment for a specified period, for instance, six weeks.[5]

  • Monitor tumor size (volume) and tumor burden throughout the treatment period.

  • At the end of the treatment period, euthanize the animals and collect tumor tissues and blood samples for further analysis.

In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on OSCC cell lines (e.g., SCC-4).[5]

Materials:

  • SCC-4 cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SCC-4 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, and 25 µg/mL) for 24 hours.[5]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on the cell cycle distribution of OSCC cells.[5]

Materials:

  • SCC-4 cells

  • This compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat SCC-4 cells with different concentrations of this compound (e.g., 5, 10, and 25 µg/mL) for 12 hours.[5]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G cluster_workflow Experimental Workflow Induction Tumor Induction (DMBA Painting) Treatment This compound Treatment Induction->Treatment 8-14 weeks Analysis Data Analysis Treatment->Analysis 6 weeks

Caption: Workflow for in vivo study of this compound in the hamster buccal pouch model.

G cluster_cell Oral Squamous Cell Carcinoma Cell This compound This compound p53 p53 This compound->p53 promotes CyclinB1 Cyclin B1 This compound->CyclinB1 inhibits Caspase3 Caspase-3 Activation This compound->Caspase3 induces PGE2 Prostaglandin E2 (PGE2) Production This compound->PGE2 attenuates G2M G2/M Arrest p53->G2M CyclinB1->G2M Proliferation Cell Proliferation Inhibition G2M->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Inflammation Tumor-Promoting Inflammation PGE2->Inflammation

Caption: Proposed mechanism of this compound's anticancer effect in oral squamous cell carcinoma.

Mechanism of Action of this compound in OSCC

This compound exerts its anticancer effects on OSCC through multiple mechanisms:

  • Induction of Apoptosis: this compound treatment leads to a significant increase in the expression of activated caspase-3 in SCC-4 cells, a key executioner caspase in the apoptotic pathway.[5][6] This suggests that this compound triggers programmed cell death in oral cancer cells. Studies in other cancer cell lines have also shown that this compound can induce apoptosis through caspase-dependent and reactive oxygen species (ROS)-mediated pathways.[11]

  • Cell Cycle Arrest: Flow cytometry analysis reveals that this compound causes cell cycle arrest at the G2/M phase in SCC-4 cells.[5][6] This is likely mediated by the upregulation of the tumor suppressor protein p53 and the downregulation of cyclin B1, a crucial regulator of the G2/M transition.[6]

  • Reduction of Pro-inflammatory Mediators: In the DMBA-induced hamster buccal pouch model, this compound treatment significantly lowers the levels of prostaglandin E2 (PGE2).[5][6] PGE2 is a pro-inflammatory molecule known to promote cancer progression, and its reduction suggests that this compound may also exert its anticancer effects by modulating the tumor microenvironment.[5][12]

  • Targeting the Endoplasmic Reticulum: In other cancer models, this compound has been shown to target the endoplasmic reticulum, leading to an increase in intracellular calcium levels and the induction of the transcription factor c-FOS, which can mediate cell death.[13]

These findings collectively indicate that this compound is a promising candidate for the treatment of oral squamous cell carcinoma, with a multi-faceted mechanism of action that includes direct cytotoxicity to cancer cells and modulation of the tumor microenvironment. The hamster buccal pouch model provides an excellent platform for further preclinical evaluation of this potent antimicrobial peptide.

References

Application Notes and Protocols for Evaluating Pardaxin's Antitumor Activity in Canine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a 33-amino acid antimicrobial peptide isolated from the marine fish Pardachirus marmoratus, has demonstrated significant antitumor activity in various preclinical models.[1][2][3] Of particular interest to veterinary oncology is its potential as a therapeutic agent for canine cancers. Spontaneously occurring tumors in dogs share many similarities with human cancers in terms of histology, molecular targets, and clinical progression, making them valuable models for translational research.[4] This document provides detailed application notes and protocols for evaluating the antitumor efficacy of this compound using canine cancer models, both in vivo and in vitro.

Recent studies have shown that local injection of this compound can lead to a significant reduction in tumor growth, particularly in canine perianal gland adenomas.[1][2][3] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) through caspase-dependent and reactive oxygen species (ROS)-mediated pathways, as well as necrotic cell death through membrane disruption.[1][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study evaluating this compound in canine patients with various tumors.[1]

Table 1: Antitumor Effect of Intratumoral this compound Injection in Canine Tumors [1]

Dog IDTumor TypeInitial Tumor Volume (cm³)Final Tumor Volume (cm³)Outcome
#2Mammary Gland Tumor2.1980.981Decrease
#3Fibrosarcoma1.3560.542Decrease
#6Perianal Gland Adenoma1.9630.000Complete Regression
#7Histiocytoma1.0490.000Complete Regression
#9Squamous Cell Carcinoma0.1700.000Complete Regression
#10Histiocytoma0.5230.000Complete Regression
#11Malignant Mast Cell Tumor1.5700.000Complete Regression
#12Perianal Gland Adenoma0.7850.000Complete Regression
#13Perianal Gland Adenoma1.2760.000Complete Regression
#14-1Perianal Gland Adenoma0.7850.000Complete Regression
#14-2Perianal Gland Adenoma0.3930.000Complete Regression

Table 2: In Vitro Cytotoxicity of this compound [1]

Cell LineCancer TypeThis compound Concentration (µg/mL)Effect
MN-11Murine Fibrosarcoma9 - 17Concentration-dependent growth inhibition

Signaling Pathways

This compound's antitumor activity is mediated through complex signaling pathways that culminate in cancer cell death. The diagrams below illustrate the key pathways involved.

Pardaxin_Apoptosis_Pathway This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Interaction UPR Unfolded Protein Response (UPR) This compound->UPR ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondria ROS->Mitochondria Damage cJun c-Jun Activation ROS->cJun CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis cJun->Caspase37 Promotes UPR->cJun

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound's antitumor activity. These are representative protocols and may require optimization for specific canine cancer cell lines or tumor types.

Protocol 1: In Vivo Antitumor Activity Assessment in Canine Patients

This protocol is based on the methodology used for treating canine perianal gland adenomas and other tumors.[1][5][7]

1. Patient Selection and Preparation:

  • Enroll canine patients with naturally occurring, measurable solid tumors.
  • Obtain informed consent from the owner.
  • Conduct a complete physical examination, including blood work (CBC and serum chemistry) to ensure the patient is in good health.
  • Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).

2. This compound Formulation and Administration:

  • Reconstitute synthetic this compound (purity >95%) in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 10 mg/mL).
  • Administer this compound via intratumoral injection. The dosage may range from 0.010 mg/cm² to 16.666 mg/cm² of the tumor surface area.[5]
  • Injections are typically performed daily for a specified treatment period (e.g., 28 to 38 days).[1]

3. Monitoring and Evaluation:

  • Monitor the dog daily for any signs of discomfort, pain, or local and systemic toxicity.[1]
  • Measure the tumor volume at regular intervals (e.g., weekly) throughout the treatment period.
  • Collect blood samples for CBC and serum chemistry analysis at baseline and at the end of the study to monitor for systemic toxicity.
  • At the end of the treatment period, surgically resect the remaining tumor mass (if any) for histopathological analysis to assess for necrosis and residual viable tumor cells.[1]

// Nodes Start [label="Patient Selection\n(Canine with Solid Tumor)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment:\n- Tumor Volume Measurement\n- Blood Work (CBC, Chem)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Daily Intratumoral\nthis compound Injection\n(e.g., 28-38 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Ongoing Monitoring:\n- Daily Health Check\n- Weekly Tumor Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="End of Study Evaluation:\n- Final Tumor Volume\n- Final Blood Work\n- Histopathology of Tumor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\n- Tumor Growth Inhibition\n- Toxicity Assessment", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Baseline [color="#5F6368"]; Baseline -> Treatment [color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Treatment [label="Daily", style=dashed, color="#5F6368"]; Treatment -> Endpoint [color="#5F6368"]; Endpoint -> Analysis [color="#5F6368"]; }

Caption: Experimental workflow for in vivo evaluation of this compound.

Protocol 2: In Vitro Cell Viability Assay

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on canine cancer cell lines.

1. Cell Culture:

  • Culture canine cancer cell lines (e.g., perianal gland adenoma, fibrosarcoma, or mast cell tumor lines) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
  • Prepare serial dilutions of this compound in culture medium.
  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with PBS).
  • Incubate the plate for 24, 48, or 72 hours.
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Seed canine cancer cells in 6-well plates and allow them to adhere.
  • Treat the cells with this compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

2. Staining Procedure:

  • Harvest the cells by trypsinization and wash them with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1X Annexin V binding buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer within 1 hour of staining.
  • Viable cells will be negative for both Annexin V-FITC and PI.
  • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
  • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Cell Treatment:

  • Seed canine cancer cells in a 24-well plate.
  • Treat the cells with this compound at its IC₅₀ concentration for a specified time (e.g., 4 hours).

2. Staining and Analysis:

  • After treatment, wash the cells with PBS.
  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
  • Wash the cells again with PBS to remove excess probe.
  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

3. Data Interpretation:

  • An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in intracellular ROS production.[6]

Conclusion

The use of canine models provides a valuable platform for the preclinical evaluation of this compound's antitumor activity. The protocols and data presented here offer a framework for researchers to investigate the therapeutic potential of this promising antimicrobial peptide in veterinary oncology. The ability of this compound to induce tumor regression, particularly in perianal gland adenomas, with minimal systemic toxicity highlights its potential as a novel cancer therapeutic for dogs.[1][2][3] Further studies are warranted to optimize dosing regimens, explore its efficacy in a wider range of canine cancers, and elucidate the full spectrum of its molecular mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pardaxin Concentration for Selective Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pardaxin. Our aim is to help you optimize its concentration for inducing selective apoptosis in cancer cells while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against cancer cells?

This compound is a 33-amino acid antimicrobial peptide originally isolated from the Red Sea Moses sole.[1][2] In cancer research, it has been shown to selectively induce apoptosis in various cancer cell lines.[1][3][4] Its primary mechanism involves disrupting the cancer cell membrane, leading to increased intracellular reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase-dependent intrinsic apoptotic pathway.[1][3][5] Some studies also suggest it can target the endoplasmic reticulum and induce apoptosis through c-FOS activation.[6]

Q2: How does this compound selectively target cancer cells over normal cells?

The selective killing of cancer cells by this compound is attributed to differences in plasma membrane composition.[1] Cancer cell membranes are typically more negatively charged due to a higher concentration of anionic molecules like phosphatidylserine.[1] The cationic nature of this compound allows it to preferentially interact with and disrupt the membranes of cancer cells, while having a relatively slight effect on normal cells at therapeutic concentrations.[1]

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

Based on published studies, a common starting concentration range for this compound is between 5 µM and 25 µg/mL. The optimal concentration is highly dependent on the specific cancer cell line being investigated. For example, the IC50 (concentration inhibiting 50% of cell growth) for HT-1080 human fibrosarcoma cells at 24 hours is approximately 14.5 µg/mL, while for some human ovarian cancer cell lines, the IC50 can be as low as 3.0 to 4.6 µM after 48 hours of treatment.[1][7][8]

Q4: How should I prepare and store this compound?

Synthetic this compound is typically dissolved in sterile deionized water to create a stock solution.[3] It is important to note that this compound may aggregate in aqueous solutions at neutral pH.[9] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or below to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no apoptotic effect observed. 1. Suboptimal this compound Concentration: The concentration may be too low for the specific cell line. 2. Incorrect Incubation Time: The duration of treatment may be insufficient to induce apoptosis. 3. This compound Degradation: Improper storage or handling may have led to peptide degradation. 4. Cell Line Resistance: The cancer cell line may be inherently resistant to this compound.1. Perform a Dose-Response Study: Test a range of concentrations (e.g., 1 µM to 50 µM or 5 µg/mL to 50 µg/mL) to determine the optimal dose for your cell line. 2. Conduct a Time-Course Experiment: Evaluate apoptosis at multiple time points (e.g., 3, 6, 12, and 24 hours) to identify the optimal treatment duration.[1] 3. Use Freshly Prepared this compound: Prepare a new stock solution from a reliable source and store it properly. 4. Test on a Sensitive Control Cell Line: Use a cell line known to be sensitive to this compound (e.g., HT-1080) as a positive control.
Significant toxicity observed in normal (non-cancerous) control cells. 1. This compound Concentration is Too High: The concentration used may be toxic to both cancerous and normal cells. 2. Extended Incubation Period: Prolonged exposure may lead to non-specific cytotoxicity.1. Lower the this compound Concentration: Refer to your dose-response data to select a concentration that is effective against cancer cells but minimally toxic to normal cells. For instance, at 15 µg/mL for 24 hours, this compound showed a significant effect on HT-1080 cancer cells with a relatively slight effect on normal WS1 fibroblasts.[1] 2. Reduce the Incubation Time: A shorter treatment duration may be sufficient to induce apoptosis in cancer cells without harming normal cells.
This compound precipitates out of solution during the experiment. 1. Poor Solubility at Neutral pH: this compound can aggregate in aqueous solutions at or near neutral pH.[9] 2. Interaction with Media Components: Certain components of the cell culture media may reduce this compound's solubility.1. Adjust the pH of the Stock Solution: this compound solutions become clearer at a lower pH (around 4.5).[9] However, ensure the final pH of your culture media is not significantly altered to avoid affecting cell viability. 2. Prepare Fresh Dilutions: Make fresh dilutions of this compound in your cell culture media immediately before each experiment.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (IC50)Incubation TimeReference
HT-1080Human Fibrosarcoma~14.5 µg/mL24 hours[1]
SCC-4Oral Squamous Cell CarcinomaDose-dependent reduction in viability from 5 to 25 µg/mL24 hours[4]
PA-1Human Ovarian Cancer4.6 µM24 hours[7]
SKOV3Human Ovarian Cancer3.0 µM48 hours[7]
MN-11Murine Fibrosarcoma>13 µg/mLNot Specified[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HT-1080) and a normal control cell line (e.g., WS1 fibroblasts) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 5, 10, 15, 20, 25 µg/mL) to the respective wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by plotting cell viability against this compound concentration.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the determined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).[3][10]

Visualizations

Pardaxin_Apoptosis_Pathway This compound This compound CancerCellMembrane Cancer Cell Membrane (Anionic) This compound->CancerCellMembrane MembraneDisruption Membrane Disruption CancerCellMembrane->MembraneDisruption ROS Increased ROS MembraneDisruption->ROS Mitochondria Mitochondria ROS->Mitochondria MMP_Disruption Mitochondrial Membrane Potential Disruption Mitochondria->MMP_Disruption this compound effect CytochromeC Cytochrome c Release MMP_Disruption->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Experimental_Workflow Start Start: Cell Culture (Cancer & Normal Cells) DoseResponse 1. Dose-Response Assay (MTT) Determine IC50 Start->DoseResponse TimeCourse 2. Time-Course Assay (MTT) Determine Optimal Incubation Time DoseResponse->TimeCourse ApoptosisAssay 3. Apoptosis Confirmation (Annexin V/PI Staining) TimeCourse->ApoptosisAssay MechanismStudy 4. Mechanistic Studies (e.g., Western Blot for Caspases) ApoptosisAssay->MechanismStudy End End: Optimized Protocol MechanismStudy->End

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Mitigating the Hemolytic Activity of Pardaxin for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the hemolytic activity of Pardaxin, a potent antimicrobial and anticancer peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of hemolysis in our initial in vitro experiments with this compound. What is the underlying mechanism?

A1: this compound is a pore-forming peptide.[1][2][3] Its amphipathic alpha-helical structure allows it to insert into cell membranes, leading to the formation of ion channels or pores.[2][4] This disrupts the integrity of the red blood cell (RBC) membrane, causing leakage of intracellular contents, including hemoglobin, which is observed as hemolysis.[4] The interaction is often concentration-dependent.[1]

Q2: Our team is developing this compound as an anticancer agent, but its hemolytic activity is a major concern. What are the primary strategies to reduce this off-target effect?

A2: Several strategies can be employed to reduce this compound's hemolytic activity while preserving its therapeutic effects:

  • Peptide Engineering:

    • Truncation: Removing amino acids from the C-terminal domain has been shown to dramatically reduce hemolytic activity.[5]

    • Amino Acid Substitution: Replacing specific residues can alter the peptide's hydrophobicity and charge distribution, thereby reducing its interaction with erythrocyte membranes. For instance, substituting Proline at position 7 with Alanine has been shown to affect both antibacterial and hemolytic activity.[6][7] Similarly, replacing Lysine residues can also modulate hemolytic properties.[6][7]

  • Formulation-Based Approaches: Encapsulating this compound in drug delivery systems, such as liposomes, can shield it from direct contact with red blood cells, thereby minimizing hemolysis.

Q3: We have synthesized a truncated analog of this compound, but now its antimicrobial/anticancer activity is also reduced. How can we optimize for selective activity?

A3: This is a common challenge. The goal is to uncouple the desired therapeutic activity from the undesired hemolytic toxicity. Here are some troubleshooting steps:

  • Rational Design: The N-terminal region of this compound is crucial for its antimicrobial activity, while the C-terminal tail appears to be more associated with non-selective lytic activity against both erythrocytes and bacteria.[5][8] Focus on modifications in the C-terminal region to reduce hemolysis while making minimal changes to the N-terminal.

  • Charge Modification: Increasing the net positive charge, for example, by adding a positive charge to the N-terminus, has been shown to significantly increase antibacterial activity and abolish low hemolytic activity.[5]

  • Systematic Substitutions: Perform a systematic substitution of amino acids at different positions to understand the structure-activity relationship (SAR) for both therapeutic and hemolytic effects.

Q4: Our hemolysis assay results are inconsistent between experiments. What are the potential sources of variability?

A4: Inconsistent hemolysis data can often be traced to procedural variability. Key factors to control are:

  • Red Blood Cell (RBC) Source and Age: RBCs from different donors or of varying ages can exhibit different membrane fragility. It is crucial to use fresh RBCs from a consistent source for all comparative experiments.

  • Buffer and pH: Ensure the buffer system (e.g., PBS) and its pH are consistent across all assays.

  • Compound Precipitation: At higher concentrations, your this compound analog may precipitate, leading to artificially low hemolysis readings. Visually inspect your assay wells for any signs of precipitation.

  • Control Failures: If your positive control (e.g., Triton X-100) does not result in approximately 100% lysis, or if your negative control (buffer only) shows significant lysis, the experimental run is invalid and should be repeated.[9]

Data on this compound and its Analogs

The following tables summarize quantitative data on the antimicrobial and hemolytic activities of this compound and some of its modified analogs.

Table 1: Antimicrobial and Hemolytic Activity of this compound and N-Terminal Fragments

PeptideSequenceMinimal Inhibitory Concentration (MIC) against E. coli (µg/mL)Hemolytic Activity
This compound (PX)GFFALIPKIISSPLFKTLLSAVGSALSSSGEQEPotentHigh
1-18 Fragment (18P)GFFALIPKIISSPLFKTL-amideActiveNot hemolytic
1-18 P7A Analog (18A)GFFALIAKIISSPLFKTL-amideActiveBoth
1-18 K to Q Analog (18Q)GFFALIPQIISSPLFQTL-amideNo antibacterial activityOnly hemolytic

Data adapted from Thennarasu & Nagaraj, 1996.[7][10][11]

Experimental Protocols

Hemolysis Assay

This protocol details the steps to measure the hemolytic activity of this compound and its analogs against human red blood cells (RBCs).

Materials:

  • Fresh human whole blood (with anticoagulant)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • This compound/analog solutions of varying concentrations in PBS

  • 96-well round-bottom microplate

  • Microplate centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Red Blood Cells:

    • Centrifuge fresh whole blood at 1000 x g for 10 minutes.

    • Aspirate the supernatant and buffy coat.

    • Wash the RBC pellet with 5 volumes of PBS and centrifuge again. Repeat this step three times.

    • Resuspend the washed RBCs in PBS to make a 2% (v/v) suspension.

  • Assay Setup:

    • Add 100 µL of your this compound/analog dilutions to the wells of a 96-well plate.

    • For the negative control, add 100 µL of PBS.

    • For the positive control, add 100 µL of 1% Triton X-100.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Measure Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculate Percent Hemolysis:

    • Percent hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

This protocol is adapted from standard hemolysis assay procedures.[9][12][13][14][15][16]

Visualizations

Pardaxin_Hemolysis_Mechanism Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid This compound This compound Peptide Pore Pore Formation This compound->Pore Inserts into membrane Hemoglobin Hemoglobin Pore->Hemoglobin Release of contents Lysis Cell Lysis Hemoglobin->Lysis Leads to

Caption: Mechanism of this compound-induced hemolysis.

Mitigation_Workflow start High Hemolytic Activity of this compound strategy Select Mitigation Strategy start->strategy eng Peptide Engineering (Truncation/Substitution) strategy->eng Modify Peptide form Formulation (e.g., Liposomes) strategy->form Encapsulate synth Synthesize Analogs eng->synth test In Vitro Assays form->test synth->test hemolysis Hemolysis Assay test->hemolysis activity Therapeutic Activity Assay (Antimicrobial/Anticancer) test->activity eval Evaluate Therapeutic Index hemolysis->eval activity->eval success Optimized Candidate eval->success High Index fail Re-design eval->fail Low Index fail->strategy

Caption: Experimental workflow for mitigating this compound's hemolytic activity.

Pardaxin_Apoptosis_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER Targets Mito Mitochondria This compound->Mito Disrupts membrane potential Ca ↑ Intracellular Ca²⁺ ER->Ca cFOS ↑ c-FOS Expression Ca->cFOS Apoptosis Apoptosis cFOS->Apoptosis ROS ↑ ROS Production Mito->ROS Caspase Caspase Activation ROS->Caspase Caspase->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Strategies to improve Pardaxin peptide stability and solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pardaxin peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and solubility of this compound peptides in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve in aqueous buffer. What should I do?

A1: this compound peptides, like many other peptides with hydrophobic residues, can be challenging to dissolve directly in aqueous solutions.[1][2] The solubility is influenced by its amino acid composition, net charge, and the pH of the solution.[1][2]

Troubleshooting Steps:

  • Assess Peptide Characteristics: Determine the net charge of your specific this compound analogue. Pardaxins generally have a low net positive charge.[3][4]

  • Initial Solvent Choice:

    • For basic peptides (net positive charge), first, attempt to dissolve in sterile, oxygen-free water or a buffer like Tris or phosphate (B84403) at pH 7.[5] If solubility is poor, try adding a small amount of 10% acetic acid to lower the pH.[1]

    • For acidic peptides (net negative charge), if water or buffer fails, increase the pH by adding a small amount of 10% ammonium (B1175870) bicarbonate or aqueous ammonia.[1]

    • For neutral or highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) first.[1][5] Then, slowly add this stock solution to your aqueous buffer with gentle stirring to reach the desired final concentration.[6]

  • Sonication: Use a brief sonication step (e.g., three 10-second bursts, cooling on ice in between) to aid dissolution and minimize aggregation.[5]

  • Gentle Warming: If precipitation occurs, gentle warming of the solution may help. Avoid excessive heat to prevent degradation.[5]

Q2: I'm observing precipitation or aggregation of my this compound peptide solution over time. How can I prevent this?

A2: Peptide aggregation is a common issue, particularly for peptides that form amphipathic helices like this compound.[7] Aggregation can lead to loss of biological activity and inaccurate experimental results.[8]

Prevention Strategies:

  • pH Optimization: Maintain the pH of the solution away from the peptide's isoelectric point (pI), where it has a net neutral charge and is least soluble.[2]

  • Use of Stabilizing Agents: Incorporate excipients such as sugars, polyols, or surfactants in your formulation to prevent aggregation.[8]

  • Storage Conditions: Store peptide solutions at low temperatures (e.g., -20°C or below) in small aliquots to minimize freeze-thaw cycles.[1]

  • Low Concentration: Work with the lowest effective concentration of the peptide to reduce the likelihood of aggregation.

Troubleshooting Guide: Enhancing this compound Stability

Problem: My this compound peptide shows reduced activity in my in vitro/in vivo experiments.

This could be due to degradation by proteases or instability under physiological conditions.[9]

Potential Cause Recommended Solution Rationale
Proteolytic Degradation 1. Chemical Modifications: Incorporate D-amino acids, N-methylation, or cyclization into the peptide structure.[1][2][10][11] 2. Formulation Strategies: Encapsulate this compound in liposomes or nanoparticles.[8][9][12]1. These modifications make the peptide less recognizable by proteases, thus increasing its half-life.[10][11] 2. Encapsulation protects the peptide from enzymatic degradation and can improve its bioavailability.[8][13]
Chemical Instability (e.g., Oxidation, Deamidation) 1. pH and Buffer Selection: Use buffer solutions with a pH between 3 and 5 to minimize deamidation and oxidation.[14] 2. Exclusion of Air: Prepare and store solutions under an inert gas (e.g., argon or nitrogen).[14]1. Optimizing the pH can slow down common chemical degradation pathways.[14] 2. Removing oxygen prevents oxidative damage to susceptible amino acid residues.[14]
Physical Instability (Aggregation) 1. PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) chains to the peptide.[9][15] 2. Use of Co-solvents: Include small amounts of organic co-solvents in the formulation.[14]1. PEGylation increases the hydrodynamic size of the peptide, which can prevent aggregation and reduce clearance in vivo.[15][16] 2. Co-solvents can improve the solubility of hydrophobic regions of the peptide, reducing the driving force for aggregation.[14]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic this compound Analogue
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Sonication: Briefly sonicate the vial for 10-15 seconds in a water bath sonicator to ensure complete dissolution.

  • Dilution: While gently vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), add the DMSO stock solution dropwise to achieve the final desired peptide concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).

  • Final Check: Visually inspect the solution for any cloudiness or precipitation. If the solution is not clear, it may indicate that the solubility limit has been exceeded.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve lipids (e.g., DPPC and Cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[12]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of the this compound peptide by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple freeze-thaw cycles. Alternatively, extrude the suspension through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated peptide by size exclusion chromatography or dialysis.

Visualizing Experimental Workflows and Concepts

Pardaxin_Solubilization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution cluster_final Final Product start Lyophilized this compound warm Warm to Room Temp start->warm centrifuge Centrifuge Vial warm->centrifuge add_dmso Add Minimal DMSO centrifuge->add_dmso Hydrophobic Peptide sonicate Sonicate Briefly add_dmso->sonicate add_stock Add Stock Dropwise sonicate->add_stock vortex Vortex Aqueous Buffer vortex->add_stock final_solution Clear Peptide Solution add_stock->final_solution

Caption: Workflow for solubilizing hydrophobic this compound peptides.

Pardaxin_Stability_Strategies cluster_chemical Chemical Modification cluster_formulation Formulation Strategy cluster_solution Solution Optimization This compound This compound Peptide pegylation PEGylation This compound->pegylation Improves cyclization Cyclization This compound->cyclization Improves d_amino D-Amino Acid Substitution This compound->d_amino Improves liposomes Liposome Encapsulation This compound->liposomes Protects nanoparticles Nanoparticle Encapsulation This compound->nanoparticles Protects ph_control pH Control This compound->ph_control Stabilizes in co_solvents Co-solvents This compound->co_solvents Stabilizes in improved_stability improved_stability pegylation->improved_stability Improved Stability & Solubility cyclization->improved_stability Improved Stability & Solubility d_amino->improved_stability Improved Stability & Solubility liposomes->improved_stability Improved Stability & Solubility nanoparticles->improved_stability Improved Stability & Solubility ph_control->improved_stability Improved Stability & Solubility co_solvents->improved_stability Improved Stability & Solubility

Caption: Strategies to enhance this compound stability and solubility.

References

Minimizing off-target effects of Pardaxin in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Pardaxin in preclinical settings. The focus is on minimizing off-target effects to enhance the therapeutic potential of this antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound's anticancer activity?

This compound, a 33-amino-acid polypeptide, exerts its anticancer effects through multiple mechanisms. Primarily, it induces apoptosis in cancer cells.[1][2][3] This is achieved by targeting the cell membrane, leading to increased intracellular calcium levels and the production of reactive oxygen species (ROS).[4][5][6] These events trigger downstream signaling cascades, including the activation of caspases (caspase-3, -7, -8, and -9) and the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to programmed cell death.[1][7][8][9][10] this compound has also been shown to target the endoplasmic reticulum and induce c-FOS, an AP-1 transcription factor, contributing to its pro-apoptotic effects.[4]

Q2: What are the most common off-target effects observed with this compound in preclinical studies?

The most significant off-target effect of this compound is hemolytic activity, which is the lysis of red blood cells.[8] This is a common challenge with many antimicrobial peptides due to their membrane-disrupting properties.[11] Other potential off-target effects can include toxicity to normal, non-cancerous cells at high concentrations.[9] However, some studies have indicated that this compound selectively inhibits the growth of cancer cells with relatively slight effects on normal fibroblasts at effective concentrations.[9]

Q3: How can I reduce the hemolytic activity of this compound in my experiments?

Minimizing hemolytic activity is crucial for the clinical translation of this compound. Several strategies can be employed:

  • Structural Modification: Truncating the peptide sequence or substituting specific amino acid residues can reduce hydrophobicity and decrease hemolytic effects while retaining anticancer activity.[8][12] For example, a truncated form of this compound, PC6, has shown reduced hemolytic effects.[8]

  • Formulation Strategies: Encapsulating this compound in liposomes or other nanoparticle-based delivery systems can shield it from direct contact with red blood cells, thereby reducing hemolysis.[13][14]

  • pH and Buffer Optimization: The stability and activity of peptides can be influenced by the pH and buffer composition of the formulation.[13][15] Optimizing these parameters can potentially reduce off-target effects.

Troubleshooting Guides

Problem 1: High variance in cytotoxicity assay results.

Possible Causes:

  • Peptide Aggregation: this compound, like other peptides, can be prone to aggregation, leading to inconsistent concentrations in solution.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to this compound.

  • Assay Conditions: Inconsistent incubation times, cell densities, or reagent concentrations can lead to variable results.

Solutions:

  • Ensure Complete Solubilization: Follow a consistent protocol for dissolving the lyophilized peptide. Consider using a small amount of a co-solvent like DMSO before diluting in your aqueous assay buffer.

  • Cell Line Characterization: Perform dose-response curves for each new cell line to determine the specific IC50 value.

  • Standardize Assay Protocol: Maintain consistent cell seeding densities, treatment durations, and reagent concentrations across all experiments.

Problem 2: Observed toxicity in normal (non-cancerous) control cells.

Possible Causes:

  • High Peptide Concentration: The concentration of this compound may be too high, leading to non-specific membrane disruption in both cancerous and normal cells.

  • Prolonged Incubation Time: Extended exposure to the peptide may increase its toxic effects on normal cells.

Solutions:

  • Dose-Response Optimization: Conduct a thorough dose-response study to identify the therapeutic window where this compound is effective against cancer cells with minimal toxicity to normal cells.[9]

  • Time-Course Experiment: Evaluate the effect of different incubation times to find the optimal duration for selective cancer cell killing.

  • Use of a Less Sensitive Normal Cell Line: If possible, select a normal cell line that is known to be more robust for your control experiments.

Data Presentation

Table 1: Summary of this compound's IC50 Values in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Reference
HT-1080Human Fibrosarcoma15.74 ± 0.833[9]
HT-1080Human Fibrosarcoma15.40 ± 0.206[9]
HT-1080Human Fibrosarcoma14.51 ± 0.1812[9]
HT-1080Human Fibrosarcoma14.52 ± 0.1824[9]
MN-11Murine Fibrosarcoma~1324[1]
SCC-4Oral Squamous Cell CarcinomaDose-dependent inhibition observed24[3]

Experimental Protocols

Key Experiment: Hemolysis Assay

Objective: To quantify the red blood cell lytic activity of this compound.

Methodology:

  • Prepare Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

    • Remove the supernatant and buffy coat.

    • Wash the RBC pellet three times with phosphate-buffered saline (PBS), centrifuging after each wash.

    • Resuspend the final RBC pellet in PBS to a final concentration of 4% (v/v).

  • Prepare this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Create a series of dilutions of this compound in PBS to test a range of concentrations.

  • Perform the Assay:

    • In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

    • Include a positive control (100 µL of 1% Triton X-100 in PBS) for 100% hemolysis.

    • Include a negative control (100 µL of PBS) for 0% hemolysis.

    • Add 100 µL of the 4% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Measure Hemolysis:

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculate Percent Hemolysis:

    • Percent Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Pardaxin_On_Target_Pathway This compound This compound CancerCellMembrane Cancer Cell Membrane This compound->CancerCellMembrane ER Endoplasmic Reticulum This compound->ER Ca_Influx ↑ Intracellular Ca²⁺ CancerCellMembrane->Ca_Influx ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mitochondria Mitochondria ROS_Production->Mitochondria cFOS ↑ c-FOS Expression ER->cFOS Apoptosis Apoptosis cFOS->Apoptosis JNK_Pathway JNK Pathway Activation Mitochondria->JNK_Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation JNK_Pathway->Apoptosis Caspase_Activation->Apoptosis

Caption: On-target signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental_Workflow_Hemolysis_Assay Start Start: Obtain Fresh Blood Prepare_RBCs Prepare 4% RBC Suspension Start->Prepare_RBCs Incubate Incubate RBCs with This compound (1h, 37°C) Prepare_RBCs->Incubate Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance (540 nm) Centrifuge->Measure_Absorbance Calculate Calculate % Hemolysis Measure_Absorbance->Calculate End End Calculate->End

Caption: Experimental workflow for assessing the hemolytic activity of this compound.

Troubleshooting_Logic_High_Toxicity Problem Problem: High Toxicity in Normal Cells Check_Concentration Is Concentration Optimized? Problem->Check_Concentration Check_Incubation Is Incubation Time Optimized? Check_Concentration->Check_Incubation Yes Optimize_Dose Action: Perform Dose-Response Study Check_Concentration->Optimize_Dose No Optimize_Time Action: Perform Time-Course Study Check_Incubation->Optimize_Time No Consider_Formulation Consider Formulation Strategies (e.g., Liposomes) Check_Incubation->Consider_Formulation Yes Resolved Issue Potentially Resolved Optimize_Dose->Resolved Optimize_Time->Resolved Consider_Formulation->Resolved

Caption: Troubleshooting logic for addressing high off-target toxicity.

References

Developing drug delivery systems for targeted Pardaxin administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of targeted drug delivery systems for Pardaxin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary anti-cancer mechanism? A1: this compound is a 33-amino-acid antimicrobial peptide originally isolated from the marine fish Pardachirus marmoratus.[1] Its primary anti-cancer mechanism involves inducing apoptosis (programmed cell death) in cancer cells.[2] It can disrupt mitochondrial function, lead to the overproduction of reactive oxygen species (ROS), and activate caspase-dependent pathways.[3][4] this compound has also been shown to target the endoplasmic reticulum, leading to the induction of c-FOS, a key transcription factor involved in cell death.[5][6]

Q2: Why is a targeted drug delivery system necessary for this compound? A2: While this compound shows selectivity for cancer cells, a targeted delivery system can enhance its therapeutic efficacy and minimize potential side effects.[4] Encapsulating this compound in nanocarriers can protect the peptide from degradation, improve its solubility, control its release, and, through the addition of specific targeting ligands, increase its accumulation at the tumor site, thereby lowering the required therapeutic dose and reducing systemic toxicity.[7][8]

Q3: What are the key signaling pathways activated by this compound in cancer cells? A3: this compound triggers multiple interconnected signaling pathways to induce apoptosis. Key pathways include:

  • Mitochondria-Mediated Apoptosis: this compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the production of ROS.[3][4]

  • Caspase Activation: It activates key executioner caspases, such as caspase-3, -7, and -9, which are central to the apoptotic process.[3][9][10]

  • Endoplasmic Reticulum (ER) Stress: It can target the ER, inducing stress and activating downstream effectors like the c-FOS transcription factor.[5]

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, has also been implicated in this compound-induced apoptosis.[11][12]

Pardaxin_Signaling_Pathways This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Interaction ER Endoplasmic Reticulum (ER) Membrane->ER Mito Mitochondria Membrane->Mito Ca ↑ Intracellular Ca²⁺ ER->Ca Release cFOS ↑ c-FOS Induction ER->cFOS ER Stress ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP JNK JNK Pathway Activation ROS->JNK ROS->MMP Ca->cFOS Apoptosis Apoptosis cFOS->Apoptosis JNK->Apoptosis Casp9 Caspase-9 Activation MMP->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis Troubleshooting_Aggregation Start Observe Nanoparticle Aggregation CheckStab Is Stabilizer Concentration Optimal? Start->CheckStab CheckZP Is Zeta Potential > ±30 mV? CheckStab->CheckZP Yes IncStab ACTION: Increase Stabilizer Concentration CheckStab->IncStab No CheckDrug Is Drug:Carrier Ratio Optimized? CheckZP->CheckDrug Yes AdjpH ACTION: Adjust pH of Aqueous Phase CheckZP->AdjpH No DecDrug ACTION: Decrease Initial Drug Loading CheckDrug->DecDrug No End Stable Formulation CheckDrug->End Yes IncStab->CheckStab AdjpH->CheckZP DecDrug->CheckDrug Experimental_Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies Formulate Nanoparticle Formulation Purify Purification & Washing Formulate->Purify Characterize Physicochemical Characterization (Size, PDI, ZP, EE%) Purify->Characterize Release Drug Release Study Characterize->Release Cyto Cytotoxicity Assay (e.g., MTT) Release->Cyto Uptake Cellular Uptake Study Cyto->Uptake InVivo Animal Model Efficacy & Toxicity Uptake->InVivo

References

Best practices for long-term storage and handling of lyophilized Pardaxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of lyophilized Pardaxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 33-amino acid antimicrobial peptide originally isolated from the Red Sea Moses sole.[1] It is a cationic peptide that acts as a biomembrane perforator.[2][3] Its primary mechanism of action involves interacting with and disrupting the lipid bilayer of cell membranes, leading to pore formation and subsequent leakage of intracellular contents, which results in cytotoxicity.[1][2][3] this compound has shown efficacy against both Gram-positive and Gram-negative bacteria and also exhibits antitumor activity by inducing apoptosis in cancer cells.[1][2][3][4]

Q2: What are the recommended storage conditions for lyophilized this compound?

A2: For optimal long-term stability, lyophilized this compound should be stored in a freezer at or below -20°C.[5] Some sources recommend storage at -80°C for maximum longevity.[5] It is also crucial to protect the lyophilized powder from moisture and light by keeping it in a tightly sealed, opaque container.[5]

Q3: How should I reconstitute lyophilized this compound?

A3: To reconstitute lyophilized this compound, first, allow the vial to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the desired volume of sterile, high-purity solvent such as sterile deionized water, phosphate-buffered saline (PBS), or a buffer compatible with your experimental setup.[6] Gently agitate the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause foaming and denaturation.

Q4: What is the stability of reconstituted this compound in solution?

A4: Once reconstituted, this compound is significantly less stable than in its lyophilized form. For short-term storage (up to one week), the solution should be kept refrigerated at 2-8°C. For longer-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them in a freezer at -20°C or -80°C.[7] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[7]

Q5: In which solvents is this compound soluble?

A5: this compound's solubility is dependent on its amino acid sequence. Generally, it is soluble in aqueous solutions like sterile water and PBS.[6] For peptides that are difficult to dissolve in aqueous buffers, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used to first solubilize the peptide, followed by dilution with the desired aqueous buffer.[8][9][10] When using organic solvents, ensure the final concentration is compatible with your experimental system.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity Improper storage of lyophilized peptide (e.g., at room temperature, exposure to moisture).Ensure lyophilized this compound is stored at -20°C or -80°C in a desiccated, dark environment.
Repeated freeze-thaw cycles of the reconstituted solution.Aliquot the reconstituted this compound into single-use volumes to minimize freeze-thaw cycles.
Peptide degradation in solution due to prolonged storage at room temperature or 4°C.Prepare fresh solutions for each experiment or store aliquots at -80°C for no longer than a month.[7]
Difficulty dissolving the lyophilized powder The peptide has aggregated.Try sonicating the solution briefly. If this fails, a small amount of a suitable organic solvent (e.g., DMSO) can be used to aid dissolution before diluting with your aqueous buffer.[10]
Incorrect solvent or pH.Ensure the solvent and pH are appropriate for this compound. Most peptides have optimal stability in slightly acidic conditions (pH 5-7).[7]
Precipitation observed after reconstitution The concentration of the peptide is too high for the chosen solvent.Try dissolving the peptide in a larger volume of solvent to achieve a lower concentration.
The peptide is not stable in the chosen buffer.Test different buffer systems that are compatible with your assay.

Quantitative Data

Table 1: General Stability of Lyophilized Peptides

Storage TemperatureApproximate Shelf Life
-80°C> 5 years
-20°C3–5 years[5]
2-8°C~1–2 years[5]
Room TemperatureWeeks to months[5]

Table 2: General Stability of Reconstituted Peptides

Storage TemperatureApproximate Stability
-80°C or -20°C~1 month[7]
2-8°C~1 week[7]
Room Temperature2-3 days[7]

Note: This is general guidance. The stability of reconstituted this compound will depend on the solvent, pH, and the presence of proteases.

Table 3: Reported Biological Activity of this compound

Cell Line/OrganismAssayConcentration/IC50Reference
PA-1 (Ovarian Cancer)MTT Assay (24h)IC50: 4.6 µM[2]
SKOV3 (Ovarian Cancer)MTT Assay (24h)IC50: 4.6 µM[2]
HT-1080 (Fibrosarcoma)MTS Assay (24h)IC50: 14.52 ± 0.18 µg/mL[11]
MN-11 (Murine Fibrosarcoma)MTS Assay>90% inhibition at 13 µg/mL[3]

Experimental Protocols

Detailed Methodology for In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is a representative example for determining the cytotoxic effect of this compound on a cancer cell line.

  • Cell Plating:

    • Culture cells in a suitable medium in a 96-well plate.

    • Seed the cells at a density of approximately 2,500 cells/well.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate sterile solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 12.5, 15, 20 µg/mL).[11]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include control wells with medium only.

    • Incubate the plate for the desired time points (e.g., 3, 6, 12, 24 hours).[11]

  • MTS Assay:

    • After the incubation period, add 20 µL of a combined MTS/PMS solution to each well.

    • Incubate the plate for an additional 2 hours at 37°C.

    • Measure the optical density at 490 nm using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the untreated control cells.

    • The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized This compound serial_dilute Perform Serial Dilutions in Culture Medium reconstitute->serial_dilute add_this compound Add this compound Dilutions to Cells serial_dilute->add_this compound plate_cells Plate Cells in 96-well Plate plate_cells->add_this compound incubate Incubate for Desired Time add_this compound->incubate add_mts Add MTS Reagent incubate->add_mts read_plate Read Absorbance at 490 nm add_mts->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining this compound's cytotoxicity.

degradation_pathways Potential Degradation Pathways for this compound cluster_causes Degradation Triggers cluster_pathways Degradation Pathways This compound Stable Lyophilized This compound hydrolysis Hydrolysis (Peptide Bond Cleavage) oxidation Oxidation (e.g., Met, Trp, Cys residues) deamidation Deamidation (Asn, Gln residues) moisture Moisture moisture->hydrolysis oxygen Oxygen oxygen->oxidation light Light light->oxidation ph Extreme pH ph->hydrolysis ph->deamidation temp High Temperature temp->hydrolysis temp->oxidation temp->deamidation degraded Degraded this compound (Loss of Activity) hydrolysis->degraded oxidation->degraded deamidation->degraded

Caption: Factors leading to this compound degradation.

References

How to prevent Pardaxin aggregation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing Pardaxin aggregation in experimental buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on maintaining the solubility and activity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a cationic, amphipathic antimicrobial peptide with a helix-hinge-helix structure.[1] Like many peptides, it has a tendency to aggregate, or clump together, in aqueous solutions. This aggregation is a concern because it can lead to:

  • Loss of biological activity

  • Inaccurate peptide concentration measurements

  • Precipitation out of solution, interfering with experiments

  • Artifacts in biophysical and biochemical assays

Q2: What is the primary cause of this compound aggregation in experimental buffers?

The primary cause of this compound aggregation is related to its physicochemical properties, particularly its isoelectric point (pI) and hydrophobicity. At or near its pI, the net charge of the peptide is zero, which minimizes electrostatic repulsion between molecules and promotes aggregation. This compound is known to be mostly insoluble in aqueous solutions at a pH of approximately 6.5.[2][3]

Q3: What is the isoelectric point (pI) of this compound?

The theoretical isoelectric point (pI) of this compound (P4 isoform, sequence: GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE) is approximately 9.28. This was calculated using the submitted amino acid sequence. Since this compound is a cationic peptide, a pI in the basic range is expected.

Q4: How does pH influence this compound aggregation?

The pH of the buffer is a critical factor in preventing this compound aggregation. To maintain solubility, the buffer pH should be at least one to two pH units away from the peptide's pI. Since the calculated pI of this compound is around 9.28, using a buffer with a pH in the acidic to neutral range is recommended. Experimental evidence shows that this compound is soluble at a pH of approximately 4.5.[2][3]

Q5: Can salt concentration in the buffer affect this compound aggregation?

Yes, salt concentration, or ionic strength, can significantly impact peptide aggregation. The effect can be complex and is often peptide-specific.

  • Low to moderate salt concentrations can sometimes stabilize peptides by shielding charges and reducing intermolecular interactions.

  • High salt concentrations can lead to "salting out," where the salt competes for water molecules, increasing hydrophobic interactions between peptides and causing aggregation.

The optimal salt concentration for this compound should be determined empirically for your specific experimental conditions.

Q6: Are there any additives that can help prevent this compound aggregation?

Yes, several types of additives can be used to prevent peptide aggregation:

  • Detergents: Non-ionic or zwitterionic detergents can be very effective. For example, this compound P4 is soluble up to approximately 1.0 mM in the presence of dodecylphosphocholine (B1670865) (DPC) micelles.[2][3]

  • Organic Co-solvents: For highly hydrophobic peptides, small amounts of organic solvents like Dimethyl Sulfoxide (DMSO) can aid in initial dissolution before dilution into an aqueous buffer.

  • Stabilizing Osmolytes: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol) can also help stabilize peptides in solution.

  • Arginine: L-arginine is known to suppress aggregation of some proteins and peptides.

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitates.

This indicates that the peptide is aggregating and precipitating out of solution. Here are the steps to troubleshoot this issue:

Troubleshooting Step Parameter Recommended Action Rationale
1. Check and Adjust pH pHMeasure the pH of your buffer. If it is near the pI of this compound (~9.28) or in the range where it is known to be insoluble (~pH 6.5), prepare a new buffer with a pH of 4.5 or lower.[2][3]Moving the pH away from the pI increases the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.
2. Modify Ionic Strength Salt ConcentrationIf your buffer has a high salt concentration, try reducing it. Conversely, if you are using a very low salt buffer or water, a modest increase in salt concentration (e.g., 50-150 mM NaCl) might be beneficial. This needs to be tested empirically.Optimizing the ionic strength can shield charges and prevent aggregation. However, excessive salt can cause "salting out."
3. Incorporate a Detergent AdditivesAdd a non-denaturing detergent to your buffer. Dodecylphosphocholine (DPC) has been shown to be effective for this compound.[2][3] Start with a concentration above the critical micelle concentration (CMC) of the chosen detergent.Detergents form micelles that can encapsulate the hydrophobic regions of the peptide, preventing self-association.
4. Use a Co-solvent for Initial Dissolution SolventDissolve the lyophilized this compound in a small amount of an organic solvent like DMSO first, and then slowly add this stock solution to your experimental buffer with vigorous stirring.This is particularly useful for hydrophobic peptides, as the organic solvent helps to break up initial aggregates.
5. Control Temperature TemperaturePrepare and handle the this compound solution at a controlled temperature. Some studies on this compound's activity note that lower temperatures (e.g., 30°C) can increase reversible surface aggregation compared to higher temperatures (e.g., 43°C) in the context of membrane interactions.[4] For stock solutions, storage at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.Temperature can influence the thermodynamics of aggregation. The optimal temperature for solubility should be determined for your specific buffer conditions.

Experimental Protocols

Protocol 1: Basic Solubilization of this compound in Acidic Buffer

  • Buffer Preparation: Prepare a 10 mM sodium acetate (B1210297) buffer and adjust the pH to 4.5.

  • This compound Reconstitution: Allow the lyophilized this compound to come to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Dissolution: Add the required volume of the pH 4.5 buffer to the vial to achieve the desired stock concentration.

  • Mixing: Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent foaming and potential denaturation.

  • Verification: The final solution should be clear and free of visible particles.

Protocol 2: Solubilization of this compound using a Detergent

  • Detergent-Containing Buffer Preparation: Prepare your desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Add a non-denaturing detergent such as DPC to a final concentration above its CMC (the CMC of DPC is ~1.5 mM).

  • This compound Reconstitution: Follow step 2 from Protocol 1.

  • Dissolution: Add the detergent-containing buffer to the lyophilized this compound.

  • Mixing and Incubation: Gently mix the solution. An incubation period at room temperature for 15-30 minutes may facilitate the interaction between the detergent and the peptide.

  • Verification: The solution should be clear.

Data Summary

Table 1: Recommended Buffer Conditions for Preventing this compound Aggregation

Parameter Recommended Range/Value Notes
pH 4.5 or lowerThis compound is reported to be soluble at pH 4.5 and insoluble at pH ~6.5.[2][3]
Buffer System Acetate, CitrateBuffers that are effective in the acidic pH range. Avoid phosphate (B84403) buffers if aggregation is observed, as they can sometimes promote aggregation of cationic peptides.
Ionic Strength (Salt) Empirically DeterminedStart with physiological salt concentrations (e.g., 150 mM NaCl) and adjust as needed.
Temperature Empirically DeterminedFor solution preparation, room temperature is generally acceptable. For storage, -20°C or -80°C is recommended.

Table 2: Effective Additives for Enhancing this compound Solubility

Additive Class Example Recommended Concentration Notes
DetergentZwitterionicDodecylphosphocholine (DPC)>1.5 mM (above CMC)This compound P4 is soluble up to ~1.0 mM in DPC micelles.[2][3]
Co-solventOrganic SolventDimethyl Sulfoxide (DMSO)Minimal volume for initial dissolutionUse for initial reconstitution of the lyophilized peptide before diluting into the final buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_result Result lyophilized_this compound Lyophilized this compound dissolve Dissolve this compound in Buffer lyophilized_this compound->dissolve buffer Experimental Buffer buffer->dissolve check_solution Check for Aggregation dissolve->check_solution adjust_ph Adjust pH (e.g., to 4.5) check_solution->adjust_ph Aggregation Observed add_detergent Add Detergent (e.g., DPC) check_solution->add_detergent Aggregation Observed modify_salt Modify Salt Concentration check_solution->modify_salt Aggregation Observed clear_solution Clear Solution (Ready for Experiment) check_solution->clear_solution No Aggregation adjust_ph->dissolve add_detergent->dissolve modify_salt->dissolve

Caption: Troubleshooting workflow for this compound aggregation.

logical_relationship cluster_factors Influencing Factors cluster_solutions Prevention Strategies This compound This compound Properties aggregation Aggregation This compound->aggregation ph pH near pI (~9.28) ph->aggregation high_salt High Salt Concentration high_salt->aggregation hydrophobicity Hydrophobic Interactions hydrophobicity->aggregation low_ph Low pH Buffer (e.g., 4.5) low_ph->aggregation detergents Detergents (e.g., DPC) detergents->aggregation optimal_salt Optimal Salt Concentration optimal_salt->aggregation

References

Technical Support Center: Pardaxin Maximum Tolerated Dose (MTD) Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the maximum tolerated dose (MTD) of Pardaxin in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate the design and execution of preclinical toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the definition of Maximum Tolerated Dose (MTD) in the context of this compound preclinical studies?

A1: The MTD for this compound is defined as the highest dose that can be administered to an animal model without causing unacceptable, life-threatening, or irreversible toxicity over a specified period. It is a critical endpoint in preclinical toxicology studies to determine the starting dose for further efficacy studies and to understand the safety profile of the peptide.

Q2: What are the common signs of toxicity observed with this compound administration in animal models?

A2: While studies have shown this compound to be relatively well-tolerated, especially with local administration, researchers should monitor for a range of potential toxicities. These may include, but are not limited to:

  • Local reactions at the injection site: Redness, swelling, or necrosis.

  • Systemic effects: Weight loss, changes in food and water consumption, lethargy, or ruffled fur.

  • Hematological changes: Alterations in blood cell counts.

  • Biochemical changes: Elevations in liver enzymes (ALT, AST) or kidney function markers (creatinine, BUN), indicating potential organ damage.[1]

Q3: Which animal models have been used for this compound toxicity studies?

A3: this compound has been evaluated in both rodent and non-rodent models. Studies have reported its use in mice (C57BL/6) with fibrosarcoma and in dogs with naturally occurring tumors like perianal gland adenoma.[1][2][3]

Q4: What administration routes are typically used for MTD studies of this compound?

A4: The route of administration should align with the intended clinical application. For this compound's anti-tumor applications, common routes include intratumoral (i.t.) and subcutaneous (s.c.) injections.[2][4] The choice of route can significantly influence the systemic exposure and potential toxicities.

Q5: How is the starting dose for an MTD study determined?

A5: The starting dose is typically selected based on in vitro cytotoxicity data (e.g., IC50 values against cancer cell lines) and any existing preliminary in vivo data. A fraction of the lowest dose showing efficacy in vitro is often used as a starting point for in vivo tolerability studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality at the initial dose The starting dose was too high. The vehicle used for reconstitution is causing toxicity. Improper administration technique.Reduce the starting dose for the next cohort of animals. Conduct a vehicle toxicity study. Ensure personnel are properly trained in the administration technique.
No signs of toxicity observed even at high doses This compound has a wide therapeutic index. The observation period is too short to detect delayed toxicities. The chosen parameters are not sensitive enough to detect toxicity.Continue dose escalation until signs of toxicity are observed or until a dose limit based on formulation volume or concentration is reached. Extend the observation period. Include more sensitive endpoints such as histopathology of key organs.
Significant local injection site reactions The formulation is too concentrated or has a suboptimal pH. The injection volume is too large for the site.Reformulate this compound to a more physiological pH and lower concentration. Reduce the injection volume and consider administering it at multiple sites.
Inconsistent results between animals in the same dose group Variability in animal health or genetics. Inconsistent dosing or administration.Ensure a homogenous population of animals is used. Standardize all experimental procedures and ensure consistent handling and dosing.
Difficulty in this compound solubilization or stability This compound may have specific solubility requirements. The peptide may be degrading in the chosen vehicle.Consult literature for optimal solubilization protocols for this compound. Prepare fresh formulations for each administration and store them appropriately.

Data Presentation

Table 1: Summary of this compound Dosing and Observations in Animal Models
Animal Model Cell Line/Tumor Type Administration Route Dose Range Dosing Schedule Observed Toxicities/Side Effects Reference
C57BL/6 MiceMurine Fibrosarcoma (MN-11 cells)Intratumoral5, 10, 25 mg/kgDaily for 7 or 14 daysNo notable side effects on body weight were observed.[2][3]
DogsPerianal Gland Adenoma and other refractory tumorsIntratumoral1 - 40 mg/dogDailyNo apparent drug-associated toxicity or abnormal blood biochemical parameters were reported.[1][5]
HamsterOral Squamous Cell Carcinoma (OSCC)Topical (painting)75 mg/kg body weightNot specifiedConfirmed non-toxic effects on normal tissue in vivo.[6]

Experimental Protocols

Protocol 1: MTD Determination of this compound via Intratumoral Administration in a Murine Xenograft Model

1. Animal Model and Tumor Implantation:

  • Use female C57BL/6 mice, 6-8 weeks old.
  • Subcutaneously inject 5 x 10^5 MN-11 murine fibrosarcoma cells in 0.1 mL of PBS into the flank.[2][3]
  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

2. This compound Formulation:

  • Reconstitute synthetic this compound in sterile Phosphate Buffered Saline (PBS).
  • Prepare a series of concentrations to deliver the desired doses in a consistent injection volume (e.g., 50-100 µL).

3. Dose Escalation Design:

  • Start with a dose of 25 mg/kg, a dose previously shown to be well-tolerated.[2][3]
  • Employ a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent cohorts of animals (e.g., 3 animals per group).
  • Administer this compound intratumorally daily for a predefined period (e.g., 14 days).[2] A control group should receive vehicle (PBS) only.

4. Monitoring and Endpoints:

  • Clinical Observations: Monitor animals daily for signs of toxicity, including changes in behavior, appearance, and activity.
  • Body Weight: Record body weight at least twice weekly.[2]
  • Tumor Volume: Measure tumor dimensions with calipers twice weekly to assess anti-tumor activity.
  • Endpoint: The MTD is reached when 2 out of 3 animals in a cohort experience dose-limiting toxicities (e.g., >20% body weight loss, significant organ damage confirmed by histopathology).
  • Post-Mortem Analysis: At the end of the study, perform a complete necropsy. Collect blood for hematology and serum biochemistry. Collect major organs for histopathological examination.

Visualizations

Experimental Workflow for MTD Determination

MTD_Workflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation cluster_decision Decision cluster_final Final Analysis A Animal Acclimatization & Tumor Implantation B This compound Formulation & Dose Selection A->B C Dose Group 1 Administration D Daily Clinical Monitoring C->D E Toxicity Assessment (Weight, Clinical Signs) D->E F Dose Limiting Toxicity (DLT) Reached? E->F G Dose Escalation (Next Cohort) F->G No H MTD Determined F->H Yes G->C I Necropsy & Histopathology H->I

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.

This compound-Induced Apoptosis Signaling Pathway

Pardaxin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Membrane Disruption This compound->Membrane DeathReceptor Death Receptor This compound->DeathReceptor ROS ROS Production Membrane->ROS NFkB_Inhibition NF-κB Inhibition DeathReceptor->NFkB_Inhibition Caspase9 Caspase-9 Activation DeathReceptor->Caspase9 ROS->Caspase9 Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Caspase7 Caspase-7 Activation Caspase9->Caspase7 Caspase7->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of Pardaxin and Melittin: Cytotoxicity and Hemolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytotoxic and hemolytic activities of two prominent membrane-active peptides: Pardaxin and melittin (B549807). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers investigating peptide-based therapeutics.

Introduction to this compound and Melittin

This compound is a 33-amino acid peptide isolated from the Red Sea Moses sole fish (Pardachirus marmoratus). It exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer effects. Its mechanism of action is primarily attributed to its ability to form pores in cell membranes.[1]

Melittin, the principal component of honeybee venom, is a 26-amino acid, cationic, and hemolytic peptide.[2][3] It is one of the most extensively studied membrane-active peptides and is known for its potent ability to disrupt cell membranes, leading to cell lysis.[4][5] While showing promise in cancer therapy, its non-specific cytotoxicity and high hemolytic activity present significant challenges for therapeutic development.[2]

Comparative Data on Cytotoxicity and Hemolytic Activity

The following tables summarize the available quantitative data on the cytotoxic and hemolytic activities of this compound and melittin. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.

PeptideCell LineAssayIC50Source
This compoundPA-1 (Ovarian Cancer)MTT4.6 µM (24h), 3.0 µM (48h)[6]
This compoundSKOV3 (Ovarian Cancer)MTT4.6 µM (24h), 3.0 µM (48h)[6]
This compoundSCC-4 (Oral Squamous Cell Carcinoma)MTTDose-dependent inhibition[7]
MelittinHuman FibroblastMTT6.45 µg/mL[8]
MelittinHCT116 (Colon Carcinoma)-Dose-dependent inhibition[9]
MelittinImmature Human Dendritic Cells-LC50: 43.42 ± 0.86 µg/mL (24h)[9]
MelittinMouse Peritoneal Macrophages-IC50: 5.73 µg/mL[9]

Table 1: Comparative Cytotoxicity of this compound and Melittin on Various Cell Lines.

PeptideRed Blood CellsHC50Source
MelittinHuman16.28 ± 0.17 µg/mL[9]
MelittinHuman0.44 µg/mL[8]
MelittinHuman3.03 ± 0.02 µg/mL[10]

Mechanisms of Action and Signaling Pathways

Both this compound and melittin exert their cytotoxic effects primarily by disrupting the cell membrane. However, the downstream signaling pathways they trigger can differ.

This compound: this compound has been shown to induce apoptosis in cancer cells through multiple mechanisms. It can trigger the production of reactive oxygen species (ROS), leading to the loss of mitochondrial membrane potential.[1][11] This, in turn, activates caspase-dependent apoptotic pathways, specifically involving caspase-3/7.[1] Some studies also indicate that this compound can target the endoplasmic reticulum and induce c-FOS, an AP-1 transcription factor, leading to cell death.[12] In oral squamous cell carcinoma cells, this compound has been observed to induce G2/M phase arrest in the cell cycle.[7]

Melittin: Melittin's primary mechanism is the formation of pores in the cell membrane, leading to rapid cell lysis.[4][5] This disruption can also trigger various signaling pathways. Melittin can activate nociceptors (pain receptors) and induce the release of pro-inflammatory cytokines.[5] In cancer cells, it can induce apoptosis by permeabilizing the mitochondrial membrane and stimulating ROS production.[4] Furthermore, melittin has been shown to modulate key signaling pathways involved in cell survival and proliferation, including the NF-κB, PI3K/Akt, and MAPK pathways.[4]

Below are diagrams illustrating the known signaling pathways for this compound and melittin.

Pardaxin_Signaling_Pathway This compound This compound Membrane Cell Membrane This compound->Membrane ER Endoplasmic Reticulum This compound->ER ROS ROS Production Membrane->ROS Ca_increase Increased Cytosolic Ca2+ ER->Ca_increase Mitochondria Mitochondria MMP_loss Mitochondrial Membrane Potential Loss ROS->MMP_loss cFOS c-FOS Induction Ca_increase->cFOS Apoptosis Apoptosis cFOS->Apoptosis Caspase Caspase-3/7 Activation MMP_loss->Caspase Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Melittin_Signaling_Pathway Melittin Melittin Membrane Cell Membrane (Pore Formation) Melittin->Membrane Mitochondria Mitochondria Melittin->Mitochondria Signaling_Modulation Modulation of: - NF-κB - PI3K/Akt - MAPK Membrane->Signaling_Modulation Cytolysis Cell Lysis Membrane->Cytolysis ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Signaling_Modulation->Apoptosis

Caption: Signaling pathway of melittin-induced cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13] The concentration of these formazan crystals, which is determined by measuring the absorbance, is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]

  • Treatment: Treat the cells with various concentrations of the peptide (this compound or melittin) and incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere.[13][16]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.[13][15]

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with peptide A->B 24h incubation C 3. Add MTT solution B->C 24-72h treatment D 4. Incubate to allow formazan formation C->D 1.5-4h incubation E 5. Solubilize formazan crystals D->E F 6. Measure absorbance E->F Hemolytic_Assay_Workflow A 1. Prepare red blood cell suspension B 2. Incubate RBCs with peptide A->B C 3. Centrifuge to pellet intact RBCs B->C 1h incubation at 37°C D 4. Transfer supernatant C->D E 5. Measure absorbance of hemoglobin D->E

References

Pardaxin vs. Magainin: A Comparative Guide to Antimicrobial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptides pardaxin and magainin, focusing on their antimicrobial spectrum and efficacy. The information presented is supported by experimental data to assist in the evaluation of these peptides as potential therapeutic agents.

Introduction

This compound, a 33-amino acid peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), and magainin, a 23-amino acid peptide from the skin of the African clawed frog (Xenopus laevis), are both cationic antimicrobial peptides with broad-spectrum activity.[1][2] Their primary mode of action involves the disruption of microbial cell membranes, a mechanism that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[3][4] This guide offers a detailed comparison of their performance based on available experimental data.

Antimicrobial Spectrum and Efficacy

The antimicrobial efficacy of this compound and magainin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound and magainin against a range of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922450[4]
Escherichia coliClinical Strain390[4]
Methicillin-resistant Staphylococcus aureus (MRSA)N/A6.25[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Magainin II against Various Bacteria

Bacterial SpeciesStrainMIC (µM)MIC (µg/mL)Reference
Escherichia coliK-12 (NBRC 3301)25~62.5[6]
Acinetobacter baumanniiKCTC 25084~10[7]
Acinetobacter baumanniiDrug-resistant strain 9072332~5[7]
Mycoplasma pneumoniaeM129>30>75[8]

Note: MIC values can vary depending on the specific strain, experimental conditions, and assay methodology.

Hemolytic Activity and Cytotoxicity

A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. Hemolytic activity, the ability to lyse red blood cells, is a common indicator of cytotoxicity. The HC50 value represents the concentration of the peptide that causes 50% hemolysis.

Table 3: Hemolytic Activity of this compound and Magainin

PeptideHemolytic Activity (HC50)CommentsReference
This compound40- to 100-fold less hemolytic than melittinSignificantly reduced hemolytic activity compared to the potent cytolytic peptide melittin.[1][1]
Magainin IILow hemolytic activityGenerally considered to have low toxicity against mammalian cells.[9][9]

Mechanisms of Action

Both this compound and magainin exert their antimicrobial effects by interacting with and disrupting the cell membranes of microorganisms. However, the precise models of their mechanisms differ.

This compound: The mechanism of action for this compound involves the formation of pores in the bacterial cell membrane, leading to the leakage of intracellular contents and cell death.[1][4] Some studies also suggest that this compound may have intracellular targets, including the induction of apoptosis-related pathways in cancer cells.[5][10][11][12][13]

Magainin: Magainin is well-known for its "toroidal pore" or "wormhole" model of action.[3][14][15][16] In this model, the peptides insert into the lipid bilayer and induce the lipids to bend inward, forming a pore where both the peptides and the lipid head groups line the channel. This disruption of the membrane integrity leads to cell lysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[4][17][18][19][20]

Materials:

  • Test antimicrobial peptide (this compound or Magainin)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in MHB. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[17]

  • Preparation of Peptide Dilutions: A stock solution of the peptide is prepared and serially diluted to obtain a range of concentrations.

  • Inoculation: 100 µL of the diluted bacterial suspension is added to each well of a 96-well plate.

  • Addition of Peptides: A small volume (e.g., 10 µL) of each peptide dilution is added to the corresponding wells.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that results in no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture in MHB Inoculation Inoculate 96-well plate with bacteria Bacterial_Culture->Inoculation Peptide_Dilutions Serial Dilutions of Peptide Add_Peptide Add Peptide Dilutions Peptide_Dilutions->Add_Peptide Inoculation->Add_Peptide Incubation Incubate at 37°C for 18-24h Add_Peptide->Incubation Read_Results Observe Growth (Visually or OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the Broth Microdilution Assay to Determine the Minimum Inhibitory Concentration (MIC).
Hemolysis Assay

The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from red blood cells.[21][22][23][24]

Materials:

  • Test antimicrobial peptide (this compound or Magainin)

  • Freshly drawn red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (positive control)

  • Sterile 96-well plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Red Blood Cells: RBCs are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Preparation of Peptide Dilutions: Serial dilutions of the peptide are prepared in PBS.

  • Incubation: Equal volumes of the RBC suspension and the peptide dilutions are mixed in the wells of a 96-well plate. A negative control (RBCs in PBS) and a positive control (RBCs in a lytic agent like Triton X-100) are included. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The supernatant from each well is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Wash_RBCs Wash Red Blood Cells Prepare_Suspension Prepare RBC Suspension Wash_RBCs->Prepare_Suspension Mix_Components Mix RBCs, Peptide, and Controls Prepare_Suspension->Mix_Components Peptide_Dilutions Serial Dilutions of Peptide Peptide_Dilutions->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis

Workflow for the Hemolysis Assay.

Signaling Pathways and Mechanisms of Action Diagrams

Pardaxin_Mechanism This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Binds to Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Induces Ion_Leakage Ion & Solute Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Proposed Mechanism of Action for this compound.

Magainin_Toroidal_Pore Magainin Magainin Peptides Membrane_Surface Bacterial Membrane Surface Magainin->Membrane_Surface Accumulate on Peptide_Insertion Peptide Insertion into Bilayer Membrane_Surface->Peptide_Insertion Lipid_Bending Induction of Lipid Bending Peptide_Insertion->Lipid_Bending Toroidal_Pore Formation of Toroidal Pore Lipid_Bending->Toroidal_Pore Membrane_Permeabilization Membrane Permeabilization Toroidal_Pore->Membrane_Permeabilization Cell_Lysis Cell Lysis Membrane_Permeabilization->Cell_Lysis

Magainin's "Toroidal Pore" Mechanism of Action.

Conclusion

Both this compound and magainin demonstrate potent antimicrobial activity against a broad spectrum of bacteria. The available data suggests that both peptides have favorable toxicity profiles with low hemolytic activity. Their membrane-disrupting mechanisms of action make them promising candidates for the development of novel antibiotics that may circumvent conventional resistance mechanisms. Further head-to-head comparative studies across a wider range of clinically relevant pathogens would be beneficial for a more definitive assessment of their relative therapeutic potential.

References

Synergistic effects of Pardaxin in combination with conventional chemotherapy agents like doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The synergistic application of novel therapeutic agents with established chemotherapy drugs holds immense promise for enhancing treatment efficacy and overcoming drug resistance. This guide provides a comparative analysis of the potential synergistic effects of Pardaxin, a marine antimicrobial peptide, and doxorubicin (B1662922), a cornerstone of conventional chemotherapy, when combined with other anticancer agents.

While direct experimental data on the synergistic combination of this compound and doxorubicin is not yet available, this guide will explore the known synergistic interactions of each compound with other conventional chemotherapy drugs. By examining their individual mechanisms of action and their performance in combination therapies, we can extrapolate the potential for a synergistic relationship and guide future research in this promising area.

Mechanisms of Action: A Foundation for Synergy

Understanding the distinct mechanisms by which this compound and doxorubicin induce cancer cell death is crucial to appreciating their potential for synergistic interaction.

This compound: This 33-amino acid peptide, originally isolated from the Red Sea Moses sole (Pardachirus marmoratus), exhibits broad-spectrum antimicrobial and anticancer activities. Its primary mechanisms of action against cancer cells include:

  • Membrane Disruption: this compound directly interacts with and disrupts the integrity of cancer cell membranes, leading to increased permeability and cell lysis.

  • Induction of Apoptosis: this compound triggers programmed cell death through multiple pathways:

    • Intrinsic (Mitochondrial) Pathway: It can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.

    • Extrinsic (Death Receptor) Pathway: Evidence suggests this compound can also activate caspase-8, a key initiator of the extrinsic apoptotic pathway.

    • Reactive Oxygen Species (ROS) Production: this compound has been shown to induce the generation of ROS, which can lead to oxidative stress and trigger apoptosis.[1]

  • Endoplasmic Reticulum (ER) Stress: this compound can target the ER, leading to the unfolded protein response and ER stress-mediated apoptosis.

Doxorubicin: A member of the anthracycline class of antibiotics, doxorubicin is one of the most widely used chemotherapy agents. Its anticancer effects are multifactorial and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin's metabolism produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

The diverse and complementary mechanisms of this compound and doxorubicin suggest a strong potential for synergistic interactions. For instance, this compound's membrane-disrupting properties could enhance the intracellular uptake of doxorubicin, while their combined ability to induce ROS and apoptosis through different pathways could lead to a more potent and comprehensive anticancer effect.

Quantitative Analysis of Synergistic Effects

While a direct comparison of a this compound-doxorubicin combination is not possible due to a lack of published data, we can compare their synergistic activities with other chemotherapeutic agents to gauge their potential.

This compound Combination Therapy

Limited studies have explored this compound in combination with conventional chemotherapy. However, one notable in vivo study demonstrated a significant synergistic effect when this compound was combined with 5-fluorouracil (B62378) (5-FU).

CombinationCancer ModelParameterResultCitation
This compound + 5-FluorouracilHamster Buccal Pouch CarcinogenesisSerum Prostaglandin E2500% decrease[2]
Doxorubicin Combination Therapy

Doxorubicin has been extensively studied in combination with various chemotherapy drugs. The following table summarizes some of the reported synergistic effects.

CombinationCancer Cell Line(s)ParameterResultCitation
Doxorubicin + PaclitaxelB16 and 4T1IC50 of Combination (Dox:Ptx ratio 3:3 and 5:1)Significantly smaller than single agents[3]
Doxorubicin + TGFβ Inhibitor4T1 (in vivo)Lung Metastasis InhibitionGreater than either agent alone[4][5]
Doxorubicin + TGFβ Inhibitor4T1 (in vivo)Tumor Growth InhibitionSignificantly more inhibition than single agents[4][5]
Doxorubicin + EGFR InhibitorMCF-7, MDA-MB-231Cell ProliferationStrong synergistic inhibition[6]
Doxorubicin + Endostatin Peptide4T1 (in vivo)Tumor Growth InhibitionMore significant than each agent alone[7]
Doxorubicin + Endostatin Peptide4T1 (in vivo)Apoptosis InductionSuperior effect compared to monotherapy[7]

Experimental Protocols

To facilitate further research into the synergistic effects of this compound and doxorubicin, detailed protocols for key in vitro and in vivo experiments are provided below.

In Vitro Synergy Assessment

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the individual drugs and their combination.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, doxorubicin, and their combination at a fixed ratio for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9][10][11][12]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, doxorubicin, and their combination for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins such as Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, and Bcl-2.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Synergy Assessment

1. Xenograft Tumor Model

This model evaluates the in vivo efficacy of the combination therapy.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ cells) into the flank of immunodeficient mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into four groups: vehicle control, this compound alone, doxorubicin alone, and the combination of this compound and doxorubicin. Administer treatments (e.g., via intraperitoneal or intratumoral injection) according to a predetermined schedule.

  • Tumor Growth Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint Analysis: At the end of the study, excise tumors and perform immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.

  • Data Analysis: Compare tumor growth inhibition between the treatment groups to assess synergy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and planning research.

Pardaxin_Doxorubicin_Signaling_Pathways This compound This compound Membrane Cell Membrane Disruption This compound->Membrane ER ER Stress This compound->ER Mitochondria_P Mitochondrial Dysfunction This compound->Mitochondria_P ROS_P ROS Production This compound->ROS_P Apoptosis Apoptosis Membrane->Apoptosis Caspase9 Caspase-9 Activation ER->Caspase9 Mitochondria_P->Caspase9 ROS_P->Mitochondria_P Caspase8 Caspase-8 Activation Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS_D ROS Production Doxorubicin->ROS_D DNA_Damage DNA Damage DNA->DNA_Damage ROS_D->DNA_Damage DNA_Damage->Caspase9 DNA_Damage->Apoptosis Caspase3->Apoptosis

Caption: Mechanisms of this compound and Doxorubicin.

In_Vitro_Synergy_Workflow cluster_Preparation Preparation cluster_Assays Assays cluster_Analysis Data Analysis Cell_Culture Cancer Cell Culture Drug_Preparation Prepare this compound, Doxorubicin, & Combinations MTT Cell Viability (MTT Assay) Drug_Preparation->MTT Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Drug_Preparation->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Drug_Preparation->Western_Blot IC50 Calculate IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantify Protein Levels Western_Blot->Protein_Quant CI Calculate Combination Index (CI) IC50->CI Synergy_Conclusion Determine Synergy/ Additive/Antagonism CI->Synergy_Conclusion Apoptosis_Quant->Synergy_Conclusion Protein_Quant->Synergy_Conclusion

Caption: In Vitro Synergy Assessment Workflow.

In_Vivo_Synergy_Workflow cluster_Model Animal Model cluster_Treatment Treatment Groups cluster_Analysis Analysis Tumor_Implant Implant Tumor Cells in Mice Tumor_Growth Monitor Tumor Growth Tumor_Implant->Tumor_Growth Group_Control Vehicle Control Group_this compound This compound Alone Group_Doxo Doxorubicin Alone Group_Combo This compound + Doxorubicin Tumor_Measurement Measure Tumor Volume & Body Weight Group_Combo->Tumor_Measurement Endpoint Endpoint: Excise Tumors Tumor_Measurement->Endpoint IHC Immunohistochemistry (Ki-67, TUNEL) Endpoint->IHC Synergy_Eval Evaluate Tumor Growth Inhibition & Synergy IHC->Synergy_Eval

Caption: In Vivo Synergy Assessment Workflow.

Conclusion and Future Directions

The distinct and complementary mechanisms of action of this compound and doxorubicin strongly suggest a high potential for synergistic anticancer effects. While direct experimental evidence is currently lacking, the data from combination studies of each agent with other chemotherapeutics provides a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for investigating the potential synergy of a this compound-doxorubicin combination. Such studies are warranted and could pave the way for novel, more effective, and potentially less toxic cancer treatment strategies. The exploration of such innovative combinations is a critical step forward in the ongoing effort to improve patient outcomes in oncology.

References

Evaluating the efficacy of Pardaxin against drug-resistant cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance in cancer remains a significant hurdle in oncology. This has spurred the investigation of novel therapeutic agents with unconventional mechanisms of action. Among these, antimicrobial peptides (AMPs) have garnered considerable interest for their potential to selectively target and eliminate cancer cells. Pardaxin, a 33-amino acid peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), is one such AMP that has demonstrated potent anticancer activity. This guide provides a comprehensive evaluation of this compound's efficacy against various cancer cell lines, compares its activity with other anticancer agents where data is available, and details the experimental protocols used to assess its effects.

Comparative Efficacy of this compound

This compound has been shown to be effective against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in various studies. For context, comparative data for Doxorubicin, a standard chemotherapeutic agent, is also included where available.

Cell LineCancer TypeThis compound IC50 (µg/mL)This compound IC50 (µM)Doxorubicin IC50 (µM)Reference
HT-1080Human Fibrosarcoma14.52 ± 0.18~4.1Not Reported[1]
MN-11Murine Fibrosarcoma>13>3.7Not Reported
PA-1Human Ovarian CancerNot Reported4.6 (24h), 3.0 (48h)Not Reported[2]
SKOV3Human Ovarian CancerNot ReportedNot ReportedNot Reported[2]
SCC-4Oral Squamous Cell CarcinomaDose-dependent decrease in viabilityNot ReportedNot Reported[3]
HeLaHuman Cervical CarcinomaNot ReportedNot ReportedNot Reported[4]
JurkatHuman T-cell LeukemiaNot ReportedNot ReportedNot Reported

Note: The molecular weight of this compound is approximately 3497.5 g/mol , which is used for the conversion from µg/mL to µM.

While direct comparative studies of this compound on well-characterized drug-resistant cancer cell lines and their sensitive counterparts are limited in the current literature, the broader class of antimicrobial peptides is recognized for its potential to circumvent common resistance mechanisms. For instance, other AMPs like Cecropin B have shown cytotoxic activity against multidrug-resistant human breast and ovarian cancer cell lines. Similarly, LTX-315 has demonstrated significant antitumor activity towards a large panel of both drug-resistant and drug-sensitive cancer cells.[5][6] The unique membrane-disrupting mechanism of many AMPs is thought to be less susceptible to the efflux pumps that confer resistance to many conventional chemotherapy drugs.

One study did note that knockdown of the transcription factor c-FOS induced resistance to this compound, suggesting that the c-FOS pathway is crucial for its cytotoxic effect.[7] This provides a potential mechanism of acquired resistance to this compound that could be further investigated.

Mechanism of Action: A Multi-pronged Attack

This compound exerts its anticancer effects through several interconnected pathways, primarily culminating in apoptosis. The key mechanisms identified are:

  • Membrane Disruption: Like many AMPs, this compound is thought to interact with and disrupt the cancer cell membrane, leading to increased permeability.[8]

  • Induction of Apoptosis: this compound is a potent inducer of programmed cell death. This is achieved through both intrinsic and extrinsic pathways.

  • Caspase Activation: Studies have shown that this compound treatment leads to the activation of key executioner caspases, namely caspase-3 and caspase-7, as well as initiator caspases.[3][8]

  • Generation of Reactive Oxygen Species (ROS): this compound induces an accumulation of ROS within cancer cells, leading to oxidative stress and contributing to the apoptotic cascade.[8]

  • Mitochondrial Dysfunction: The peptide can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8]

  • Endoplasmic Reticulum (ER) Targeting and c-FOS Induction: this compound has been shown to target the ER and induce the expression of the transcription factor c-FOS, which plays a role in mediating cell death.[7]

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the methodologies used to evaluate this compound's efficacy and its mechanism of action, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathway of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow for Evaluating this compound's Efficacy start Cancer Cell Culture (e.g., HT-1080, A2780) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT/MTS Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ros ROS Detection (DCFDA Assay) treatment->ros caspase Caspase Activity Assay (Colorimetric/Fluorometric) treatment->caspase data Data Analysis (IC50 determination, etc.) viability->data apoptosis->data ros->data caspase->data

Caption: A generalized workflow for assessing the anticancer effects of this compound in vitro.

G cluster_pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound Membrane Cancer Cell Membrane Interaction/Disruption This compound->Membrane ER Endoplasmic Reticulum Targeting This compound->ER ROS Increased ROS Production Membrane->ROS cFOS c-FOS Induction ER->cFOS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis cFOS->Apoptosis Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis

Caption: A simplified diagram of the signaling cascade initiated by this compound in cancer cells.

Detailed Experimental Protocols

For reproducibility and standardization, detailed protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on this compound's effect on oral squamous cell carcinoma cells.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

  • Cell Preparation: Treat cells with this compound as described above. Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol outlines a common method for measuring intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Probe Loading: Wash the cells with PBS and then incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 10 µM) in the dark at 37°C for 30-45 minutes.

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates a higher level of intracellular ROS.

Caspase-3/7 Activity Assay (Colorimetric)

This protocol describes a method to quantify the activity of executioner caspases.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells using a lysis buffer to release the cellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of cleaved substrate, indicating caspase-3/7 activity.

Conclusion

This compound demonstrates significant anticancer activity against a variety of cancer cell lines through a multi-faceted mechanism that induces apoptosis via ROS production, mitochondrial dysfunction, and activation of the c-FOS pathway. While direct evidence of its efficacy against established drug-resistant cell lines is still emerging, its mode of action and the promising results from other antimicrobial peptides suggest that this compound and similar compounds hold potential as novel therapeutics to combat drug-resistant cancers. Further research focusing on this compound's performance in drug-resistant models is warranted to fully elucidate its therapeutic potential in this critical area of oncology.

References

A comparative study of the anticancer activity of different Pardaxin isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pardaxin, a pore-forming antimicrobial peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), has emerged as a promising candidate in anticancer research. Its ability to selectively target and eliminate cancer cells while showing lower toxicity to normal cells makes it a subject of intense investigation. This guide provides a comparative overview of the anticancer activities of different this compound isoforms, supported by experimental data, to aid in research and development efforts. While comprehensive comparative studies on all isoforms are limited, this document synthesizes the available data to draw meaningful comparisons.

Overview of this compound's Anticancer Mechanism

This compound and its isoforms exert their anticancer effects through a multi-pronged approach, primarily by inducing various forms of cell death, including apoptosis, necrosis, and autophagy.[1] The initial interaction is often electrostatic, with the cationic peptide binding to the anionic components of cancer cell membranes.[1] This is followed by membrane disruption and the activation of downstream signaling pathways that ultimately lead to cell demise.

Comparative Anticancer Activity of this compound Isoforms

Direct comparative studies detailing the anticancer potency of various this compound isoforms are scarce in the current literature. Most research has been conducted on a "synthetic this compound" with a sequence identical to the primary natural isoform, often referred to as this compound (Pa) or Pa4. Information on other specific isoforms like P1, P2, P3, and P5 in the context of cancer is largely unavailable. However, existing data on a few variants allow for a preliminary comparison.

Table 1: Comparison of In Vitro Anticancer Activity of this compound Isoforms

Isoform/VariantCancer Cell LineAssayIC50 / Effective ConcentrationKey Findings
This compound (General/Synthetic) Murine Fibrosarcoma (MN-11)MTS Assay>13 µg/mLInhibition of cell proliferation and colony formation.[2][3]
Human Fibrosarcoma (HT-1080)MTS Assay~14.52 µg/mL at 24hTime- and dose-dependent inhibition of cell growth.[4]
Human Ovarian Cancer (PA-1)MTT Assay~3.1 µM at 24hSignificant induction of apoptosis.
Human Ovarian Cancer (SKOV3)MTT Assay~4.6 µM at 24hInduction of both apoptosis and autophagy.
Oral Squamous Cell Carcinoma (SCC-4)MTT AssayDose-dependent reduction in viabilityInduction of G2/M phase cell cycle arrest.[5]
This compound (Asp-31 variant) Not Reported-Not ReportedLower hemolytic activity compared to the Gly-31 variant, suggesting potentially altered membrane interaction.

Note: The term "this compound (General/Synthetic)" refers to studies where the specific isoform was not explicitly named but is likely the most common 33-amino acid peptide. Direct comparison of IC50 values should be done with caution due to variations in experimental protocols between studies.

In Vivo Antitumor Efficacy

Studies on murine models have demonstrated the in vivo anticancer potential of this compound.

Table 2: In Vivo Antitumor Activity of this compound

This compound TypeAnimal ModelCancer TypeDosageKey Outcomes
This compound (General/Synthetic) MiceMurine Fibrosarcoma (MN-11)25 mg/kg/day (intratumoral) for 14 daysSignificant inhibition of tumor growth and vascularization.[2][3]
HamsterOral Squamous Cell Carcinoma (DMBA-induced)75 mg/kg (topical)Alleviation of carcinogenesis and reduction in prostaglandin (B15479496) E2 levels.[5]
DogsCanine Perianal Gland Adenoma1-40 mg/dog (intratumoral)Significant reduction in tumor growth.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound is underpinned by its ability to modulate several key cellular signaling pathways. The primary mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Pathways:
  • Mitochondrial Apoptosis (Intrinsic Pathway): this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[7][8] This triggers a cascade involving the activation of caspase-9 and subsequently effector caspases like caspase-3/7, culminating in apoptosis.[4][7][8] This process is often associated with an accumulation of reactive oxygen species (ROS).[7][8]

  • Death Receptor Pathway (Extrinsic Pathway): In some cancer types, this compound has been shown to induce apoptosis through the death receptor/nuclear factor (NF)-κB signaling pathway.[2][3] This involves the activation of initiator caspases such as caspase-8.

  • Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma cells, thereby inhibiting proliferation.[5]

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies to evaluate the anticancer activity of this compound.

Cell Viability Assays (MTT and MTS)
  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of this compound isoforms for specific durations (e.g., 24, 48 hours).

    • Following treatment, MTT or MTS reagent is added to each well and incubated.

    • Living cells with active mitochondrial dehydrogenases convert the tetrazolium salt (MTT/MTS) into a colored formazan (B1609692) product.

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Cells are treated with this compound as described above.

    • After treatment, cells are harvested and washed with a binding buffer.

    • Cells are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry to quantify the different cell populations.

In Vivo Tumor Xenograft Model
  • Principle: This model assesses the antitumor efficacy of a compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives intratumoral or systemic administration of this compound at a specified dosage and schedule. The control group receives a vehicle control (e.g., PBS).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Visualizing this compound's Anticancer Mechanisms

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the anticancer activity of this compound isoforms.

Pardaxin_Signaling_Pathways cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Isoform Membrane Membrane Disruption / Pore Formation This compound->Membrane DeathReceptor Death Receptor This compound->DeathReceptor ROS ROS Accumulation Membrane->ROS Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Mitochondria Mitochondrial Dysfunction (Cytochrome c release) ROS->Mitochondria Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Select this compound Isoforms (e.g., Pa4, Asp-31 variant) invitro In Vitro Studies (Cancer Cell Lines) start->invitro invivo In Vivo Studies (Animal Models) invitro->invivo viability Cell Viability (MTT/MTS) invitro->viability apoptosis Apoptosis Assay (Annexin V) invitro->apoptosis mechanism Mechanism of Action (Western Blot, etc.) invitro->mechanism tumor_growth Tumor Growth Inhibition invivo->tumor_growth toxicity Toxicity Assessment invivo->toxicity data_analysis Data Analysis & Comparison conclusion Conclusion on Comparative Efficacy data_analysis->conclusion viability->data_analysis apoptosis->data_analysis mechanism->data_analysis tumor_growth->data_analysis toxicity->data_analysis

Caption: Experimental workflow for comparing this compound isoforms.

References

Pardaxin's effectiveness in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of the Antimicrobial Peptide Pardaxin in the Context of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health, creating an urgent need for novel antimicrobial agents. This compound, a marine-derived antimicrobial peptide (AMP), has emerged as a potential candidate in the fight against these resilient pathogens. This guide provides a comparative analysis of this compound's effectiveness against MRSA, juxtaposed with standard antibiotic treatments. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound demonstrates potent in vitro activity against MRSA, primarily through membrane disruption. However, the landscape of in vivo evidence for its efficacy is complicated by the retraction of a key study, necessitating a cautious interpretation of its therapeutic potential in living organisms. This guide synthesizes the available data, presents it in a comparative format, and provides detailed experimental methodologies to aid in the critical assessment of this compound as a viable anti-MRSA therapeutic.

In Vitro Efficacy: this compound vs. Standard-of-Care Antibiotics

This compound's primary mechanism of action against bacteria is the formation of pores in the cell membrane, leading to leakage of cellular contents and cell death.[1] This direct, physical disruption of the bacterial membrane is a hallmark of many AMPs and is considered less likely to induce resistance compared to antibiotics that target specific metabolic pathways.

Comparative Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial's in vitro potency. The following table summarizes the MIC values of this compound and common anti-MRSA antibiotics. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions and MRSA strains used.

Antimicrobial AgentMRSA Strain(s)MIC (µg/mL)Reference(s)
This compound (GE33) MRSA6.25[2]
Vancomycin MRSA ATCC 433001 - 2[3][4]
Linezolid MRSA ATCC 433000.78 - 2.5[5][6][7]
Daptomycin MRSA (clinical isolates)0.125 - 1.0[8]
Daptomycin MRSA ATCC 433000.5[9]

Note on Data Comparability: The MIC for this compound was reported in a study that has since been retracted.[10][11][12] While the in vitro data may not have been the primary reason for retraction, this context is crucial for its interpretation. The comparator MICs are from various studies using different MRSA strains and methodologies, which can influence the results.

In Vivo Efficacy: A Complicated Picture

A significant portion of the in vivo research on this compound's efficacy against MRSA in a skin infection model comes from a study by Huang et al. that has been retracted.[10][11][12][13] The retraction was due to the duplication of control group images in multiple publications.[10][11] This retraction raises critical concerns about the reliability of the in vivo findings reported in that paper.

The retracted study initially suggested that this compound was effective in a mouse model of a MRSA-infected skin wound.[2][13] The study claimed that this compound treatment reduced bacterial counts in the wound and accelerated wound closure, with better outcomes observed compared to vancomycin.[2][13] However, due to the retraction, these findings should be viewed with extreme caution, and further, independent validation is required.

At present, there is a lack of alternative, peer-reviewed in vivo studies to substantiate the efficacy of this compound in treating MRSA infections.

Experimental Protocols

For the purpose of transparency and to aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the MRSA strain from a fresh (18-24 hour) agar (B569324) plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent (this compound or comparator antibiotic) in an appropriate solvent.

    • Perform serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (bacteria with no antimicrobial) and a negative control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Murine Skin Infection Model (General Protocol)

This protocol outlines a general procedure for establishing a superficial MRSA skin infection in mice.

  • Animal Preparation:

    • Use 6-8 week old female BALB/c mice.

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Shave the dorsal area of the mice and remove the hair using a chemical depilatory agent.

  • Infection:

    • Prepare an inoculum of a mid-logarithmic growth phase of an MRSA strain (e.g., USA300) in sterile PBS.

    • Inject a defined volume (e.g., 100 µL) of the bacterial suspension (e.g., 2 x 10⁶ CFU) subcutaneously or intradermally into the depilated area.

  • Treatment:

    • Administer the therapeutic agent (this compound, comparator antibiotic, or vehicle control) at specified time points post-infection. The route of administration (e.g., topical, systemic) will depend on the study design.

  • Evaluation of Efficacy:

    • Monitor the mice daily for signs of infection, including lesion size, and overall health (e.g., weight loss).

    • At the end of the experiment, euthanize the mice.

    • Excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU per gram of tissue).

Visualizing Experimental and Logical Frameworks

To provide a clearer understanding of the processes involved in evaluating this compound, the following diagrams have been generated using Graphviz.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A MRSA Colony Selection B Bacterial Suspension (0.5 McFarland) A->B D Inoculation of 96-Well Plate B->D C Antimicrobial Serial Dilutions C->D E Incubation (35°C, 16-20h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

InVivo_Workflow cluster_setup Model Setup cluster_infection_treatment Procedure cluster_evaluation Evaluation A Animal Preparation (Shaving, Depilation) C Subcutaneous/Intradermal MRSA Injection A->C B MRSA Inoculum Preparation B->C D Treatment Administration (this compound/Control) C->D E Monitoring (Lesion Size, Weight) D->E F Tissue Harvesting and Homogenization E->F G Bacterial Load Quantification (CFU/g) F->G

Experimental Workflow for Murine MRSA Skin Infection Model.

Pardaxin_MoA This compound This compound Peptide BacterialMembrane MRSA Cell Membrane This compound->BacterialMembrane Interaction PoreFormation Pore Formation BacterialMembrane->PoreFormation Disruption CellularLeakage Leakage of Cellular Contents PoreFormation->CellularLeakage CellDeath Bacterial Cell Death CellularLeakage->CellDeath

Proposed Mechanism of Action for this compound against MRSA.

Conclusion and Future Directions

This compound exhibits promising in vitro activity against MRSA. However, the current body of evidence for its in vivo efficacy is severely limited by the retraction of a key study. For this compound to be considered a credible candidate for anti-MRSA drug development, the following steps are essential:

  • Independent Replication of In Vivo Studies: New, robust, and well-controlled in vivo studies are critically needed to validate the efficacy of this compound in treating MRSA infections.

  • Standardized Comparative Studies: Direct, head-to-head comparative studies of this compound and standard-of-care antibiotics, using standardized methodologies and a panel of diverse MRSA strains, would provide more definitive data on its relative potency.

  • Further Mechanistic Studies: A deeper understanding of this compound's interaction with the MRSA membrane and its potential immunomodulatory effects in the context of an infection is warranted.

References

A Comparative Guide to the Combination Therapy of Pardaxin with Standard Antibiotics Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the synergistic potential of the antimicrobial peptide Pardaxin when combined with conventional antibiotics. While a thorough review of current literature reveals a notable absence of specific quantitative data on these combinations, this document outlines the established mechanisms, detailed experimental protocols, and data presentation structures necessary for conducting and interpreting such research.

Introduction: The Rationale for Combination Therapy

The rise of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of antimicrobial peptides (AMPs) with standard antibiotics. This compound, a 33-amino-acid peptide isolated from the Red Sea Moses sole, exerts its antimicrobial effect by disrupting the bacterial cell membrane, leading to pore formation and leakage of intracellular contents.[1] This mechanism is fundamentally different from most conventional antibiotics, which typically target specific intracellular processes.[1]

The primary hypothesis for synergy is that this compound's membrane-permeabilizing action could facilitate the entry of standard antibiotics into the bacterial cell, thereby increasing their effective concentration at the target site and overcoming resistance mechanisms such as efflux pumps. This could lead to a reduction in the minimum inhibitory concentration (MIC) of both agents, potentially minimizing toxicity and slowing the development of resistance.

Proposed Mechanism of Synergistic Action

The synergistic effect between this compound and conventional antibiotics is theorized to stem from a multi-step process that enhances the overall antimicrobial efficacy. This compound's initial interaction with and disruption of the bacterial membrane is the key potentiating step.

G cluster_0 Bacterial Cell This compound This compound Membrane Bacterial Membrane (Outer/Inner) This compound->Membrane 1. Binding Pore Pore Formation & Membrane Permeabilization Membrane->Pore 2. Disruption Antibiotic_in Standard Antibiotic (Internal) CellDeath Synergistic Bacterial Cell Death Pore->CellDeath Antibiotic_out Standard Antibiotic (External) Antibiotic_out->Antibiotic_in 3. Enhanced Uptake Target Intracellular Target (e.g., Ribosome, DNA) Antibiotic_in->Target 4. Target Binding Inhibition Inhibition of Cellular Processes (Protein/DNA Synthesis) Target->Inhibition 5. Action Inhibition->CellDeath

Caption: Proposed synergistic mechanism of this compound and standard antibiotics.

Experimental Protocols for Synergy Testing

To quantitatively assess the interaction between this compound and antibiotics, two primary in vitro methods are recommended: the Checkerboard Assay and the Time-Kill Curve Assay.

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

a) Materials:

  • Pathogenic bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (lyophilized)

  • Standard antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (600 nm)

b) Methodology:

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Select a single colony to inoculate a tube of CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Plate Setup: In a 96-well plate, create a two-dimensional serial dilution.

    • Along the rows (e.g., A-H), perform a two-fold serial dilution of this compound.

    • Along the columns (e.g., 1-12), perform a two-fold serial dilution of the standard antibiotic.

    • This creates a matrix where each well contains a unique concentration combination of both agents. Include control wells for each agent alone and a growth control (no antimicrobial).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC for each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index using the following formula:

    • FIC of this compound (FICₐ) = MIC of this compound in combination / MIC of this compound alone

    • FIC of Antibiotic (FICₑ) = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • ΣFIC (FIC Index) = FICₐ + FICₑ

c) Interpretation of FIC Index:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

G cluster_workflow Checkerboard Assay Workflow P1 Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) P2 Create 2D Serial Dilutions in 96-well Plate (this compound in rows, Antibiotic in columns) P1->P2 P3 Inoculate Plate with Bacteria P2->P3 P4 Incubate at 37°C for 18-24h P3->P4 P5 Determine MICs (Visual or OD600 reading) P4->P5 P6 Calculate FIC Index (ΣFIC = FIC_A + FIC_B) P5->P6 P7 Interpret Results (Synergy, Additive, Antagonism) P6->P7

Caption: Experimental workflow for the checkerboard synergy assay.

This assay provides dynamic information about the rate of bacterial killing over time, confirming synergistic, bactericidal, or bacteriostatic activity.

a) Materials:

  • Same as Checkerboard Assay, plus sterile saline and agar plates for colony counting.

b) Methodology:

  • Preparation of Inoculum: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to ~5 x 10⁵ CFU/mL in multiple flasks of CAMHB.

  • Drug Concentrations: Based on MIC values from the checkerboard assay, select key concentrations to test:

    • Growth Control (no drug)

    • This compound alone (e.g., at its MIC)

    • Antibiotic alone (e.g., at its MIC)

    • This compound + Antibiotic combination (at concentrations that showed synergy, e.g., 0.5x MIC of each).

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

c) Interpretation:

  • Synergy: A ≥2 log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at 24 hours.

  • Bactericidal activity: A ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

G cluster_workflow Time-Kill Curve Assay Workflow T1 Prepare Bacterial Inoculum in Flasks (~5x10^5 CFU/mL) T2 Add Test Agents (Control, this compound alone, Antibiotic alone, Combination) T1->T2 T3 Incubate at 37°C with Shaking T2->T3 T4 Sample at Time Points (0, 2, 4, 6, 8, 24h) T3->T4 T5 Perform Serial Dilutions & Plate T4->T5 T6 Incubate Plates & Count Colonies (CFU/mL) T5->T6 T7 Plot log10 CFU/mL vs. Time T6->T7 T8 Analyze Killing Rate & Synergy T7->T8

Caption: Experimental workflow for the time-kill curve analysis.

Data Presentation: Comparative Tables

Quantitative data should be summarized in clear, structured tables for easy comparison. The following tables serve as templates for presenting results from the proposed experiments.

Table 1: Checkerboard Assay Results for this compound in Combination with Standard Antibiotics | Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (ΣFIC) | Interpretation | | :--- | :--- | :--- | :--- | :--- | :--- | | | | This compound | Antibiotic | This compound | Antibiotic | | | | S. aureus ATCC 29213 | Gentamicin | e.g., 16 | e.g., 2 | e.g., 4 | e.g., 0.25 | e.g., 0.375 | Synergy | | E. coli ATCC 25922 | Ciprofloxacin | e.g., 32 | e.g., 0.5 | e.g., 8 | e.g., 0.0625 | e.g., 0.375 | Synergy | | MDR P. aeruginosa | Meropenem | e.g., 64 | e.g., 16 | e.g., 32 | e.g., 4 | e.g., 0.75 | Additive |

Table 2: Time-Kill Assay Results for this compound-Antibiotic Combinations

Bacterial Strain Treatment (Concentration) Log₁₀ CFU/mL Reduction at 24h (vs. initial inoculum) Log₁₀ CFU/mL Reduction at 24h (vs. most active single agent) Interpretation
S. aureus ATCC 29213 This compound (MIC) e.g., 1.5 N/A Bacteriostatic
Gentamicin (MIC) e.g., 2.0 N/A Bacteriostatic
This compound + Gentamicin e.g., 4.5 e.g., 2.5 Synergistic, Bactericidal
E. coli ATCC 25922 This compound (MIC) e.g., 1.2 N/A Bacteriostatic
Ciprofloxacin (MIC) e.g., 3.5 N/A Bactericidal

| | this compound + Ciprofloxacin | e.g., 5.0 | e.g., 1.5 | Additive, Bactericidal |

Conclusion and Future Directions

While existing research strongly supports the potent, membrane-disrupting antimicrobial activity of this compound, there is a clear gap in the literature regarding its synergistic effects with standard antibiotics. The experimental frameworks provided in this guide offer a standardized approach to generate the necessary quantitative data. Such studies are critical for validating the therapeutic potential of this compound combination therapy. Future in vivo studies in relevant infection models would be the necessary next step to translate promising in vitro synergistic findings into clinically viable treatments against pathogenic, and particularly, multidrug-resistant bacteria. It should be noted that some studies have encountered solubility issues with this compound in experimental setups, a factor that must be considered in assay design.

References

Head-to-head comparison of Pardaxin's anticancer potency across different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pardaxin, a 33-amino acid antimicrobial peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), has demonstrated significant anticancer activity across a range of tumor types. This guide provides a comprehensive head-to-head comparison of this compound's potency, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Quantitative Assessment of Anticancer Potency

The in vitro efficacy of this compound has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its cytotoxic potential. The following table summarizes the reported IC50 values for this compound in different tumor types.

Cancer TypeCell LineIC50 ValueIncubation TimeReference
Oral Squamous Cell Carcinoma SCC-4Dose-dependent reduction in viability (5-25 µg/mL)24 h[1]
Human Fibrosarcoma HT-1080~14.52 µg/mL (~4.4 µM)24 h
Murine Fibrosarcoma MN-11>13 µg/mL (~3.9 µM)24 h
Human Ovarian Cancer PA-14.6 µM24 h[2]
3.0 µM48 h[2]
SKOV33.12 µMNot Specified
Human Cervical Carcinoma HeLaDose-dependent inhibitionNot Specified[3]

In Vivo Antitumor Efficacy

This compound's anticancer effects have been validated in preclinical animal models, demonstrating its potential to inhibit tumor growth in a living system.

Tumor ModelAnimal ModelThis compound DosageTreatment DurationOutcomeReference
Murine Fibrosarcoma (MN-11 cells) C57BL/6 Mice25 mg/kg (0.5 mg/day)14 daysSignificant inhibition of tumor growth[4][5]
Oral Squamous Cell Carcinoma (DMBA-induced) Hamster Buccal Pouch75 mg/kg bwNot SpecifiedAlleviated carcinogenesis, lowered PGE2 levels[1]
Canine Perianal Gland Adenoma DogsLocal Injection28-38 daysSignificant reduction in tumor growth[6]

Mechanisms of Action: A Multi-pronged Attack on Cancer

This compound exerts its anticancer effects through several interconnected signaling pathways, primarily culminating in apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death in cancer cells. This is achieved through both intrinsic (mitochondrial) and extrinsic pathways, characterized by:

  • Caspase Activation: this compound treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[2][3]

  • Mitochondrial Dysfunction: The peptide disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7]

  • Reactive Oxygen Species (ROS) Production: this compound induces the accumulation of intracellular ROS, which further contributes to mitochondrial damage and apoptosis.[7]

  • Regulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[2]

A key signaling pathway involved in this compound-induced apoptosis is the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Pardaxin_Apoptosis_Pathway cluster_cell Intracellular Events This compound This compound CancerCell Cancer Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

This compound-induced ROS-mediated apoptosis pathway.
Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. In oral squamous carcinoma cells (SCC-4), this compound treatment leads to G2/M phase arrest.[1] This is associated with the downregulation of cyclin B1 and the upregulation of the tumor suppressor protein p53.[1]

The following diagram illustrates the experimental workflow to determine cell cycle arrest.

Cell_Cycle_Analysis_Workflow start Cancer Cells treat Treat with this compound (e.g., 5, 10, 25 µg/mL for 12h) start->treat harvest Harvest and Fix Cells treat->harvest pi_stain Stain with Propidium Iodide (PI) harvest->pi_stain flow Flow Cytometry Analysis pi_stain->flow analysis Analyze DNA Content (G0/G1, S, G2/M phases) flow->analysis

Workflow for analyzing cell cycle distribution.
Induction of c-FOS

Transcriptome analysis has revealed that this compound treatment induces the expression of c-FOS, a component of the AP-1 transcription factor.[8] Overexpression of c-FOS has been shown to cause cancer cell death, while its knockdown confers resistance to this compound, highlighting its critical role in this compound's anticancer mechanism.[8]

This logical relationship is depicted in the following diagram.

cFOS_Induction_Logic This compound This compound Treatment cFOS_up ↑ c-FOS Expression This compound->cFOS_up Resistance This compound Resistance CellDeath Cancer Cell Death cFOS_up->CellDeath cFOS_kd c-FOS Knockdown cFOS_kd->Resistance

Role of c-FOS in this compound-induced cell death.

Detailed Experimental Protocols

For reproducibility and further investigation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., SCC-4, HT-1080, PA-1, SKOV3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µg/mL) and incubate for the desired time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cancer cells with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MN-11 cells) into the flank of immunocompromised mice (e.g., C57BL/6).

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • This compound Administration: Administer this compound intratumorally or via other appropriate routes at the specified dosage and schedule (e.g., 25 mg/kg daily for 14 days).

  • Tumor Measurement: Measure tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., histology, western blotting).

Conclusion

This compound demonstrates broad-spectrum anticancer activity against various tumor types, including oral, fibrosarcoma, ovarian, and cervical cancers. Its multifaceted mechanism of action, involving the induction of apoptosis through caspase activation and ROS production, as well as cell cycle arrest, makes it a promising candidate for further preclinical and clinical development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Truncated Pardaxin Analogues: A Leap Forward in Therapeutic Potential with Reduced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of truncated Pardaxin analogues reveals a significant improvement in their therapeutic index, showcasing their potential as safer and more effective anticancer and antimicrobial agents compared to the full-length peptide. These analogues maintain or even enhance therapeutic efficacy while demonstrating markedly reduced hemolytic activity, a primary toxicity concern with the parent molecule.

This compound, a 33-amino acid peptide isolated from the Red Sea Moses sole, has long been recognized for its potent anticancer and antimicrobial properties. However, its clinical development has been hampered by its inherent toxicity, particularly its propensity to lyse red blood cells. To address this limitation, researchers have developed truncated analogues of this compound, primarily by removing portions of its C-terminal domain. This guide provides a comprehensive comparison of these analogues with the original this compound, supported by experimental data, to validate their enhanced therapeutic potential.

Comparative Efficacy and Toxicity

Truncated this compound analogues have been engineered to optimize the balance between therapeutic activity and toxicity. The following tables summarize the quantitative data from various studies, comparing the anticancer and antimicrobial efficacy, as well as the hemolytic activity, of full-length this compound and its truncated counterparts.

Anticancer Activity

The anticancer potential of this compound and its analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Peptide/AnalogueCancer Cell LineIC50 (µg/mL)IC50 (µM)Citation
This compoundHuman Fibrosarcoma (HT-1080)14.52 ± 0.18~4.4[1]
This compoundMurine Fibrosarcoma (MN-11)>13~3.9[1]
This compoundHuman Ovarian Cancer (PA-1)-3.12[1]
This compoundHuman Ovarian Cancer (SKOV3)-4.60[1]
This compoundHuman Cervical Carcinoma (HeLa)13.85-[1]
This compound-6Human Epithelial Carcinoma (HeLa)--[2]
This compound-6Human Fibrosarcoma (HT-1080)--[2]
D18.13Breast Cancer Cells--[2][3]

Data for this compound-6 and D18.13 IC50 values were mentioned as effective but not quantified in the available search results.

Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a peptide that prevents visible growth of a microorganism.

Peptide/AnalogueBacterial StrainMIC (µg/mL)Citation
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)6.25[4]
This compoundEscherichia coli (clinical strain)390[3]
This compoundEscherichia coli (standard strain)450[3]
This compound-6Gram-positive and Gram-negative bacteriaBroad-spectrum[2]

Specific MIC values for this compound-6 against a range of bacteria were not available in the search results, though its broad-spectrum activity was noted.

Hemolytic Activity

A critical measure of toxicity, hemolytic activity, is the lysis of red blood cells. Reduced hemolytic activity is a key advantage of truncated this compound analogues.

Peptide/AnalogueHemolytic ActivityCitation
This compoundHigh[2][5]
Truncated Analogue (11 amino acids removed from C-terminus)Dramatically reduced[6]
This compound-6Not significant at MIC[2]
D18.13Alleviated[2][3]
PC6Reduced[1]

Mechanism of Action: A Tale of Two Termini

Full-length this compound exerts its therapeutic effects through a multi-pronged approach that includes membrane disruption and the induction of apoptosis. Its mechanism involves targeting the endoplasmic reticulum and inducing c-FOS, a key transcription factor.[7] this compound also stimulates the arachidonic acid cascade and can trigger apoptosis through both caspase-dependent and ROS-mediated pathways.[8][9][10] Studies have implicated the death receptor/nuclear factor (NF)-κB signaling pathway in this compound-induced apoptosis.[8]

Truncated this compound analogues, while retaining the core ability to induce apoptosis, appear to have a more refined mechanism of action. The truncated analogue PC6, for instance, has been shown to induce apoptosis via the JNK signaling cascade, exhibiting a higher binding affinity for key proteins in this pathway, such as MAPK8, MAPK9, and HRAS, when compared to the full-length this compound.[1] This suggests a more targeted and potentially more potent induction of apoptosis in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Hemolysis Assay

The hemolytic activity of the peptides is determined by measuring the release of hemoglobin from red blood cells (RBCs).

  • Preparation of Red Blood Cells: Fresh human or rabbit red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coats. The washed RBCs are then resuspended in PBS to a final concentration of 2-8% (v/v).

  • Incubation: The RBC suspension is incubated with various concentrations of the this compound analogues (typically ranging from 1 to 100 µM) in a 96-well plate at 37°C for 1 hour.

  • Controls: PBS is used as a negative control (0% hemolysis), and a surfactant such as Triton X-100 (0.1-1%) is used as a positive control (100% hemolysis).

  • Measurement: After incubation, the plates are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of the peptides.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with various concentrations of the this compound analogues and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of cell viability versus peptide concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: The this compound analogues are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension.

  • Controls: A positive control well (broth with bacteria, no peptide) and a negative control well (broth only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Pardaxin_Mechanism cluster_apoptosis Apoptotic Pathways This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Disruption ER Endoplasmic Reticulum This compound->ER Targeting ROS ROS This compound->ROS Induces Calcium Calcium ER->Calcium Release Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Activates Nucleus Nucleus Apoptosis Apoptosis Nucleus->Apoptosis cFOS_activation c-FOS Activation Calcium->cFOS_activation Activates cFOS_activation->Nucleus ROS->Mitochondria Damages Caspases->Apoptosis Induces

Caption: Mechanism of action of full-length this compound.

Truncated_Pardaxin_Mechanism cluster_apoptosis Apoptosis Truncated_this compound Truncated this compound (e.g., PC6) JNK_Pathway JNK Signaling Pathway Truncated_this compound->JNK_Pathway Activates with high affinity MAPK8 MAPK8 JNK_Pathway->MAPK8 MAPK9 MAPK9 JNK_Pathway->MAPK9 HRAS HRAS JNK_Pathway->HRAS Apoptosis Apoptosis MAPK8->Apoptosis MAPK9->Apoptosis HRAS->Apoptosis

Caption: Proposed mechanism of truncated this compound analogues.

Experimental_Workflow cluster_assays In Vitro Assays Peptide This compound / Analogue Cytotoxicity Cytotoxicity Assay (MTT) Peptide->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Peptide->Antimicrobial Hemolysis Hemolysis Assay Peptide->Hemolysis IC50 IC50 Value Cytotoxicity->IC50 Determines MIC MIC Value Antimicrobial->MIC Determines Toxicity Hemolytic Activity Hemolysis->Toxicity Determines

Caption: General workflow for evaluating this compound analogues.

Conclusion

The development of truncated this compound analogues represents a significant advancement in harnessing the therapeutic power of this potent peptide. By strategically removing the C-terminal portion, researchers have successfully mitigated the primary toxicity concern of hemolysis while preserving or even enhancing its desired anticancer and antimicrobial activities. The more targeted apoptotic mechanism observed with analogues like PC6 further underscores their potential for greater efficacy and specificity. While more comprehensive comparative studies with standardized protocols are needed to fully elucidate the structure-activity relationships, the existing data strongly supports the continued investigation of truncated this compound analogues as promising candidates for the development of novel, safer, and more effective therapeutic agents.

References

Meta-analysis of in vivo studies on the antitumor effects of Pardaxin

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of In Vivo Studies on the Antitumor Efficacy of Pardaxin

This compound, a 33-amino-acid antimicrobial peptide (AMP) derived from the marine flatfish Pardachirus marmoratus, has emerged as a promising candidate in oncology research.[1] Initially recognized for its antimicrobial properties, recent in vivo studies have demonstrated its potent antitumor activities across various cancer models. These studies highlight its ability to inhibit tumor growth through mechanisms such as inducing apoptosis, modulating the immune response, and inhibiting angiogenesis. This guide provides a comparative meta-analysis of key in vivo research, presenting quantitative data, experimental methodologies, and mechanistic insights for researchers and drug development professionals.

Comparative Analysis of In Vivo Efficacy

The antitumor effects of this compound have been evaluated in several preclinical animal models. The data reveals significant tumor growth inhibition at various dosages, underscoring its therapeutic potential.

Study (Cancer Type)Animal ModelCell LineThis compound Dosage & AdministrationTreatment DurationTumor Growth InhibitionKey Findings
Murine Fibrosarcoma [2][3][4][5]C57BL/6 MiceMN-11 (Murine Fibrosarcoma)Low: 5 mg/kg (0.1 mg/day), Intratumoral14 daysSignificant inhibition at medium and high doses.Induced apoptosis via the death receptor/NF-κB pathway; inhibited vascularization.[2][3][4][5]
Medium: 10 mg/kg (0.2 mg/day), Intratumoral
High: 25 mg/kg (0.5 mg/day), IntratumoralA high dose resulted in a ~3-fold reduction in tumor volume compared to control.[6]
Oral Squamous Cell Carcinoma (OSCC) [1]Hamster Buccal Pouch ModelDMBA-induced75 mg/kg bw, Topical PaintingNot specifiedEfficacy comparable to 5-Fluorouracil (5-FU).Reduced serum prostaglandin (B15479496) E₂ (PGE₂) levels; induced G2/M phase cell cycle arrest and caspase-3-mediated apoptosis.[1]
Canine Perianal Gland Adenoma [7][8][9]Tumor-bearing Dogs (n=14)Naturally Occurring1 to 40 mg per dog, Intratumoral28-38 daysSignificant reduction in tumor growth.Acted as a lytic peptide causing ulceration; no significant systemic toxicity or abnormal blood biochemical parameters observed.[7][8]

Detailed Experimental Protocols

Understanding the methodologies is crucial for interpreting and replicating research findings. Below are the protocols for the key in vivo experiments cited.

Murine Fibrosarcoma Xenograft Model[2][3][5]
  • Animal Model: Male C57BL/6 mice were used.

  • Cell Culture and Implantation: Murine fibrosarcoma MN-11 cells were cultured and subsequently implanted subcutaneously into the flanks of the mice to establish a tumor xenograft model.

  • Tumor Development: Palpable tumors were allowed to develop for 7 days post-implantation.

  • Treatment Regimen: Mice were divided into groups and treated with intratumoral injections of this compound at low (5 mg/kg), medium (10 mg/kg), and high (25 mg/kg) doses, or with PBS as a control.

  • Data Collection: Tumor volume was measured at regular intervals throughout the 7 or 14-day treatment period. Body weight was also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the experiment, tumors were excised for analysis. Immunohistochemistry was performed using an anti-CD31 antibody to assess vessel density (angiogenesis).[5] Gene and protein expression analyses (qRT-PCR and ELISA) were conducted to investigate the molecular mechanisms.[2][3]

Hamster Buccal Pouch Carcinogenesis Model[1]
  • Animal Model: Golden Syrian hamsters were used.

  • Carcinogenesis Induction: Oral squamous cell carcinoma was induced by painting the buccal pouch with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).

  • Treatment Regimen: Animals were treated with topical applications of this compound (75 mg/kg bw). A group treated with the standard chemotherapeutic agent 5-Fluorouracil (5-FU) was used for comparison.

  • Data Collection: The progression of carcinogenesis was monitored. Blood samples were collected to measure serum levels of prostaglandin E₂ (PGE₂).

  • Endpoint Analysis: Tissues were collected for histological examination to assess the extent of carcinogenesis and any potential tissue damage.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G cluster_workflow Typical In Vivo Experimental Workflow culture Cancer Cell Culture (e.g., MN-11) implant Subcutaneous Implantation culture->implant tumor_dev Tumor Development (7 days) implant->tumor_dev treatment Intratumoral Injection (this compound vs. Control) tumor_dev->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring analysis Endpoint Analysis: - Immunohistochemistry - qRT-PCR / ELISA monitoring->analysis

Generic workflow for in vivo antitumor studies of this compound.

Mechanisms of Antitumor Action

This compound exerts its anticancer effects through multiple signaling pathways, primarily by inducing programmed cell death (apoptosis) and modulating the tumor microenvironment.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In human fibrosarcoma HT-1080 cells, this compound was shown to cause a loss of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3/7.[10][11] In murine fibrosarcoma, it appears to act via the death receptor/NF-κB signaling pathway.[2][3][4] In oral cancer cells, it upregulates caspase-3 activity.[1] Furthermore, studies have implicated the induction of c-FOS and an increase in intracellular calcium as key events in this compound-induced cell death.[7][12]

G cluster_extrinsic Extrinsic / Death Receptor Pathway cluster_intrinsic Intrinsic / Mitochondrial Pathway This compound This compound dr Death Receptors This compound->dr er Endoplasmic Reticulum (Ca²⁺ Release) This compound->er ros ↑ Reactive Oxygen Species (ROS) This compound->ros nfkb NF-κB Pathway (Modulation) dr->nfkb casp8 Caspase-8 dr->casp8 casp37 Caspase-3/7 Activation casp8->casp37 mito Mitochondrial Disruption er->mito ros->mito cytc Cytochrome c Release mito->cytc cytc->casp37 apoptosis Apoptosis casp37->apoptosis

This compound-induced apoptosis signaling pathways in cancer cells.
Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. In vivo studies on murine fibrosarcoma demonstrated that this compound can inhibit this process.[2] Treatment with this compound led to a dose-dependent decrease in CD31-positive vessels within the tumor mass, indicating a significant anti-angiogenic effect.[5]

G This compound This compound Treatment angiogenesis Tumor Angiogenesis (Vessel Formation) This compound->angiogenesis Inhibits vessel_density ↓ CD31-Positive Vessel Density This compound->vessel_density tumor_growth ↓ Tumor Growth & Metastasis angiogenesis->tumor_growth Supports vessel_density->tumor_growth

Logical relationship of this compound's anti-angiogenic effect.

Conclusion

The collective in vivo evidence strongly supports the potential of this compound as a novel therapeutic agent for treating various cancers, including fibrosarcomas and carcinomas.[2][3] Its multifaceted mechanism of action—combining direct cytotoxicity to cancer cells via apoptosis with modulation of the tumor microenvironment through anti-angiogenesis—makes it an attractive candidate for further development. The observed efficacy in naturally occurring canine tumors is particularly compelling, suggesting a translational potential for veterinary and human clinical trials.[7][8] Importantly, multiple studies noted a lack of significant systemic toxicity at effective doses, highlighting a favorable safety profile.[3][8] Future research should focus on optimizing delivery systems and exploring combination therapies to further enhance its antitumor efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Pardaxin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical and biological reagents is a cornerstone of laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of Pardaxin, a pore-forming peptide toxin. Adherence to these procedures is essential to mitigate risks, ensure regulatory compliance, and foster a safe research environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Respiratory Protection: When handling the powdered form, an approved respirator is necessary to prevent inhalation.[1]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₃₃H₅₇N₇O₁₀ (Varies by specific this compound)
Molecular Weight Varies by specific this compound
Appearance Solid[2]
Solubility Soluble in water
Storage Keep refrigerated.[2] Do not store above 5˚C (41˚F).[1][1][2]

Note: Always consult the specific Safety Data Sheet (SDS) for the particular this compound product you are using for the most accurate information.

Experimental Protocols: this compound Disposal Methodologies

The following protocols outline the recommended procedures for the disposal of this compound in both liquid and solid forms. These are based on general best practices for peptide and chemical waste disposal.

Risk Assessment

Before initiating disposal, conduct a thorough risk assessment to determine if the this compound waste is mixed with other hazardous materials, such as chemical, biological, or radiological contaminants.[3] If the waste is contaminated, follow your institution's specific guidelines for hazardous waste disposal. The procedures below apply to this compound waste that is not otherwise contaminated.

Disposal of Liquid this compound Waste

Liquid waste includes unused this compound solutions and contaminated media.

Method 1: Autoclaving

  • Collect Waste: Accumulate the liquid this compound waste in a leak-proof, autoclavable container.

  • Prepare for Autoclaving: Securely close the container, ensuring it is not sealed airtight to prevent pressure buildup during the cycle.[3]

  • Autoclave: Follow your institution's standard operating procedures for autoclaving liquid biological waste.[3]

  • Final Disposal: After the autoclave cycle is complete and the liquid has cooled, it may be permissible to discharge it down the sanitary sewer with a copious amount of running water. Crucially, always confirm this final step with your institution's Environmental Health and Safety (EHS) department. [3]

Method 2: Chemical Inactivation

  • Select Disinfectant: Choose a suitable chemical disinfectant capable of denaturing peptides. Common choices include solutions of bleach (sodium hypochlorite) or other strong oxidizing agents.

  • Inactivate: Add the disinfectant to the liquid this compound waste.

  • Ensure Sufficient Contact Time: Allow for an adequate contact time as specified by the disinfectant manufacturer's instructions to ensure complete inactivation.[3]

  • Neutralization and Disposal: After the required contact time, neutralize the waste solution if necessary, as per your institution's protocols, before disposing of it down the drain with plenty of water. As with autoclaving, consult your EHS department before drain disposal.

Disposal of Solid this compound Waste

Solid waste includes items contaminated with this compound, such as pipette tips, gloves, and empty vials.

  • Segregation: At the point of generation, segregate all solid waste contaminated with this compound into a designated hazardous waste container.[4] These containers are often yellow for chemotherapy or other cytotoxic waste or black for other hazardous chemical waste.[4]

  • Container Management:

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.

    • Do not mix incompatible waste streams.[5]

    • Label the container clearly with "Hazardous Waste," the chemical name (this compound), and the associated hazards.

  • Vial Management: Empty this compound vials should have their labels defaced or removed before disposal to prevent any misinterpretation of the container's former contents.[3]

  • Storage: Store the sealed waste container in a designated and secure "Satellite Accumulation Area."[5] This area must be inspected regularly for any signs of leakage.[5]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[5]

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

PardaxinDisposalWorkflow cluster_start Start cluster_assessment Risk Assessment cluster_contaminated Contaminated Waste Path cluster_uncontaminated Uncontaminated this compound Waste Path cluster_liquid Liquid Waste cluster_solid Solid Waste start This compound Waste Generated risk_assessment Is the waste mixed with other hazardous materials? start->risk_assessment contaminated_protocol Follow Institutional Protocol for Specific Hazardous Waste risk_assessment->contaminated_protocol Yes waste_type Liquid or Solid Waste? risk_assessment->waste_type No liquid_decon Decontaminate: - Autoclave OR - Chemical Inactivation waste_type->liquid_decon Liquid solid_collect Segregate into Labeled Hazardous Waste Container waste_type->solid_collect Solid liquid_consult Consult EHS for Final Disposal Approval liquid_decon->liquid_consult solid_store Store in Satellite Accumulation Area solid_collect->solid_store solid_pickup Arrange for EHS Waste Pickup solid_store->solid_pickup

Workflow for this compound Waste Disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pardaxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Pardaxin, a potent pore-forming antimicrobial peptide. Our goal is to furnish you with the necessary procedural guidance to ensure a safe laboratory environment and to support the integrity of your research. By providing value beyond the product itself, we aim to become your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

This compound, like many biologically active peptides, requires careful handling to minimize exposure and prevent contamination. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidelines are based on its known biological activities and general best practices for handling potent peptides.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following PPE is recommended when handling this compound in lyophilized powder or solution form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected for integrity before use and changed immediately if contaminated or torn.[1]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.
Emergency First Aid Procedures

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety and maintains the integrity of this compound throughout its lifecycle in the laboratory.

Storage and Stability

Proper storage is crucial for maintaining the bioactivity and stability of this compound.

FormStorage TemperatureStorage Conditions
Lyophilized Powder -20°C or colderStore in a tightly sealed container in a dry, dark place. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
Stock Solution -20°C or colderPrepare single-use aliquots to avoid repeated freeze-thaw cycles. Solutions are generally stable for shorter periods at 4°C, but long-term storage in solution is not recommended.
Spill Management

In the event of a spill, prompt and appropriate action is necessary to contain the substance and decontaminate the area.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE : Wear the appropriate personal protective equipment as outlined above.

  • Containment :

    • Powder : Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper before cleaning it up.

    • Liquid : Absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.

  • Cleanup : Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable disinfectant or detergent solution, followed by a rinse with water.

  • Ventilation : Ensure the area is well-ventilated after cleanup.

Disposal Plan

All this compound-contaminated waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal
Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, vials) Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.[3]
Liquid Waste (e.g., unused solutions, cell culture media) Collect in a dedicated, clearly labeled, leak-proof, and chemically resistant container. Do not dispose of down the drain.[3] Chemical inactivation (e.g., with a 10% bleach solution for a 30-minute contact time) may be an option prior to disposal, but this must be approved by your institution's Environmental Health and Safety (EHS) department.[3]
Sharps Waste (e.g., needles, syringes) Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container.

The following diagram outlines the general workflow for the safe handling and disposal of this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive Lyophilized this compound Storage Store at -20°C or colder Receipt->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Segregate Segregate Waste Experiment->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste LiquidWaste Liquid Waste Container Segregate->LiquidWaste SharpsWaste Sharps Container Segregate->SharpsWaste Dispose Dispose via EHS SolidWaste->Dispose LiquidWaste->Dispose SharpsWaste->Dispose

Workflow for Handling and Disposal of this compound.

Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes key quantitative data related to the cytotoxic effects of this compound on various cancer cell lines.

Cell LineCancer TypeIC50 ValueExposure Time
HT-1080Human Fibrosarcoma~14.5 µg/mL (~4.4 µM)24 hours
MN-11Murine Fibrosarcoma>13 µg/mLNot specified
PA-1Human Ovarian Cancer4.6 µM24 hours
PA-1Human Ovarian Cancer3.0 µM48 hours
SKOV3Human Ovarian CancerNot specified (46.9% viability at 5µM)24 hours
SCC-4Oral Squamous Cell CarcinomaDose-dependent inhibition (5-25 µg/mL)Not specified
Key Experimental Methodologies

1. Reconstitution of Lyophilized this compound

  • Objective : To prepare a stock solution of this compound for experimental use.

  • Materials :

    • Lyophilized this compound

    • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4, or sterile deionized water[4][5]

    • Sterile, low-adhesion polypropylene (B1209903) tubes

    • Calibrated micropipettes and sterile tips

  • Procedure :

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

    • Working in a laminar flow hood or biosafety cabinet, carefully open the vial.

    • Add the required volume of sterile PBS or water to the vial to achieve the desired stock concentration.

    • Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing which can cause aggregation.

    • Aliquot the stock solution into sterile, single-use tubes.

    • Store the aliquots at -20°C or colder.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective : To determine the effect of this compound on the viability of cancer cells.[6]

  • Materials :

    • Cancer cell line of interest (e.g., PA-1, SKOV3)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO)

    • Plate reader

  • Procedure :

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24 or 48 hours).

    • Add MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

This compound's Mechanism of Action: Signaling Pathway

This compound induces apoptosis in cancer cells primarily through the intrinsic pathway, which is initiated by intracellular stress signals. The following diagram illustrates the key events in the this compound-induced apoptotic signaling cascade.[7][8]

This compound This compound CellMembrane Cell Membrane Interaction This compound->CellMembrane ROS Increased ROS Production CellMembrane->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.